molecular formula C17H23Cl2FN6O B612049 TAK-659 CAS No. 1312691-41-0

TAK-659

Cat. No.: B612049
CAS No.: 1312691-41-0
M. Wt: 417.3104
InChI Key: BZSLKYUVNSVQRA-UVDYRLMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-659 is an inhibitor of spleen tyrosine kinase (syk), with potential anti-inflammatory, immunomodulating, and antineoplastic activities. Spleen tyrosine kinase inhibitor this compound may inhibit the activity of syk, which abrogates downstream B-cell receptor (BCR) signaling and leads to an inhibition of B-cell activation, chemotaxis, adhesion and proliferation. Note: this compound free base is less stable. This product is supplied as dihydrochloride form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOMTRKVMKCNE-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312691-33-0
Record name Mivavotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivavotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIVAVOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TAK-659 (Mivavotinib): A Deep Dive into its Mechanism of Action in B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TAK-659 (mivavotinib), a potent, oral, reversible, dual inhibitor of Spleen Tyrosine Kinase (SYK) and F-ms Like Tyrosine Kinase 3 (FLT3), in the context of B-cell lymphoma. This document synthesizes preclinical and clinical data to elucidate the core molecular pathways affected by this compound and its therapeutic rationale.

Core Mechanism of Action: Dual Inhibition of SYK and FLT3

This compound exerts its anti-tumor effects in B-cell malignancies primarily through the potent and reversible inhibition of two key tyrosine kinases: SYK and FLT3.[1][2]

Spleen Tyrosine Kinase (SYK): SYK is a critical non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells. It is an essential component of the B-cell receptor (BCR) signaling pathway.[1][2] In many B-cell lymphomas, aberrant BCR signaling is a key driver of proliferation and survival.[1] Upon BCR engagement, SYK is activated and phosphorylates downstream signaling molecules, including B-cell linker protein (BLNK), Bruton's tyrosine kinase (BTK), and phospholipase Cγ2 (PLC-γ2), leading to the activation of pro-survival pathways such as NF-κB, PI3K/AKT, and MAPK/ERK.[2][3][4] By inhibiting SYK, this compound effectively blocks these downstream signals, thereby inducing apoptosis and inhibiting proliferation in malignant B-cells.[3][5]

F-ms Like Tyrosine Kinase 3 (FLT3): While the role of FLT3 in B-cell lymphoma is less defined than that of SYK, its inhibition by this compound may contribute to the overall anti-tumor activity. FLT3 is a receptor tyrosine kinase that plays a crucial role in the development and proliferation of hematopoietic progenitor cells. While FLT3 mutations are more commonly associated with acute myeloid leukemia, its expression has been observed in some lymphoid malignancies. The dual inhibition of both SYK and FLT3 presents a multi-pronged approach to disrupting key signaling networks in B-cell lymphomas.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in B-cell lymphoma.

Table 1: Preclinical Activity of this compound

ParameterValueCell Line/ModelReference
SYK IC503.2 nMEnzyme Assay[5]
Cellular EC5025 - 400 nMVarious DLBCL cell lines[5]

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory B-cell Lymphoma (Phase I Study)

Lymphoma SubtypeN (response-evaluable)Overall Response Rate (ORR)Complete Response (CR)Reference
Diffuse Large B-cell Lymphoma (DLBCL)4328%19%[6][7]
Follicular Lymphoma (FL)989%22%[6][7]
Updated Analysis (DLBCL) 69 38% 20% [1]

Table 3: Pharmacokinetics of this compound (100 mg once daily)

ParameterValuePopulationReference
Tmax (Time to maximum concentration)~2 hoursPatients with lymphoma[6][7]
Terminal half-life~37 hoursPatients with lymphoma[6][7]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of SYK in the BCR signaling cascade and the point of intervention for this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN/SRC Family Kinases BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation & Activation BLNK BLNK SYK->BLNK BTK BTK SYK->BTK PLCG2 PLCγ2 SYK->PLCG2 PI3K_AKT PI3K/AKT Pathway BLNK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway BLNK->MAPK_ERK NFkB NF-κB Pathway BLNK->NFkB BTK->PI3K_AKT BTK->MAPK_ERK BTK->NFkB PLCG2->PI3K_AKT PLCG2->MAPK_ERK PLCG2->NFkB Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival MAPK_ERK->Proliferation_Survival NFkB->Proliferation_Survival TAK659 This compound TAK659->SYK Inhibition

Caption: BCR signaling pathway and the inhibitory action of this compound on SYK.

Representative Experimental Workflow: In Vivo Xenograft Study

This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a B-cell lymphoma xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture B-cell Lymphoma Cell Culture Implantation Subcutaneous Implantation of Tumor Cells Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of this compound or Vehicle Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Euthanasia Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia Analysis Immunohistochemistry & Western Blot Euthanasia->Analysis

Caption: Workflow for a preclinical in vivo xenograft study of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are synthesized from general laboratory procedures and information inferred from published studies.

Western Blot Analysis for Phospho-SYK Inhibition

Objective: To determine the effect of this compound on the phosphorylation of SYK and its downstream targets in B-cell lymphoma cell lines.

Methodology:

  • Cell Culture and Treatment:

    • Culture B-cell lymphoma cell lines (e.g., OCI-Ly10, HBL-1) in appropriate media and conditions.

    • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

    • Include a positive control (e.g., stimulation with anti-IgM antibody) to induce BCR signaling.

  • Protein Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-SYK (Tyr525/526), total SYK, phospho-BTK, total BTK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Methodology:

  • Cell Seeding:

    • Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to acclimate.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the drug dilutions to the respective wells to achieve final concentrations ranging from picomolar to micromolar.

    • Include vehicle-treated wells as a negative control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of B-cell lymphoma.

Methodology:

  • Cell Implantation:

    • Harvest B-cell lymphoma cells (e.g., OCI-Ly19) during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound orally once daily at a predetermined dose (e.g., 60 mg/kg).

    • Administer the vehicle to the control group.

    • Continue treatment for a specified period (e.g., 21-28 days).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze tumors for pharmacodynamic markers (e.g., pSYK levels) by immunohistochemistry or Western blot.

Conclusion

This compound is a promising therapeutic agent for B-cell lymphomas, with a well-defined mechanism of action centered on the dual inhibition of SYK and FLT3. By targeting the critical BCR signaling pathway, this compound effectively inhibits the proliferation and survival of malignant B-cells. Preclinical and clinical data have demonstrated its potent anti-tumor activity across various B-cell lymphoma subtypes. Further investigation into combination therapies and the long-term efficacy and safety of this compound is warranted.

References

The Dual SYK/FLT3 Inhibitor TAK-659 (Mivavotinib) in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The signaling pathways driving AML are complex and often involve aberrant kinase activity. FMS-like tyrosine kinase 3 (FLT3) and spleen tyrosine kinase (SYK) have emerged as critical players in the pathogenesis of AML. TAK-659 (mivavotinib) is a potent, orally bioavailable, dual inhibitor of both SYK and FLT3. This technical guide provides an in-depth overview of the this compound signaling pathway in AML, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core signaling pathways.

Introduction to this compound and its Targets in AML

This compound is a type 1 tyrosine kinase inhibitor that competitively binds to the ATP-binding site of active SYK and FLT3.[1] This dual inhibitory action is particularly relevant in AML, a disease where both kinases can be dysregulated.

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for normal hematopoiesis, FLT3 is frequently mutated in AML.[1] Internal tandem duplication (FLT3-ITD) mutations are the most common, occurring in approximately 25-30% of AML patients and are associated with a poor prognosis.[1] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts through downstream pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[2][3][4]

Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase, SYK plays a significant role in the signaling of various immune receptors. In AML, SYK is often overexpressed and its activation can be induced by various upstream signals, including those from integrins and FLT3-ITD.[5][6] SYK can physically interact with and transactivate FLT3, contributing to the activation of downstream pro-survival pathways.[6] High SYK activity in AML is associated with poor outcomes.[5]

The dual inhibition of both FLT3 and SYK by this compound presents a rational therapeutic strategy to simultaneously block two key oncogenic drivers in AML.

Preclinical and Clinical Efficacy of this compound in AML

Preclinical Data

This compound has demonstrated potent inhibitory activity against both SYK and FLT3 in enzymatic and cellular assays.

ParameterTarget/Cell LineValueReference
IC50 Purified SYK enzyme4.3 nM[2]
Purified FLT3 enzyme4.6 nM[2]
EC50 Hematopoietic-derived cell lines11 - 775 nM[2]
Tumor Growth Inhibition (TGI) MV-4-11 (FLT3-ITD) xenograft model (60 mg/kg daily)96%[2]
KG-1 (WT-FLT3) xenograft model (60 mg/kg daily)66%[2]
Clinical Data: Phase Ib Study in Relapsed/Refractory AML

A phase Ib clinical trial (NCT02323113) evaluated the safety, tolerability, and efficacy of mivavotinib in patients with relapsed or refractory AML.[1][7]

ParameterDetailsReference
Dosing Regimens Once daily (QD) and twice daily (BID)[1]
Maximum Tolerated Dose (MTD) Not reached up to 160 mg QD; 60 mg BID[1][7]
Recommended Phase II Dose (RP2D) 140 mg QD[1][7]
Overall Response Rate (ORR) 5 complete responses (4 with incomplete count recovery) out of 43 enrolled patients[1]
Common Adverse Events (>20%) Epistaxis, febrile neutropenia, diarrhea, nausea, fatigue, anemia, thrombocytopenia, hypokalemia, hypomagnesemia, hypophosphatemia, increased AST/ALT[1]
Grade ≥3 Bleeding Events 26% of patients, most frequent at 80 mg BID[1]

This compound Signaling Pathway in AML

This compound exerts its anti-leukemic effects by inhibiting the downstream signaling cascades of both FLT3 and SYK.

Inhibition of FLT3 Signaling

Mutated FLT3 (e.g., FLT3-ITD) is constitutively active, leading to the activation of several key downstream pathways that promote leukemic cell proliferation and survival. This compound blocks the autophosphorylation of FLT3, thereby inhibiting these pathways.

FLT3_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 TAK659 This compound TAK659->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival

Figure 1: Inhibition of FLT3 Signaling by this compound.

Inhibition of SYK Signaling

In AML, SYK can be activated by various inputs, including FLT3-ITD. Activated SYK, in turn, contributes to the activation of pro-leukemic signaling pathways. This compound's inhibition of SYK provides a complementary mechanism to suppress AML cell growth.

SYK_Signaling_Inhibition cluster_upstream Upstream Activators cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD SYK SYK FLT3_ITD->SYK Activates Integrins Integrins Integrins->SYK Activates TAK659 This compound TAK659->SYK Inhibits STAT STATs (STAT3, STAT5) SYK->STAT PI3K_AKT PI3K/AKT/mTOR SYK->PI3K_AKT MAPK RAS/MEK/ERK SYK->MAPK MYC MYC STAT->MYC Survival Survival PI3K_AKT->Survival Cell_Cycle Cell Cycle Progression MAPK->Cell_Cycle MYC->Cell_Cycle

Figure 2: Inhibition of SYK Signaling by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SYK and FLT3 enzymes.

Protocol:

  • Recombinant human SYK and FLT3 kinases are incubated with a fluorescently labeled ATP substrate and a specific peptide substrate in a kinase buffer.

  • This compound is serially diluted and added to the reaction mixture.

  • The kinase reaction is initiated by the addition of ATP and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of AML cell lines.

Protocol:

  • AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density.[8]

  • Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[9]

  • Following incubation, a tetrazolium salt solution (MTT or MTS) is added to each well.[8][10]

  • Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • After an incubation period (1-4 hours), the formazan crystals (in the case of MTT) are solubilized.[8][10]

  • The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[10]

  • Cell viability is expressed as a percentage of the vehicle-treated control, and the EC50 value is calculated.

AML Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Protocol:

  • Immunodeficient mice (e.g., NSG mice) are sublethally irradiated to facilitate engraftment.[11]

  • Human AML cells (e.g., MV4-11) are injected intravenously or subcutaneously into the mice.[11][12]

  • Tumor growth is monitored regularly. Once tumors reach a palpable size or there is evidence of engraftment, mice are randomized into treatment and control groups.

  • This compound is administered orally at the desired dose and schedule (e.g., 60 mg/kg daily).[2] The control group receives a vehicle.

  • Tumor volume and body weight are measured at regular intervals.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., pharmacodynamic markers).

  • Tumor growth inhibition (TGI) is calculated based on the difference in tumor volume between the treated and control groups.

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet function.

Protocol:

  • Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy donors.[13]

  • Platelet aggregation is measured using a light transmission aggregometer.

  • PRP is pre-incubated with this compound or vehicle control at 37°C.

  • A platelet agonist (e.g., collagen, ADP, or thrombin) is added to induce aggregation.[14]

  • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.[14]

  • The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Viability Cell Viability Assay (EC50) Kinase_Assay->Cell_Viability Identifies potent inhibitor Xenograft AML Xenograft Model (Tumor Growth Inhibition) Cell_Viability->Xenograft Confirms cellular activity Platelet_Aggregation Platelet Aggregation Assay PhaseI Phase Ib Clinical Trial (MTD, RP2D, Efficacy) Platelet_Aggregation->PhaseI Informs on potential side effects Xenograft->PhaseI Demonstrates in vivo efficacy

Figure 3: Experimental Workflow for this compound Evaluation.

Resistance Mechanisms and Future Directions

Mechanisms of Resistance

Resistance to tyrosine kinase inhibitors is a significant clinical challenge. For SYK inhibitors, a major mechanism of resistance involves the activation of the RAS/MAPK/ERK pathway.[15] This can occur through acquired mutations in genes such as NRAS or KRAS.[16] Upregulation of RAS signaling can bypass the effects of SYK inhibition, leading to continued leukemic cell proliferation and survival.[15][16]

Combination Therapies

The emergence of resistance highlights the need for combination therapies. Given that RAS/MAPK pathway activation is a key resistance mechanism, combining this compound with MEK inhibitors (e.g., trametinib) is a rational approach that has shown synergistic effects in preclinical models of SYK inhibitor resistance.[15] Further investigation into combining this compound with other targeted agents or standard chemotherapy is warranted to improve outcomes for AML patients.

Conclusion

This compound (mivavotinib) is a promising dual inhibitor of SYK and FLT3 with demonstrated preclinical and early clinical activity in acute myeloid leukemia. Its ability to simultaneously target two key oncogenic drivers in AML provides a strong rationale for its continued development. A thorough understanding of its signaling pathways, mechanisms of action, and potential resistance mechanisms is crucial for optimizing its clinical application and developing effective combination strategies for patients with this aggressive disease.

References

Preclinical Pharmacology of TAK-659: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is a potent, reversible, and orally bioavailable dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). SYK is a critical component of B-cell receptor (BCR) signaling, and its aberrant activation is implicated in the pathogenesis of various B-cell malignancies.[1][2] FLT3 is a receptor tyrosine kinase that plays a key role in hematopoiesis, and activating mutations are associated with a poor prognosis in hematological cancers like acute myeloid leukemia (AML).[3][4] The dual inhibition of both SYK and FLT3 by this compound provides a strong rationale for its investigation as a therapeutic agent in a range of hematological and solid tumors. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding sites of SYK and FLT3, thereby inhibiting their kinase activity.[5]

SYK Inhibition and the B-Cell Receptor (BCR) Signaling Pathway:

In B-cells, antigen binding to the BCR triggers a signaling cascade heavily reliant on SYK. Upon BCR activation, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex, where it becomes activated. Activated SYK then phosphorylates and activates a host of downstream signaling molecules, including B-cell linker protein (BLNK) and Bruton's tyrosine kinase (BTK).[2] This cascade ultimately leads to the activation of pro-survival and proliferative pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[6] By inhibiting SYK, this compound effectively blocks this entire downstream signaling cascade, leading to decreased B-cell proliferation and survival.[6][7]

FLT3 Inhibition:

In hematological malignancies driven by FLT3 mutations, such as internal tandem duplications (FLT3-ITD), the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival.[4] this compound directly inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking downstream signaling pathways that are crucial for the growth and survival of these cancer cells.[3][4] There is also preclinical evidence to suggest that SYK can directly bind to and activate FLT3, indicating a potential for synergistic inhibition through the dual-targeting mechanism of this compound.[8]

Quantitative Data Summary

In Vitro Potency
TargetAssay TypeIC₅₀ (nM)Reference
SYKBiochemical Assay3.2[5]
FLT3Biochemical Assay4.6[5]

Table 1: In Vitro Potency of this compound against target kinases.

In Vitro Cellular Activity
Cell LineCancer TypeAssay TypeEC₅₀ (nM)Reference
OCI-LY10Diffuse Large B-cell Lymphoma (SYK-dependent)Cell ProliferationNot explicitly stated, but showed inhibition[9]
MV4-11Acute Myeloid Leukemia (FLT3-ITD)Cell ViabilitySensitive[9]
MOLM-13Acute Myeloid Leukemia (FLT3-ITD)Cell ViabilitySensitive[9]
RS4-11Acute Lymphoblastic Leukemia (Wild-type FLT3)Cell ViabilityNot sensitive[9]
RA1Burkitt's LymphomaCell ViabilityNot sensitive[9]

Table 2: In Vitro cellular activity of this compound in various cancer cell lines.

Kinase Selectivity

A broad kinase panel demonstrated that this compound has a more than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases.[9]

Table 3: Kinase Selectivity Profile of this compound. (Note: A detailed panel with specific IC₅₀ values was not publicly available in the searched literature.)

Preclinical Pharmacokinetics
SpeciesRouteTmax (hr)Accumulation (after 15 days QD dosing)Reference
MouseOral~2-32.1- to 2.6-fold[9]

Table 4: Preclinical Pharmacokinetic Parameters of this compound. (Note: Comprehensive preclinical PK data for parameters like Cmax, AUC, and half-life in mice and rats were not available in the public domain.)

In Vivo Efficacy
Cancer ModelAnimal ModelDosing RegimenOutcomeReference
FLT3-dependent MV4-11 XenograftMouse60 mg/kg, dailyTumor regression after 20 days[9]
Pediatric Acute Lymphoblastic Leukemia (PDX)NSG Mice60 mg/kg, daily for 21 daysSignificantly prolonged time to event in 6 of 8 PDXs[4]
Diffuse Large B-cell Lymphoma (DLBCL)Not SpecifiedNot SpecifiedAntitumor activity observed[10]

Table 5: In Vivo Efficacy of this compound in Xenograft Models.

Experimental Protocols

In Vitro Cell Viability Assay (MTS-based)

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Methodology: [9]

  • Cell Seeding: Seed cells in 96-well tissue culture plates at a predetermined optimal density and incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the compound dilutions or DMSO vehicle control to the cells in duplicate. The final DMSO concentration should be kept constant (e.g., 0.5%).

  • Incubation: Incubate the plates for 72 or 96 hours.

  • MTS Assay: Add a soluble tetrazolium salt solution (MTS) to each well. Metabolically active cells will convert MTS into a colored formazan (B1609692) product.

  • Data Acquisition: Measure the optical density at 490 nm (OD490) using a microplate reader.

  • Data Analysis: Generate concentration-response curves by plotting the OD490 against the logarithm of the compound concentration to determine the EC₅₀ value.

In Vivo Xenograft Study in Pediatric Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenografts (PDXs)

Objective: To evaluate the in vivo efficacy of this compound in pediatric ALL PDX models.

Methodology: [4]

  • Animal Model: Use female NOD scid gamma (NSG) mice, aged 6-8 weeks.

  • Cell Inoculation: Inoculate mice intravenously with cryopreserved PDX cells (2-5 x 10⁶ cells/mouse).

  • Engraftment Monitoring: Monitor leukemia engraftment weekly by enumerating the proportion of human CD45⁺ cells (%huCD45⁺) in the peripheral blood using flow cytometry.

  • Treatment Initiation: Initiate treatment when the median %huCD45⁺ reaches at least 1%.

  • Drug Administration: Administer this compound at a dose of 60 mg/kg daily for 21 days via oral gavage.

  • Efficacy Assessment: Define an event as the %huCD45⁺ reaching ≥25% or the mouse exhibiting signs of leukemia-related morbidity. Assess drug efficacy by comparing the event-free survival between the treated and vehicle control groups.

  • Endpoint Analysis: At the end of the study, humanely euthanize the mice and assess leukemia infiltration in the spleen and bone marrow by flow cytometry.

Mandatory Visualizations

BCR_Signaling_Pathway BCR Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR SYK SYK BCR->SYK Activation Antigen Antigen Antigen->BCR BLNK BLNK SYK->BLNK Phosphorylation BTK BTK SYK->BTK Phosphorylation PI3K_AKT PI3K/AKT Pathway BLNK->PI3K_AKT MAPK MAPK Pathway BLNK->MAPK NFkB NF-κB Pathway BLNK->NFkB BTK->PI3K_AKT BTK->MAPK BTK->NFkB Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation NFkB->Proliferation TAK659 This compound TAK659->SYK

Caption: Inhibition of the BCR signaling pathway by this compound.

FLT3_Signaling_Pathway FLT3 Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3->Downstream Activation FLT3L FLT3 Ligand FLT3L->FLT3 Proliferation Cell Proliferation & Survival Downstream->Proliferation TAK659 This compound TAK659->FLT3

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Experimental_Workflow In Vivo Xenograft Experimental Workflow start Start inoculation Intravenous inoculation of PDX cells into NSG mice start->inoculation monitoring Weekly monitoring of %huCD45+ in peripheral blood inoculation->monitoring treatment Initiate treatment when %huCD45+ reaches >1% monitoring->treatment dosing Daily oral gavage of this compound (60 mg/kg) for 21 days treatment->dosing assessment Assess event-free survival (%huCD45+ >25% or morbidity) dosing->assessment endpoint Endpoint analysis of spleen and bone marrow infiltration assessment->endpoint end End endpoint->end

Caption: Workflow for in vivo xenograft studies of this compound.

References

TAK-659: A Technical Guide to Target Engagement and Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is a potent, orally bioavailable, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] SYK is a critical mediator of signaling downstream of the B-cell receptor (BCR) and other immunoreceptors, playing a key role in the survival and proliferation of various hematological malignancies.[2] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells, particularly in Acute Myeloid Leukemia (AML).[3] The dual inhibition of these two kinases provides a strong rationale for the clinical development of this compound in various B-cell malignancies and AML. This technical guide provides an in-depth overview of this compound's target engagement, downstream signaling effects, and the experimental protocols used for their characterization.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively binding to the ATP-binding sites of SYK and FLT3, thereby inhibiting their kinase activity. This blockade of ATP binding prevents the autophosphorylation and activation of these kinases, leading to the suppression of their downstream signaling pathways.

Inhibition of SYK and the B-Cell Receptor (BCR) Signaling Pathway

In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL), this compound's inhibition of SYK disrupts the BCR signaling cascade. Upon antigen binding, the BCR aggregates and activates SYK, which in turn phosphorylates and activates a host of downstream effectors. This compound's blockade of SYK leads to a dose-dependent reduction in the phosphorylation of key signaling molecules including Bruton's Tyrosine Kinase (BTK), Phospholipase C gamma 2 (PLCγ2), Akt, Nuclear Factor kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[4] This ultimately inhibits cell proliferation, survival, and chemotaxis.[4]

Inhibition of FLT3 Signaling Pathway

In AML, particularly in cases with FLT3 internal tandem duplication (ITD) mutations, the constitutive activation of FLT3 signaling is a major driver of leukemogenesis. This compound effectively inhibits this aberrant signaling. By blocking FLT3 autophosphorylation, this compound prevents the activation of downstream pro-survival pathways, including the PI3K/Akt and RAS/MAPK pathways.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Parameter SYK FLT3 Reference
IC50 (Biochemical Assay) 3.2 nM4.6 nM[1]
Cellular EC50 (OCI-LY10 - DLBCL) 11 - 775 nM (range in sensitive lines)-[4]
Cellular EC50 (MV4-11 - FLT3-ITD AML) -Sensitive[4]
Cellular EC50 (MOLM-13 - FLT3-ITD AML) -Sensitive[4]

Table 1: In Vitro Potency of this compound

Model Dose Effect Reference
MV4-11 Xenograft (AML) 60 mg/kg daily (oral)Tumor regression[4]
Pediatric ALL PDX 60 mg/kg daily (oral) for 21 daysProlonged time to event in 6 of 8 PDXs[5]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (SYK and FLT3)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SYK and FLT3 kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human SYK or FLT3 kinase.

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • ATP.

    • Synthetic peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for SYK).

    • This compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar radiometric assay ([³³P]-ATP).

    • 96-well or 384-well plates.

    • Luminometer or scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.

    • In a multi-well plate, add the kinase, the peptide substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity.

      • For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • For Radiometric Assay: Spot the reaction mixture onto a P81 phosphocellulose filter membrane, wash to remove unincorporated [³³P]-ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition of kinase activity for each this compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., OCI-LY10 for DLBCL, MV4-11 for AML).

    • Appropriate cell culture medium and supplements.

    • This compound serially diluted in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS reagent.

    • Opaque-walled 96-well plates for luminescence or clear 96-well plates for absorbance.

    • Plate reader (luminometer or spectrophotometer).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Add serial dilutions of this compound to the wells. Include a DMSO-only control.

    • Incubate the plate for 72 or 96 hours at 37°C in a humidified incubator with 5% CO₂.

    • Measure cell viability:

      • For CellTiter-Glo® Assay: Add CellTiter-Glo® Reagent to each well, mix to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer.

      • For MTS Assay: Add MTS reagent to each well, incubate for 1-4 hours to allow for color development, and measure the absorbance at 490 nm.

    • Calculate the percent viability for each this compound concentration relative to the DMSO control.

    • Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the BCR and FLT3 signaling pathways.

Methodology:

  • Reagents and Materials:

    • Cell lines (e.g., Ramos for BCR signaling, MOLM-13 for FLT3 signaling).

    • This compound.

    • Stimulants (e.g., anti-IgM for BCR activation).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (e.g., anti-phospho-SYK (Tyr525/526), anti-SYK, anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-Akt (Ser473), anti-Akt, etc.).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Culture cells and treat with this compound at various concentrations for a specified time (e.g., 1 hour).

    • For BCR signaling, stimulate cells with anti-IgM for a short period (e.g., 5 minutes) before harvesting.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin.

Visualizations

This compound Mechanism of Action

TAK659_Mechanism cluster_TAK659 This compound cluster_SYK SYK Kinase cluster_FLT3 FLT3 Kinase cluster_Downstream_SYK BCR Signaling cluster_Downstream_FLT3 FLT3 Signaling TAK659 This compound SYK SYK TAK659->SYK Inhibition FLT3 FLT3 TAK659->FLT3 Inhibition BCR_Signaling BTK, PLCγ2, Akt, NF-κB SYK->BCR_Signaling FLT3_Signaling PI3K/Akt, RAS/MAPK FLT3->FLT3_Signaling Proliferation_SYK Proliferation & Survival BCR_Signaling->Proliferation_SYK Proliferation_FLT3 Proliferation & Survival FLT3_Signaling->Proliferation_FLT3

Caption: this compound inhibits SYK and FLT3, blocking downstream signaling.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-SYK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for assessing protein phosphorylation via Western blot.

Logical Relationship of this compound's Dual Inhibition

Dual_Inhibition_Logic cluster_Targets Kinase Targets cluster_Diseases Therapeutic Indications TAK659 This compound SYK SYK TAK659->SYK Inhibits FLT3 FLT3 TAK659->FLT3 Inhibits B_Cell_Mal B-Cell Malignancies (CLL, DLBCL) SYK->B_Cell_Mal Key Driver AML Acute Myeloid Leukemia (FLT3-mutated) FLT3->AML Key Driver

Caption: this compound targets key drivers in different hematological cancers.

References

The Dual Role of SYK in Solid Tumors: A Technical Guide to Investigating with TAK-659

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase, has emerged as a molecule of significant interest in oncology. Traditionally recognized for its critical role in signaling pathways of hematopoietic cells, recent evidence has unveiled a paradoxical function for SYK in solid tumors, acting as both a tumor promoter and a suppressor depending on the cellular context. This guide provides an in-depth technical overview of the role of SYK in solid malignancies and the utility of TAK-659 (Mivavotinib), a potent dual inhibitor of SYK and FMS-like Tyrosine Kinase 3 (FLT3), as an investigational tool and potential therapeutic agent. We will delve into the intricate signaling pathways governed by SYK, present preclinical and clinical data for this compound, and provide detailed experimental protocols for researchers investigating this complex and promising target.

The Dichotomous Role of Spleen Tyrosine Kinase (SYK) in Solid Tumors

SYK's function in solid tumors is not monolithic. Its expression and activity can lead to opposing outcomes, a critical consideration for therapeutic targeting.

As a Tumor Promoter: In several solid tumors, SYK overexpression and activation are linked to tumor progression and metastasis.[1][2] This pro-tumorigenic role is often mediated through its activity within the tumor microenvironment (TME).[2][3] SYK signaling in immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), can foster an immunosuppressive milieu, thereby promoting tumor growth and immune evasion.[2] In some cancer cells, SYK can be activated downstream of integrins, triggering pro-survival signaling cascades like PI3K/AKT and MEK/ERK.[1]

As a Tumor Suppressor: Conversely, in other contexts, such as breast and gastric cancers, loss or reduced expression of SYK is associated with a higher degree of malignancy and poorer prognosis.[3] In these instances, SYK may function to suppress tumorigenesis by inhibiting epithelial-mesenchymal transition (EMT), enhancing cell-cell adhesion, and restricting cell migration.[4] This dual functionality underscores the importance of a thorough understanding of the specific tumor context when considering SYK-targeted therapies.

This compound: A Dual SYK/FLT3 Inhibitor

This compound is a potent, reversible, and orally bioavailable small molecule inhibitor that targets both SYK and FLT3.[1] This dual inhibitory action is significant as both kinases are implicated in various malignancies.

Target IC50 (nM) Significance
SYK3.2Inhibition of key signaling pathways in both tumor and immune cells.[2]
FLT34.6Targeting a kinase frequently mutated and activated in certain leukemias and potentially other cancers.[2]

Table 1: In vitro inhibitory activity of this compound.

Preclinical and Clinical Evidence of this compound in Solid Tumors

Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of solid tumor models.

Preclinical In Vitro and In Vivo Activity

In preclinical models, daily oral administration of this compound has shown significant anti-tumor activity.[1]

Tumor Model Dose and Schedule Observed Effect
Gastric Cancer Xenograft60 mg/kg, daily for 21 daysSignificant anti-tumor activity.[1]
Pancreatic Cancer Xenograft60 mg/kg, daily for 21 daysSignificant anti-tumor activity.[1]
Triple-Negative Breast Cancer (TNBC) Xenograft60 mg/kg, daily for 21 daysSignificant anti-tumor activity.[1]
Ovarian Cancer Xenograft60 mg/kg, daily for 21 daysSignificant anti-tumor activity.[1]
Various Human Tumor Xenografts (31 models)Not specifiedConcentration-dependent inhibition of tumor colony growth in 5 models, including gastric, breast, and ovarian cancers.[1]

Table 2: Summary of preclinical in vivo activity of this compound in solid tumor models.

Interestingly, this compound demonstrated anti-tumor effects in the HCC70 TNBC xenograft model, which does not express total SYK, suggesting that its mechanism of action may extend beyond direct inhibition of pSYK signaling in tumor cells and could involve immunomodulatory effects, such as a decrease in myeloid-derived suppressor cells.[1]

Clinical Trials

A notable clinical investigation of this compound in solid tumors is the Phase I trial in combination with paclitaxel (B517696) for patients with advanced, taxane-refractory solid tumors (NCT03756818).[5] This study aimed to determine the maximum tolerated dose (MTD) and assess the safety and preliminary efficacy of the combination.

Clinical Trial Phase Treatment Regimen Patient Population Key Findings
Phase I (NCT03756818)This compound (oral, daily) + Paclitaxel (IV, days 1, 8, 15 of a 28-day cycle)49 patients with advanced, taxane-refractory solid tumors.[5]The combination was well-tolerated, and the MTD was not reached.[5] Of 44 evaluable patients, 9% had a partial response and 27% had stable disease.[5]

Table 3: Summary of the Phase I clinical trial of this compound and Paclitaxel in advanced solid tumors.

These findings suggest that this compound may help to overcome resistance to taxane-based chemotherapy.[5]

SYK Signaling Pathways in Solid Tumors

SYK is a central node in a complex network of signaling pathways that can influence cell proliferation, survival, and immune responses.

SYK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Integrins Integrins SYK SYK Integrins->SYK Fc_gamma_R Fcγ Receptors Fc_gamma_R->SYK C_type_Lectin C-type Lectin Receptors C_type_Lectin->SYK TLR4 TLR4 TLR4->SYK PI3K_AKT PI3K/AKT SYK->PI3K_AKT MEK_ERK MEK/ERK SYK->MEK_ERK VAV1_RAC2 VAV1/RAC2 SYK->VAV1_RAC2 TAK659 This compound TAK659->SYK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival MEK_ERK->Proliferation Metastasis Metastasis VAV1_RAC2->Metastasis Immune_Evasion Immune Evasion VAV1_RAC2->Immune_Evasion

SYK Signaling Pathway in Solid Tumors

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of SYK and the effects of this compound.

Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a SYK inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation Cell_Line_Screening Cell Line Screening (Various Solid Tumors) Viability_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Line_Screening->Viability_Assay Western_Blot Western Blot (pSYK, pAKT, pERK) Viability_Assay->Western_Blot Migration_Assay Migration/Invasion Assay Western_Blot->Migration_Assay Xenograft_Model Establish Xenograft Model (e.g., TNBC, Ovarian) Migration_Assay->Xenograft_Model TAK659_Treatment This compound Treatment (e.g., 60 mg/kg daily) Xenograft_Model->TAK659_Treatment Tumor_Measurement Tumor Volume Measurement (Calculate TGI) TAK659_Treatment->Tumor_Measurement IHC_Analysis Immunohistochemistry (IHC) (pSYK, Ki-67, CD8) Tumor_Measurement->IHC_Analysis Data_Analysis Statistical Analysis IHC_Analysis->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Preclinical Workflow for SYK Inhibitor Evaluation
Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in solid tumor cell lines.

Materials:

  • Solid tumor cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blotting for SYK Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation status of SYK and its downstream effectors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSYK, anti-SYK, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Immunohistochemistry (IHC) for pSYK in Xenograft Tumors

Objective: To evaluate the in vivo target engagement of this compound by assessing the levels of phosphorylated SYK in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%)

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody (anti-pSYK)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

  • Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate the sections with the anti-pSYK primary antibody.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and the DAB substrate to visualize the signal.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells to assess the levels of pSYK in the tumor tissue.

Conclusion

The investigation into the role of SYK in solid tumors is a rapidly evolving field with significant therapeutic potential. The dual functionality of SYK as both a tumor promoter and suppressor necessitates a nuanced and context-dependent approach to its therapeutic targeting. This compound, with its potent dual inhibition of SYK and FLT3, represents a valuable tool for dissecting the complex signaling networks governed by these kinases and holds promise as a therapeutic agent, particularly in combination with other anti-cancer therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate the role of SYK in solid tumors and to evaluate the efficacy of inhibitors like this compound, ultimately paving the way for novel cancer treatment strategies.

References

The Dual SYK/FLT3 Inhibitor TAK-659 (Mivavotinib): A Technical Overview of FLT3 Mutation Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) cases, activating mutations in the FLT3 gene are a key oncogenic driver, leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell growth. These mutations, most commonly internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are associated with a poor prognosis.

TAK-659 (mivavotinib) is an orally bioavailable, reversible, type I tyrosine kinase inhibitor with potent dual activity against spleen tyrosine kinase (SYK) and FLT3.[1][2] As a type I inhibitor, this compound binds to the active conformation of the FLT3 kinase, suggesting it has the potential to inhibit both FLT3-ITD and FLT3-TKD mutations.[3] This technical guide provides a comprehensive overview of the sensitivity of various FLT3 mutations to this compound, including available quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Assessment of this compound Activity

The inhibitory activity of this compound has been evaluated in both biochemical and cell-based assays, providing insights into its potency against wild-type and mutated FLT3.

Assay Type Target Cell Line IC50 / EC50 Reference
Biochemical Kinase AssayPurified FLT3 EnzymeN/A4.6 nM[1]
Biochemical Kinase AssayPurified SYK EnzymeN/A3.2 nM[1]
Cell-Based Phosphorylation AssayFLT3-ITDMOLM-14~80 nM[2]

Table 1: In Vitro Inhibitory Activity of this compound against FLT3.

Clinical Observations of FLT3 Mutation Sensitivity

A phase Ib clinical trial (NCT02323113) of mivavotinib in patients with relapsed/refractory AML provided crucial insights into the differential sensitivity of FLT3 mutations to the drug in a clinical setting. While preclinical data suggests broad activity, the clinical responses were more specific.

FLT3 Mutation Status Clinical Response Reference
FLT3-ITDObjective responses, including complete responses (with or without complete count recovery), were primarily observed in patients with FLT3-ITD mutations.[4] Of 19 patients with FLT3 mutations treated at higher doses, 3 had objective responses.[4][4]
FLT3-TKDNo objective responses were observed in the cohort of patients with FLT3-TKD mutations.[3][3]
FLT3-Wild Type (WT)While no objective responses were seen, a significant reduction in peripheral blast counts (≥50%) was noted in 21 of 33 evaluable patients with FLT3-WT disease, indicating some biological activity.[3][3]

Table 2: Summary of Clinical Responses to Mivavotinib by FLT3 Mutation Status in a Phase Ib AML Trial.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the sensitivity of FLT3 mutations to this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is based on a generic ADP-Glo™ kinase assay format and is designed to measure the direct inhibition of purified FLT3 kinase activity by this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FLT3 enzyme.

Materials:

  • Purified recombinant FLT3 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Adenosine triphosphate (ATP)

  • This compound (mivavotinib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted this compound, purified FLT3 enzyme, and the kinase substrate.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for FLT3.

  • Incubation: Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes).

  • Termination and Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value using non-linear regression analysis.

Cell-Based FLT3 Phosphorylation Assay (Representative Protocol)

This protocol describes a method to assess the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context, using the FLT3-ITD positive AML cell line MOLM-14.

Objective: To determine the cellular potency of this compound in inhibiting constitutive FLT3 signaling.

Materials:

  • MOLM-14 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (mivavotinib)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture MOLM-14 cells and treat with a serial dilution of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-FLT3 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition to determine the concentration-dependent inhibition of FLT3 phosphorylation and calculate the IC50 value.

Cell Viability Assay (Representative Protocol)

This protocol, based on the MTT assay, measures the effect of this compound on the proliferation and viability of FLT3-mutated AML cells.

Objective: To determine the cytotoxic effect of this compound on AML cell lines and calculate the half-maximal effective concentration (EC50).

Materials:

  • AML cell lines (e.g., MOLM-14 for FLT3-ITD, and cell lines engineered to express FLT3-TKD mutations)

  • Complete cell culture medium

  • This compound (mivavotinib)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the AML cells into 96-well plates at an optimized density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_mut FLT3-ITD or FLT3-TKD Mutation FLT3_mut->FLT3 Constitutive Activation TAK659 This compound TAK659->FLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays b1 Purified FLT3 Enzyme b2 Add this compound (Serial Dilution) b1->b2 b3 Initiate Reaction with ATP b2->b3 b4 Measure Kinase Activity (ADP-Glo) b3->b4 b5 Determine IC50 b4->b5 c1 FLT3-mutant AML Cells c2 Treat with this compound (Serial Dilution) c1->c2 c3 Cell Lysis & Western Blot c2->c3 c5 Cell Viability Assay (MTT) c2->c5 c4 Assess p-FLT3 Inhibition c3->c4 c6 Determine Cellular IC50 & EC50 c4->c6 c5->c6

Caption: Workflow for assessing this compound efficacy.

Logical_Relationship cluster_preclinical Preclinical Evidence cluster_clinical Clinical Observations (Phase Ib AML Trial) type1 This compound is a Type I Inhibitor binds_active Binds to Active Kinase Conformation type1->binds_active preclinical_activity Potent Inhibition of FLT3-ITD in vitro binds_active->preclinical_activity Suggests activity against both ITD and TKD itd_response Responses primarily in FLT3-ITD patients preclinical_activity->itd_response Correlates with tkd_no_response No responses in FLT3-TKD patients preclinical_activity->tkd_no_response Contradicts expectation for

Caption: FLT3 mutation status and this compound sensitivity.

Conclusion

This compound (mivavotinib) is a potent dual inhibitor of SYK and FLT3. Preclinical biochemical and cell-based assays demonstrate its ability to inhibit FLT3, particularly the constitutively active FLT3-ITD mutation, at nanomolar concentrations. However, clinical data from a phase Ib trial in relapsed/refractory AML indicates a differential sensitivity, with objective responses primarily confined to patients with FLT3-ITD mutations. No objective responses were observed in patients with FLT3-TKD mutations, suggesting that despite being a type I inhibitor, other factors may limit its efficacy against this class of mutations in the clinical setting. Further investigation is warranted to elucidate the precise mechanisms underlying this differential sensitivity and to explore potential combination strategies to enhance the activity of this compound in a broader range of FLT3-mutated leukemias.

References

An In-depth Technical Guide to the Structure-Activity Relationship Studies of Mivavotinib (TAK-659)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mivavotinib (TAK-659) is a potent, reversible, and orally bioavailable dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] Dysregulation of SYK, a critical component of B-cell receptor (BCR) signaling, and activating mutations in FLT3 are implicated in the pathogenesis of various hematological malignancies, including lymphoma and acute myeloid leukemia (AML).[2][5] This document provides a comprehensive overview of the publicly available data concerning the structure-activity relationship (SAR) of this compound, its mechanism of action, and the key experimental protocols used in its preclinical evaluation. While detailed SAR data on a wide range of analogs is limited in the public domain, this guide focuses on the pharmacological and structural characteristics of the lead compound, this compound, to provide a thorough understanding of its preclinical profile.

Introduction to this compound and its Targets

Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction downstream of the B-cell receptor (BCR).[2][6] Aberrant SYK-mediated signaling has been implicated in the pathogenesis of several B-cell malignancies.[2] FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for normal hematopoiesis; however, activating mutations are found in approximately 30% of patients with AML and are associated with a poor prognosis.[5]

This compound was developed as a dual inhibitor to target both of these key pathways. Its design emerged from structure-based optimization of a novel series of heteroaromatic pyrrolidinone inhibitors.[7][8] The compound has shown potent anti-tumor activity in preclinical models of diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), chronic lymphocytic leukemia (CLL), and AML.[5]

Core Structure and Synthesis

The chemical backbone of this compound is a 1H-pyrrolo[3,4-c]pyridin-3(2H)-one derivative. The synthesis involves a multi-step sequence starting from 2,6-dichloro-5-fluoronicotinic acid to build the core heterocyclic structure, followed by key modifications, including a Suzuki coupling reaction, to install the necessary substituents for potent kinase inhibition.[7]

G cluster_synthesis Simplified Synthesis Workflow for this compound Core A 2,6-dichloro-5-fluoronicotinic acid B Three-Step Transformation A->B Step 1 C 4,6-dichloro-2-(2,4-dimethoxybenzyl)-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one B->C D Treatment with tert-butyl (1S,2R)-2-amino-cyclohexylcarbamate C->D Step 2 E Intermediate Derivative (259) D->E F Suzuki Coupling with Boronic Acids E->F Step 3 G Final Analogues (e.g., this compound) F->G

Caption: Simplified workflow for the synthesis of the 1H-pyrrolo[3,4-c]pyridin-3(2H)-one core.[7]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK and FLT3, thereby blocking their downstream signaling cascades that promote cell survival and proliferation.

  • SYK Inhibition: Within the BCR pathway, SYK activation is a critical step following antigen binding. This compound blocks SYK, preventing the phosphorylation of downstream effectors like BTK, PLC-γ2, and subsequently inhibiting signaling through the AKT, ERK, and NF-κB pathways.[2][6]

  • FLT3 Inhibition: In AML cells with activating FLT3 mutations (e.g., FLT3-ITD), the receptor is constitutively active. This compound inhibits this activity, blocking downstream pathways that drive leukemic cell proliferation and survival.[5]

G cluster_bcr BCR Signaling Pathway cluster_flt3 FLT3 Signaling Pathway BCR BCR SYK SYK BCR->SYK BTK BTK / PLC-γ2 SYK->BTK Downstream_BCR AKT / ERK / NF-κB BTK->Downstream_BCR Proliferation_BCR Cell Survival & Proliferation Downstream_BCR->Proliferation_BCR FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Downstream_FLT3 RAS/MAPK / PI3K/AKT STAT5 FLT3->Downstream_FLT3 Proliferation_FLT3 Cell Survival & Proliferation Downstream_FLT3->Proliferation_FLT3 TAK659 This compound TAK659->SYK Inhibits TAK659->FLT3 Inhibits

Caption: this compound dually inhibits the BCR-SYK and FLT3 signaling pathways.

Structure-Activity Relationship (SAR) Data

This compound has demonstrated high potency against its primary targets. While a detailed SAR study comparing numerous analogs is not publicly available, the quantitative data for the lead compound highlights its efficacy and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC₅₀ (nM)SelectivityReference(s)
SYK3.2 - 4.3>50-fold vs. 290 other kinases[4][5][9][10]
FLT34.6>50-fold vs. 290 other kinases[4][5]
Table 2: In Vitro Cellular Activity of this compound
Cell Line TypeExample Cell LinesEC₅₀ Range (nM)Reference(s)
Diffuse Large B-Cell Lymphoma (DLBCL)OCI-LY1011 - 775[5][9]
Acute Myeloid Leukemia (AML)MV-4-11 (FLT3-ITD)11 - 775[5][9]
Chronic Lymphocytic Leukemia (CLL)Primary CellsPotent Induction of Apoptosis[4][6]

Key Experimental Methodologies

The preclinical evaluation of this compound involved a range of in vitro and in vivo assays to determine its potency, mechanism of action, and anti-tumor efficacy.

G cluster_workflow Preclinical Evaluation Workflow A In Vitro Kinase Assays (IC₅₀ Determination) B Cellular Assays (EC₅₀, Apoptosis, Proliferation) A->B Potency Confirmation C Mechanism of Action Studies (Western Blot for Signaling) B->C Cellular Effect D In Vivo Efficacy Studies (Xenograft Models) C->D Target Engagement E Pharmacokinetics (PK) & Tolerability D->E Pre-clinical Proof of Concept

Caption: General experimental workflow for preclinical evaluation of a kinase inhibitor like this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SYK and FLT3 enzymes.

  • Methodology: While specific details are proprietary, such assays typically involve incubating the purified kinase enzyme with a specific substrate and ATP. The test compound (this compound) is added at various concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³³P-ATP) or fluorescence-based detection. The IC₅₀ value is calculated by fitting the dose-response curve.[5]

Cellular Proliferation and Viability Assays
  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound required to inhibit the growth of cancer cell lines.

  • Methodology: Hematopoietic-derived tumor cell lines (e.g., MV-4-11 for AML, OCI-LY10 for DLBCL) are seeded in multi-well plates.[5][9] Cells are treated with a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The EC₅₀ is determined from the resulting dose-response curve.[9]

Western Blotting for Phospho-protein Analysis
  • Objective: To confirm target engagement by observing the inhibition of downstream signaling pathways.

  • Methodology: Tumor cells are treated with this compound for various times and concentrations. Cells are then lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11] Proteins are separated by PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated proteins (e.g., pSYK Tyr525/526, pFLT3 Tyr591, pERK, pAKT) and total proteins as loading controls.[5][12] Detection is achieved using secondary antibodies conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent signal.[12]

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Cell Line Xenografts: Immunocompromised mice (e.g., athymic nude) are subcutaneously injected with human tumor cell lines (e.g., MV-4-11 for FLT3-ITD AML). Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, daily oral gavage) or vehicle control.[5][9] Tumor volume and body weight are monitored over time. Efficacy is measured by tumor growth inhibition (TGI).[5]

    • Patient-Derived Xenografts (PDX): Immunodeficient mice (e.g., NSG) are engrafted with primary patient tumor cells. Treatment with this compound (e.g., 60 mg/kg daily for 21 days) is initiated, and efficacy is assessed by monitoring event-free survival and the percentage of human CD45+ cells in peripheral blood.[1]

Conclusion

Mivavotinib (this compound) is a highly potent dual inhibitor of SYK and FLT3, developed through structure-based drug design. Its activity has been extensively characterized through a variety of preclinical assays, which demonstrate potent enzymatic and cellular inhibition, clear on-target mechanism of action by blocking downstream signaling, and significant anti-tumor efficacy in in vivo models of hematological malignancies. The data supports its continued clinical investigation as a targeted therapy for cancers dependent on SYK and/or FLT3 signaling.

References

The Rationale for Dual SYK/FLT3 Inhibition: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synergistic Targeting of Spleen Tyrosine Kinase and FMS-like Tyrosine Kinase 3 in Hematological Malignancies.

This technical guide provides a comprehensive overview of the scientific rationale, preclinical evidence, and clinical data supporting the dual inhibition of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) as a therapeutic strategy, primarily in the context of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Executive Summary

The intertwined signaling pathways of SYK and FLT3 present a compelling case for a dual-inhibition strategy in the treatment of hematological malignancies, most notably FLT3-mutated AML. FLT3 mutations are prevalent in AML and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical activity, resistance often develops, limiting their long-term efficacy. A growing body of evidence reveals a critical oncogenic partnership between FLT3 and the non-receptor tyrosine kinase SYK. SYK can directly bind to and transactivate FLT3, contributing to downstream signaling and cell proliferation.[3] Furthermore, SYK activation has been identified as a mechanism of resistance to FLT3-targeted therapies.[3][4] This interplay suggests that simultaneously targeting both kinases could lead to more profound and durable clinical responses. This guide will delve into the molecular basis for this rationale, present key preclinical and clinical data for emerging dual inhibitors, and provide detailed experimental methodologies for relevant assays.

The Molecular Rationale for Dual SYK/FLT3 Inhibition

The therapeutic hypothesis for dual SYK/FLT3 inhibition is built on the concept of a cooperative dependency between these two kinases in driving leukemogenesis.

2.1 SYK as a Critical Regulator of FLT3 Signaling

SYK, a cytoplasmic tyrosine kinase, plays a crucial role in the signaling of various cell surface receptors. In the context of AML, SYK has been shown to be a critical regulator of both wild-type and mutant FLT3.[3] Studies have demonstrated a direct physical interaction between SYK and FLT3, leading to the transactivation of FLT3. This interaction is particularly significant in AML subtypes harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, where highly activated SYK is predominantly found.[3][4] The cooperation between SYK and FLT3-ITD leads to the activation of potent downstream oncogenic signaling pathways, including MYC transcriptional programs.[3]

2.2 SYK-Mediated Resistance to FLT3 Inhibition

A significant challenge in the clinical use of FLT3 inhibitors is the development of resistance. One identified mechanism of resistance is the activation of SYK.[3][4] Overexpression of SYK can promote resistance to FLT3-targeted therapies, suggesting that leukemic cells can utilize SYK signaling as a bypass pathway when FLT3 is inhibited.[4] This finding strongly supports the notion that combining FLT3 inhibition with SYK inhibition is a rational strategy to overcome or prevent resistance.

2.3 Downstream Signaling Convergence

The signaling cascades initiated by both SYK and FLT3 converge on several key pathways that are fundamental for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways. The dual activation of these pathways by both SYK and FLT3 provides a strong, sustained pro-leukemic signal. Therefore, inhibiting both kinases simultaneously is expected to result in a more complete shutdown of these critical downstream pathways than targeting either kinase alone.

Preclinical and Clinical Evidence for Dual SYK/FLT3 Inhibitors

Several dual SYK/FLT3 inhibitors are in development, with promising preclinical and clinical data emerging. This section summarizes the quantitative data for two notable examples: mivavotinib (TAK-659) and tuspetinib (B8210132) (HM43239).

3.1 Mivavotinib (this compound)

Mivavotinib is a potent, reversible, and orally available dual inhibitor of SYK and FLT3.[5][6]

Table 1: Preclinical Activity of Mivavotinib (this compound)

ParameterValueReference
SYK IC503.2 nM[5]
FLT3 IC504.6 nM[5]

In a Phase Ib study in patients with relapsed/refractory AML, mivavotinib demonstrated modest clinical activity.[7][8]

Table 2: Clinical Trial Data for Mivavotinib (this compound) in Relapsed/Refractory AML (NCT02323113)

ParameterFindingReference
Dosing
Recommended Phase II Dose (QD)140 mg[7][9]
Maximum Tolerated Dose (BID)60 mg[7][9]
Efficacy
Total Patients Enrolled43[7]
Complete Responses (CR + CRi)5 (11.6%)[7]
Safety
Grade ≥3 Bleeding Events11 patients (26%)[7][9]

Preclinical studies in pediatric acute lymphoblastic leukemia (ALL) patient-derived xenograft (PDX) models showed that this compound was well-tolerated and significantly prolonged the time to event in 6 of 8 PDXs, though only one PDX achieved an objective response, suggesting low to moderate single-agent activity in this context.[10][11]

3.2 Tuspetinib (HM43239)

Tuspetinib is an oral kinase inhibitor targeting SYK, FLT3 (wild-type and mutant forms), and other kinases implicated in myeloid malignancies.[12][13][14]

Table 3: Preclinical Activity of Tuspetinib (HM43239)

Cell TypeGI50 ValueReference
AML Cell Lines1.3–5.2 nmol/L[12][13][15]
Ba/F3 cells with WT FLT39.1 nmol/L[12][13][15]
Ba/F3 cells with mutant FLT32.5–56 nmol/L[12][13][15]

In vivo studies using AML xenograft models demonstrated that oral administration of tuspetinib markedly extended survival.[16]

Clinical data for tuspetinib, particularly in a triplet combination with venetoclax (B612062) and azacitidine for newly diagnosed AML patients ineligible for induction chemotherapy, has shown promising results in the TUSCANY trial (NCT03850574).[17][18][19]

Table 4: Clinical Trial Data for Tuspetinib (HM43239) Triplet Therapy in Newly Diagnosed AML (TUSCANY Trial)

ParameterFindingReference
Dosing Cohorts (Tuspetinib) 40 mg, 80 mg, 120 mg[19][20]
Efficacy
Complete Remission (CR/CRh) Rate (80 mg and 120 mg cohorts)100%[19][20]
Measurable Residual Disease (MRD) Negativity (among responders)78%[19][20]
Safety
Dose-Limiting ToxicitiesNone observed to date[20]

These early results suggest that the triplet combination is well-tolerated and highly effective.[17][19]

Key Experimental Protocols

This section provides an overview of methodologies for key experiments relevant to the study of dual SYK/FLT3 inhibition.

4.1 In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SYK and FLT3 kinases.

  • Principle: A biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods such as radioisotope labeling (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • General Protocol:

    • Recombinant human SYK or FLT3 kinase is incubated with a specific peptide substrate and ATP (can be radiolabeled).

    • The test compound is added in a series of dilutions.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

4.2 Cell-Based Proliferation/Viability Assay

  • Objective: To assess the effect of a dual SYK/FLT3 inhibitor on the proliferation and viability of AML cell lines.

  • Principle: AML cell lines (e.g., MOLM-13, MV4-11, which are FLT3-ITD positive) are cultured in the presence of the inhibitor. Cell viability is measured using colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assays.

  • General Protocol:

    • AML cells are seeded in 96-well plates.

    • The test compound is added at various concentrations.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • A viability reagent is added, and the signal (absorbance, fluorescence, or luminescence) is measured using a plate reader.

    • GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

4.3 In Vivo AML Xenograft Model

  • Objective: To evaluate the in vivo efficacy of a dual SYK/FLT3 inhibitor in a mouse model of AML.

  • Principle: Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with human AML cells. Once the leukemia is established, the mice are treated with the inhibitor, and the anti-leukemic effect is monitored.

  • General Protocol:

    • Human AML cells (e.g., MOLM-13, MV4-11, or patient-derived xenografts) are injected intravenously or subcutaneously into immunocompromised mice.

    • Leukemia engraftment is confirmed (e.g., by monitoring human CD45+ cells in peripheral blood via flow cytometry).

    • Mice are randomized into treatment and vehicle control groups.

    • The test compound is administered (e.g., orally) according to a defined schedule and dose.

    • Tumor burden is monitored throughout the study. For survival studies, mice are monitored until they meet predefined humane endpoints.

    • Efficacy is assessed by measuring tumor growth inhibition, reduction in leukemic burden in various organs (bone marrow, spleen), and overall survival.

Visualizing the Interplay: Signaling Pathways and Workflows

5.1 SYK and FLT3 Signaling Pathways

The following diagram illustrates the interconnected signaling pathways of SYK and FLT3 in AML.

SYK_FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor SYK SYK FLT3->SYK Direct Binding & Transactivation RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 SYK->FLT3 Enhances Activation SYK->RAS SYK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MYC MYC ERK->MYC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->MYC MYC->Proliferation

Caption: Interconnected SYK and FLT3 signaling pathways in AML.

5.2 Experimental Workflow for Evaluating a Dual SYK/FLT3 Inhibitor

The following diagram outlines a typical preclinical experimental workflow for the evaluation of a novel dual SYK/FLT3 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assays (SYK & FLT3 IC50) Cell_Based_Assay Cell-Based Assays (AML cell line proliferation, apoptosis) Biochemical_Assay->Cell_Based_Assay Signaling_Analysis Downstream Signaling Analysis (Western Blot, Phospho-flow) Cell_Based_Assay->Signaling_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Signaling_Analysis->PK_PD Efficacy_Studies Efficacy Studies (AML Xenograft Models) PK_PD->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Phase1 Phase I Clinical Trial (Safety, Tolerability, MTD) Toxicity_Studies->Phase1 Phase2 Phase II Clinical Trial (Efficacy in AML patients) Phase1->Phase2

Caption: Preclinical to clinical workflow for a dual SYK/FLT3 inhibitor.

Conclusion

The dual inhibition of SYK and FLT3 represents a rational and promising therapeutic strategy for AML, particularly for patients with FLT3 mutations. The strong preclinical rationale, based on the oncogenic cooperation and resistance mechanisms involving these two kinases, is now being translated into the clinic. Early clinical data for dual inhibitors like tuspetinib, especially in combination therapies, are encouraging and highlight the potential of this approach to improve outcomes for patients with this aggressive disease. Further clinical investigation is warranted to fully elucidate the therapeutic potential and optimal clinical positioning of dual SYK/FLT3 inhibitors in the treatment landscape of AML and other hematological malignancies.

References

Mivavotinib for Relapsed/Refractory Diffuse Large B-cell Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, characterized by its aggressive nature.[1] While the standard first-line treatment, R-CHOP, is curative for a majority of patients, a significant portion experience relapsed or refractory (r/r) disease, highlighting a critical unmet medical need for novel therapeutic options.[1] Mivavotinib (formerly TAK-659 or CB-659) is an investigational, orally administered, reversible, and potent dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This technical guide provides an in-depth overview of the clinical data, mechanism of action, and key experimental protocols related to the development of Mivavotinib for the treatment of r/r DLBCL.

Mechanism of Action: Targeting the B-cell Receptor Signaling Pathway

Mivavotinib's primary mechanism of action in DLBCL involves the inhibition of Spleen Tyrosine Kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][3] In many B-cell malignancies, including the Activated B-Cell-like (ABC) subtype of DLBCL, the BCR pathway is constitutively active, promoting cell proliferation and survival.[4][5] Upon antigen binding to the BCR, SYK is activated and initiates a downstream signaling cascade involving key mediators such as Phosphoinositide 3-kinase (PI3K) and Nuclear Factor kappa-B (NF-κB).[6] By inhibiting SYK, Mivavotinib effectively abrogates these downstream signals, leading to the inhibition of B-cell activation, proliferation, and survival.[3]

Furthermore, certain genetic subtypes of DLBCL, particularly those with mutations in MYD88 and/or CD79B, exhibit hyperactivation of SYK-mediated signaling through both the BCR and Toll-like receptor (TLR) pathways, making them potentially more sensitive to SYK inhibition.[4]

Mivavotinib_Mechanism_of_Action cluster_cell B-cell cluster_bcr BCR Complex cluster_downstream Downstream Signaling BCR BCR CD79ab CD79a/b SYK SYK CD79ab->SYK Activation PI3K PI3K Pathway SYK->PI3K NFkB NF-κB Pathway SYK->NFkB Mivavotinib Mivavotinib Mivavotinib->SYK Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation NFkB->Proliferation

Caption: Mivavotinib inhibits SYK, a key component of the BCR signaling pathway.

Clinical Efficacy in Relapsed/Refractory DLBCL

Clinical trial data for Mivavotinib in patients with r/r DLBCL have demonstrated anti-tumor activity. The primary source of this data is a Phase I/II study (NCT02000934), which included a dose-escalation phase and expansion cohorts for various B-cell malignancies, including DLBCL.[1]

Efficacy Data Summary

The following tables summarize the key efficacy outcomes from the Phase I/II study of Mivavotinib in patients with r/r DLBCL.

Table 1: Overall Response Rates in Relapsed/Refractory DLBCL

Patient PopulationOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Reference
DLBCL (ITT, n=53)23%--[1]
DLBCL (Response-Evaluable, n=69)38% (95% CI, 26.3–50.2)20%17%[1]
DLBCL - First Expansion Cohort (Response-Evaluable, n=33)24% (95% CI, 11.1–42.3)18%6%[1]
DLBCL - Second Expansion Cohort (Response-Evaluable, n=25)56% (95% CI, 34.9–75.6)20%36%[1]

Table 2: Efficacy by DLBCL Subtype (Response-Evaluable)

DLBCL SubtypeOverall Response Rate (ORR)Reference
Germinal Center B-cell (GCB, n=40)28%[1]
Non-Germinal Center B-cell (non-GCB, n=12)58%[1]

Table 3: Duration of Response and Survival Outcomes in Relapsed/Refractory DLBCL

Outcome MeasureValue95% Confidence Interval (CI)Reference
Median Duration of Response (DOR) in RespondersNot Reached6.3 months - Not Estimable[1]
Median Progression-Free Survival (PFS)1.6 months-[1][2]
Median Overall Survival (OS)3.9 months2.1 - Not Estimable[1]

Safety and Tolerability Profile

Mivavotinib has demonstrated a manageable safety profile in clinical trials. The most frequently observed treatment-emergent adverse events (TEAEs) were generally asymptomatic and reversible laboratory abnormalities.[1]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in All Lymphoma Patients (N=124)

Adverse EventAny GradeGrade ≥3Reference
Increased Amylase46%29%[1]
Neutropenia-27%[1]
Hypophosphatemia-26%[1]
Increased AST60%-[1]
Pyrexia56%-[1]

Key Experimental Protocols

This section outlines the methodologies for key experiments and procedures employed in the clinical development of Mivavotinib for r/r DLBCL.

Clinical Trial Design: Phase I/II Study (NCT02000934)

The initial clinical evaluation of Mivavotinib in r/r lymphomas followed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[1]

  • Dose Escalation Phase: Patients received escalating doses of Mivavotinib (60 mg, 80 mg, 100 mg, and 120 mg once daily) in 28-day cycles.[1]

  • Expansion Phase: Following the determination of the MTD at 100 mg once daily, expansion cohorts were enrolled to further evaluate safety and efficacy in specific lymphoma subtypes, including DLBCL.[1]

Clinical_Trial_Workflow cluster_dose_escalation Phase I: Dose Escalation (3+3 Design) cluster_expansion Phase II: Expansion Cohorts Patient_Screening Patient Screening (r/r DLBCL) Dose_60 60 mg QD Patient_Screening->Dose_60 Dose_80 80 mg QD Dose_60->Dose_80 Dose_100 100 mg QD Dose_80->Dose_100 Dose_120 120 mg QD Dose_100->Dose_120 MTD_Determination MTD Determination (100 mg QD) Dose_120->MTD_Determination DLBCL_Cohort1 DLBCL Cohort 1 (100 mg QD) MTD_Determination->DLBCL_Cohort1 DLBCL_Cohort2 DLBCL Cohort 2 (100 mg QD) MTD_Determination->DLBCL_Cohort2 Efficacy_Safety_Eval Efficacy & Safety Evaluation DLBCL_Cohort1->Efficacy_Safety_Eval DLBCL_Cohort2->Efficacy_Safety_Eval

Caption: Workflow of the Phase I/II clinical trial of Mivavotinib in r/r DLBCL.
Determination of DLBCL Subtypes (GCB vs. non-GCB)

The classification of DLBCL into Germinal Center B-cell-like (GCB) and non-GCB subtypes is crucial for prognosis and may predict response to targeted therapies. This is typically performed using immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tumor tissue. The most widely used method is the Hans algorithm, which utilizes a panel of three antibodies: CD10, BCL6, and MUM1.[6]

  • Procedure:

    • FFPE tumor sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask epitopes.

    • Sections are incubated with primary antibodies against CD10, BCL6, and MUM1.

    • A detection system with a chromogen is used to visualize antibody binding.

    • A pathologist scores the percentage of positive tumor cells for each marker.

  • Interpretation (Hans Algorithm):

    • GCB subtype: CD10 positive, or CD10 negative and BCL6 positive, and MUM1 negative.

    • non-GCB subtype: CD10 negative and BCL6 negative, or CD10 negative and BCL6 positive, and MUM1 positive.

Mutational Analysis of MYD88 and CD79B

The identification of mutations in MYD88 and CD79B is of growing interest due to their potential to predict response to SYK inhibitors. These mutations can be detected in tumor tissue or non-invasively in circulating tumor DNA (ctDNA) from plasma samples using next-generation sequencing (NGS).

  • Sample Collection: Whole blood is collected in specialized tubes to stabilize cell-free DNA.

  • ctDNA Extraction: Plasma is separated by centrifugation, and ctDNA is extracted using commercially available kits.

  • Library Preparation and Sequencing:

    • The extracted ctDNA is used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Targeted enrichment is performed to specifically capture regions of interest, including the exons of MYD88 and CD79B.

    • The enriched library is sequenced on an NGS platform.

  • Bioinformatic Analysis: Sequencing data is aligned to the human reference genome, and specialized software is used to identify single nucleotide variants (SNVs) and other alterations in the target genes.

Pharmacokinetic Assessment

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Mivavotinib.

  • Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and 0.5, 1, 2, 4, 8, and 24 hours post-dose) on specific days of the treatment cycle (e.g., Day 1 and Day 15 of Cycle 1).[7]

  • Sample Processing: Plasma is separated and stored frozen until analysis.

  • Bioanalysis: The concentration of Mivavotinib in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Future Directions

Ongoing research is focused on further defining the patient populations most likely to benefit from Mivavotinib. The Phase 2 study CX-659-401 (NCT05319028) is specifically designed to evaluate two different dosing regimens of Mivavotinib monotherapy in patients with r/r non-GCB DLBCL, with a key objective of assessing efficacy based on MYD88 and CD79B mutational status determined by ctDNA analysis.[4][8] The results of this and other ongoing studies will be crucial in determining the future role of Mivavotinib in the treatment landscape of r/r DLBCL.

Conclusion

Mivavotinib has demonstrated promising anti-tumor activity and a manageable safety profile in heavily pre-treated patients with relapsed/refractory DLBCL. Its mechanism of action, targeting the SYK-mediated BCR signaling pathway, provides a strong rationale for its development, particularly in the non-GCB subtype and in patients with MYD88 and/or CD79B mutations. Further clinical investigation is warranted to optimize its therapeutic potential and to identify the patient populations who will derive the greatest benefit from this novel targeted agent.

References

The Role of TAK-659 in Overcoming Chemotherapy Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational dual Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, TAK-659 (mivavotinib), and its role in overcoming resistance to conventional chemotherapy. This document details the preclinical and clinical evidence supporting its mechanism of action, provides detailed experimental protocols for key assays, and presents quantitative data in a structured format.

Introduction: The Challenge of Chemotherapy Resistance

Acquired resistance to chemotherapy is a primary obstacle in oncology, leading to treatment failure and disease progression.[1] Mechanisms of resistance are multifaceted and include alterations in drug targets, activation of alternative signaling pathways, and changes in the tumor microenvironment that promote cell survival.[2][3] Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in some of these resistance pathways.[4] Overexpression of SYK has been identified as a potential mechanism of resistance to taxane-based chemotherapies like paclitaxel.[4][5][6] this compound is a potent and selective inhibitor of SYK with an IC50 of 3.2 nM.[7][8] It also exhibits inhibitory activity against FLT3, a kinase often implicated in hematological malignancies.[9][10] This dual inhibitory activity positions this compound as a promising agent to counteract chemotherapy resistance.

Mechanism of Action: How this compound Re-sensitizes Tumors to Chemotherapy

This compound's ability to overcome chemotherapy resistance is primarily attributed to its potent inhibition of SYK. Preclinical studies have elucidated two main mechanisms:

  • Abrogation of Microenvironment-Mediated Chemoresistance: In hematological malignancies like Chronic Lymphocytic Leukemia (CLL), the tumor microenvironment provides pro-survival signals that protect cancer cells from chemotherapy-induced apoptosis.[7] this compound has been shown to inhibit these survival signals.[7] By blocking SYK, this compound disrupts the B-cell receptor (BCR) signaling cascade, which is crucial for the proliferation and survival of these malignant cells.[5] This leads to a reduction in the phosphorylation of downstream targets such as Btk, NFκB, ERK1/2, and STAT3.[7] Consequently, the protective effect of the microenvironment is nullified, rendering the cancer cells susceptible to chemotherapy again.[7]

  • Potentiation of Paclitaxel-Induced Cytotoxicity: In solid tumors, particularly those with acquired resistance to paclitaxel, SYK overexpression has been proposed as a key resistance mechanism.[5][6] Preclinical data suggest that SYK inactivation by this compound enhances microtubule stability in paclitaxel-resistant tumors.[6] This potentiation of paclitaxel's cytotoxic effects suggests a direct mechanistic link between SYK inhibition and overcoming resistance to microtubule-targeting agents.[6]

Below is a diagram illustrating the central role of SYK in survival signaling and how this compound intervenes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK Activates Chemo Chemotherapy (e.g., Paclitaxel) Microtubules Microtubules Chemo->Microtubules Stabilizes BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 SYK->Microtubules Destabilizes (in resistance) NFkB NF-κB BTK->NFkB ERK ERK1/2 PLCg2->ERK Gene Gene Transcription (Proliferation, Survival) ERK->Gene NFkB->Gene Apoptosis Apoptosis Microtubules->Apoptosis Induces Survival Cell Survival & Chemoresistance Gene->Survival Promotes TAK659 This compound TAK659->SYK Inhibits

This compound blocks SYK-mediated survival signals.

Quantitative Preclinical and Clinical Data

The efficacy of this compound in overcoming chemotherapy resistance has been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Activity of this compound

Cell Line/ModelCancer TypeIC50/EC50ParameterFindingCitation
Hematopoietic-derived cell linesVarious11 to 775 nMEC50Potent inhibition of cell growth.[7]
OCI-LY10SYK-dependent B cell lymphomaNot specifiedInhibition of proliferationSensitive to this compound.[7]
MV4-11, MOLM-13FLT3-ITD dependent AMLNot specifiedInhibition of cell viabilitySensitive to this compound.[7]
RS4-11, RA1WT FLT3Not specifiedInhibition of cell viabilityNot sensitive to this compound.[7]

Table 2: Clinical Efficacy of this compound in Combination with Paclitaxel (Phase I Study in Taxane-Refractory Solid Tumors)

ParameterValuePatient Population
Number of Patients49Advanced solid tumors with prior progression on taxane-based therapy.[4][5][6]
Partial Response (PR)9% (4 patients)44 evaluable patients.[4][5]
Stable Disease (SD)27% (12 patients)44 evaluable patients.[4][5]
Prolonged Stable Disease3 patientsSubset of patients with stable disease.[4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in overcoming chemotherapy resistance.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound alone and in combination with chemotherapy on resistant cancer cell lines.

Protocol:

  • Cell Culture: Culture chemotherapy-resistant and parental (sensitive) cancer cell lines in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose range of this compound, chemotherapy (e.g., paclitaxel), or the combination of both. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Assessment (Annexin V/PI Staining):

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of SYK and its downstream signaling proteins.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound and/or chemotherapy for the desired time points.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-SYK (Tyr525/526), total SYK, p-BTK, total BTK, p-ERK, total ERK, and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy in a chemoresistant tumor model.

Protocol:

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ chemotherapy-resistant cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound alone, chemotherapy alone, this compound + chemotherapy).

  • Drug Administration:

    • Administer this compound orally (e.g., daily) and chemotherapy (e.g., paclitaxel) via intraperitoneal or intravenous injection according to the established dosing schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

start Start culture Culture Chemoresistant Cancer Cell Line start->culture implant Subcutaneous Implantation into Immunodeficient Mice culture->implant tumor_growth Monitor Tumor Growth (100-150 mm³) implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize group1 Vehicle Control randomize->group1 group2 This compound Alone randomize->group2 group3 Chemotherapy Alone randomize->group3 group4 This compound + Chemotherapy randomize->group4 measure Measure Tumor Volume & Body Weight (2-3x/week) group1->measure group2->measure group3->measure group4->measure endpoint Endpoint Reached measure->endpoint endpoint->measure No euthanize Euthanize & Excise Tumors endpoint->euthanize Yes analysis Tumor Weight Analysis & IHC euthanize->analysis end End analysis->end

Experimental workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound has demonstrated a clear potential to overcome chemotherapy resistance in both preclinical models and early-phase clinical trials.[4][5][7] Its mechanism of action, centered on the inhibition of SYK, addresses key survival pathways that are often hijacked by cancer cells to evade the cytotoxic effects of chemotherapy. The preliminary clinical data showing activity in taxane-refractory solid tumors are particularly encouraging.[4][5]

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound combination therapy. Further elucidation of the downstream effects of SYK inhibition on microtubule dynamics will provide a more complete understanding of its synergy with taxanes. As more data from ongoing and future clinical trials become available, the role of this compound in the oncologist's armamentarium against chemoresistant cancers will be further defined.

References

TAK-659: A Dual SYK/FLT3 Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TAK-659 (mivavotinib) is a potent, orally bioavailable, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). Initially investigated for its role in hematological malignancies, emerging preclinical and clinical data have illuminated its significant immunomodulatory effects within the tumor microenvironment (TME) of solid tumors. By targeting key signaling pathways in both cancer cells and immune cells, this compound demonstrates the potential to overcome immune suppression and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in its activity.

Mechanism of Action: Dual Inhibition of SYK and FLT3

This compound exerts its anti-tumor and immunomodulatory effects through the potent and selective inhibition of two critical tyrosine kinases: SYK and FLT3.

  • Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase predominantly expressed in hematopoietic cells, SYK is a crucial mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR). In the TME, SYK signaling in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), is implicated in promoting an immunosuppressive phenotype.

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a vital role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML). Evidence also suggests a cooperative relationship between SYK and FLT3, where SYK can transactivate FLT3, further amplifying oncogenic signaling.[1][2][3][4]

By inhibiting both SYK and FLT3, this compound disrupts pro-survival signaling in cancer cells and, importantly, modulates the function of key immune cell populations within the TME.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell LineIC50 (nM)Cancer Type
SYK-3.2-
FLT3-4.6-
FLT3-ITDMolm14~80Acute Myeloid Leukemia

Data compiled from multiple sources.[5][6]

Table 2: Preclinical In Vivo Efficacy of this compound

Cancer ModelTreatmentTumor Growth Inhibition (%)Key Outcomes
DLBCL Xenograft (PHTX-95L)This compoundDose-dependentAntitumor activity observed
Gastric, Pancreatic, TNBC, Ovarian Xenografts60 mg/kg this compound daily for 21 daysSignificant antitumor activity-
CT26 Syngeneic Colon CancerThis compound + anti-PD-173.3% complete tumor regressionEstablished memory T-cell effect

Data compiled from multiple sources.[7][8]

Table 3: Clinical Efficacy of this compound in Hematological Malignancies

Cancer TypeTreatmentOverall Response Rate (ORR)Complete Response (CR)
Relapsed/Refractory DLBCLThis compound (monotherapy)38%20%
Relapsed/Refractory Follicular LymphomaThis compound (monotherapy)89%22%
Relapsed/Refractory AMLThis compound (monotherapy)15%5 patients (4 with incomplete count recovery)

Data compiled from multiple sources.[1][9][10]

Table 4: Effects of this compound on the Tumor Microenvironment

Cancer ModelTreatmentChange in Immune Cell Population
HCC70 TNBC XenograftThis compoundDecrease in myeloid-derived suppressor cells (MDSCs)
CT26 Syngeneic Colon CancerThis compound + anti-PD-1Significant increase in M1 macrophages, Decrease in M2 macrophages

Data compiled from multiple sources.[2][7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the dual inhibitory action of this compound on the SYK and FLT3 signaling pathways and its subsequent effects on the tumor microenvironment.

TAK659_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_tme Tumor Microenvironment BCR BCR SYK SYK BCR->SYK FLT3_R FLT3 Receptor FLT3 FLT3 FLT3_R->FLT3 SYK->FLT3 Transactivation MDSC MDSC SYK->MDSC Promotes M2_Macrophage M2 Macrophage (Pro-tumor) SYK->M2_Macrophage Promotes STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK TAK659 This compound TAK659->SYK TAK659->FLT3 TAK659->MDSC Inhibits TAK659->M2_Macrophage Inhibits M1_Macrophage M1 Macrophage (Anti-tumor) TAK659->M1_Macrophage Promotes MYC MYC STAT5->MYC ERK->MYC Pro_survival Pro-survival Signaling MYC->Pro_survival Immune_Suppression Immune Suppression MDSC->Immune_Suppression M2_Macrophage->Immune_Suppression T_cell T-cell Anti_tumor_Immunity Anti-tumor Immunity T_cell->Anti_tumor_Immunity M1_Macrophage->Anti_tumor_Immunity Immune_Suppression->T_cell

Caption: this compound dual inhibition of SYK/FLT3 and its impact on the TME.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Xenograft_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., DLBCL, TNBC) start->cell_culture implantation 2. Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization 4. Randomization into Treatment Groups when Tumors Reach ~100-200 mm³ tumor_growth->randomization treatment 5. Treatment Administration - Vehicle Control - this compound (e.g., 60 mg/kg, oral, daily) randomization->treatment monitoring 6. Continued Monitoring of Tumor Volume and Body Weight treatment->monitoring endpoint 7. Study Endpoint (e.g., Predetermined Tumor Size or Treatment Duration) monitoring->endpoint analysis 8. Tumor Excision and Analysis - Tumor Weight - Pharmacodynamics (e.g., pSYK) - TME Analysis (Flow Cytometry) endpoint->analysis end End analysis->end

Caption: Workflow for a preclinical in vivo xenograft study of this compound.

Detailed Experimental Protocols

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a solid tumor xenograft model.

Materials:

  • Human cancer cell line (e.g., HCC70 for TNBC)

  • Immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • This compound (formulated for oral gavage)

  • Vehicle control

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Preparation: Harvest cells in their logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 60 mg/kg) or vehicle control orally once daily for the specified treatment duration (e.g., 21 days).

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size or after the completion of the treatment course.

  • Tumor Analysis: At the endpoint, euthanize the mice and excise the tumors. Measure tumor weight and process a portion of the tumor for pharmacodynamic and TME analysis.

Flow Cytometry for Tumor Microenvironment Analysis

Objective: To quantify the immune cell populations within the tumor microenvironment following this compound treatment.

Materials:

  • Excised tumors

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • Red blood cell lysis buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, CD206)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the excised tumor tissue into small pieces.

    • Digest the tissue using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.

    • Lyse red blood cells using a lysis buffer.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Antibody Staining:

    • Count the cells and adjust the concentration.

    • Incubate the cells with a cocktail of fluorescently conjugated antibodies targeting various immune cell markers for 30 minutes at 4°C in the dark.

    • For intracellular markers like FoxP3, perform a fixation and permeabilization step before adding the specific antibody.

  • Data Acquisition:

    • Wash the stained cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Identify the major immune cell populations based on their marker expression (e.g., T-cells: CD45+CD3+, Helper T-cells: CD4+, Cytotoxic T-cells: CD8+, Tregs: CD4+FoxP3+, MDSCs: CD11b+Gr-1+, Macrophages: F4/80+).

    • Quantify the percentage of each immune cell population within the total live cell population or the CD45+ immune cell population.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action that targets both the intrinsic oncogenic signaling in cancer cells and the extrinsic immunosuppressive network within the tumor microenvironment. Its ability to inhibit SYK and FLT3 leads to direct anti-tumor effects and a significant remodeling of the TME, characterized by a reduction in immunosuppressive cell types like MDSCs and M2 macrophages and a potential increase in anti-tumor immune cells. The data presented in this guide underscore the potential of this compound as a monotherapy and in combination with other immunotherapies to improve outcomes for patients with a range of malignancies. Further research is warranted to fully elucidate its complex interplay with the immune system and to identify patient populations most likely to benefit from this innovative therapeutic approach.

References

Methodological & Application

Application Notes and Protocols for TAK-659 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] SYK is a critical mediator of B-cell receptor (BCR) signaling, which is essential for the proliferation and survival of various B-cell malignancies.[2] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells, particularly in Acute Myeloid Leukemia (AML).[1] The dual inhibitory action of this compound makes it a promising therapeutic agent for hematological cancers such as Diffuse Large B-cell Lymphoma (DLBCL) and AML.[1][3]

These application notes provide a detailed protocol for determining the in vitro efficacy of this compound on the proliferation of cancer cell lines using a luminescence-based cell viability assay.

Mechanism of Action of this compound

In B-cell malignancies, aberrant BCR signaling promotes cell proliferation and survival. Upon antigen binding to the BCR, Src-family kinases like LYN phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[2] SYK is then recruited to these phosphorylated ITAMs and becomes activated, initiating a downstream signaling cascade involving Bruton's Tyrosine Kinase (BTK) and Phospholipase C gamma 2 (PLCγ2).[2] This cascade ultimately leads to the activation of transcription factors such as NF-κB, which drive the expression of genes involved in cell survival and proliferation.[2] this compound inhibits SYK, thereby blocking this pro-survival signaling pathway and inducing apoptosis in cancer cells.[2]

In certain leukemias, particularly AML, mutations in FLT3 lead to its constitutive activation, promoting uncontrolled cell growth. This compound's inhibitory effect on FLT3 blocks these aberrant growth signals.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the proliferation of cancer cells by 50%. The tables below summarize the IC50 values of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineCancer SubtypeFLT3 StatusIC50 (nM)
MOLM-13Acute Myeloid LeukemiaFLT3-ITD<4
MV4-11Acute Myeloid LeukemiaFLT3-ITD<4
Molm14Acute Myeloid LeukemiaFLT3-ITD~80

Data compiled from multiple sources.[2][4]

Table 2: IC50 Values of a Selective SYK Inhibitor (PRT060318) in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

Cell LineSensitivity to SYK InhibitionIC50 (µM)
LY1Sensitive<3.5
LY7Sensitive<3.5
LY8Sensitive<3.5
LY10Sensitive<3.5
LY18Sensitive<3.5
VALSensitive<3.5
DHL-6Sensitive<3.5
LY3Resistant≥14
LY4Resistant≥14
DHL-2Resistant≥14

This table shows data for a different SYK inhibitor, PRT060318, and is provided as a reference for the range of concentrations that may be effective in DLBCL cell lines.[5]

Experimental Protocols

A luminescence-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is recommended for assessing the effect of this compound on the proliferation of suspension cell lines like those derived from lymphomas and leukemias. This assay quantifies ATP, an indicator of metabolically active, viable cells.[6][7]

Protocol: In Vitro Cell Proliferation Assay using CellTiter-Glo®

Materials:

  • This compound (Mivavotinib)

  • Appropriate cancer cell lines (e.g., MOLM-13, MV4-11 for AML; various DLBCL cell lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in complete medium.

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000 to 20,000 cells per well in 90 µL of medium, to be optimized for each cell line).

    • Seed the cells into the wells of a 96-well opaque-walled plate.

    • Include wells with medium only for background luminescence measurement.

  • Drug Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 nM to 10 µM).

    • Add 10 µL of the diluted this compound solutions to the respective wells.

    • For the vehicle control wells, add 10 µL of medium containing the same final concentration of DMSO as the drug-treated wells.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂. The incubation time can be optimized based on the cell line's doubling time.

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathway of SYK in B-Cells

SYK_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR LYN LYN (Src-family kinase) BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK phosphorylates & activates BTK BTK SYK->BTK activates PLCy2 PLCγ2 SYK->PLCy2 activates BTK->PLCy2 NFkB NF-κB PLCy2->NFkB leads to activation of Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes TAK659 This compound TAK659->SYK inhibits

Caption: SYK signaling pathway in B-cells and the inhibitory action of this compound.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Treatment 4. Add this compound to Cells Cell_Seeding->Drug_Treatment Drug_Prep 3. Prepare this compound Dilutions Drug_Prep->Drug_Treatment Incubation 5. Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay 6. Perform CellTiter-Glo Assay Incubation->Viability_Assay Luminescence 7. Measure Luminescence Viability_Assay->Luminescence Data_Analysis 8. Analyze Data & Calculate IC50 Luminescence->Data_Analysis

Caption: Workflow for the in vitro cell proliferation assay with this compound.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Spleen Tyrosine Kinase (pSYK) Following TAK-659 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of phosphorylated Spleen Tyrosine Kinase (pSYK) levels using Western blotting after treatment with TAK-659, a potent and reversible dual inhibitor of SYK and FMS-like tyrosine kinase 3 (FLT3).[1][2] SYK is a critical non-receptor cytoplasmic kinase primarily expressed in hematopoietic cells that plays a key role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR).[2][3] Dysregulation of the SYK signaling pathway is implicated in the pathogenesis of several B-cell malignancies.[3] this compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of SYK, thereby interrupting downstream signaling cascades.[4]

This document offers detailed protocols for cell treatment, protein extraction, and Western blot analysis to quantitatively assess the inhibitory effect of this compound on SYK phosphorylation.

Signaling Pathway of SYK and Inhibition by this compound

Spleen Tyrosine Kinase (SYK) is a pivotal mediator in the signaling pathways of various immune cells.[2] Upon activation of cell surface receptors, such as the B-cell receptor (BCR), SYK is recruited to the receptor complex and becomes phosphorylated at key tyrosine residues, including Tyr525/526.[4] This phosphorylation event activates SYK's kinase domain, initiating a cascade of downstream signaling events involving effector molecules like Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and protein kinase B (AKT).[3] This signaling cascade is crucial for cell proliferation, differentiation, and survival.[3]

This compound is a small-molecule inhibitor that competitively binds to the ATP-binding pocket of the SYK kinase domain.[3] This action prevents the autophosphorylation and activation of SYK, effectively blocking the downstream signaling pathway.[4] The inhibition of SYK phosphorylation by this compound has been shown to be rapid and sensitive in cells with activated SYK.[4]

SYK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation pSYK pSYK (Tyr525/526) SYK->pSYK Phosphorylation Downstream Downstream Signaling (e.g., BTK, PI3K, AKT) pSYK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TAK659 This compound TAK659->SYK Inhibition

SYK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and may need to be optimized for specific cell lines.

  • Materials:

    • Appropriate cell line (e.g., B-cell lymphoma cell lines)

    • Complete cell culture medium

    • This compound (prepare a stock solution in DMSO)

    • Vehicle control (DMSO)

    • 6-well or 10 cm cell culture plates

    • Phosphate-buffered saline (PBS), ice-cold

  • Procedure:

    • Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or an equivalent volume of DMSO as a vehicle control.[4] The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

    • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).[4]

    • Cell Harvesting:

      • For adherent cells, aspirate the medium, wash the cells twice with ice-cold PBS, and then proceed to protein extraction.

      • For suspension cells, transfer the cell suspension to a conical tube, centrifuge at 300 x g for 5 minutes at 4°C, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[3]

Protein Extraction
  • Materials:

    • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

    • Cell scraper (for adherent cells)

    • Microcentrifuge tubes, pre-cooled

    • Microcentrifuge

    • BCA protein assay kit

  • Procedure:

    • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cell pellet or culture plate (e.g., 100-200 µL for a well in a 6-well plate).

    • Incubation: Incubate on ice for 30 minutes with intermittent vortexing.[3]

    • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

    • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-cooled microcentrifuge tube.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Western Blot Analysis
  • Materials:

    • Laemmli sample buffer (4x or 2x)

    • SDS-polyacrylamide gels (e.g., 4-15% gradient gels)

    • Electrophoresis running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

    • Primary antibodies:

      • Rabbit anti-phospho-SYK (Tyr525/526)

      • Rabbit anti-total SYK

      • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody (anti-rabbit IgG)

    • Tris-buffered saline with Tween 20 (TBST)

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[3]

    • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[5]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[5]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[3]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

    • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[3]

    • Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the pSYK band to the total SYK band. The total SYK can be normalized to the loading control.[4]

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pSYK, anti-SYK, anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

Experimental workflow for Western blot analysis of pSYK.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and structured format to facilitate comparison between different treatment conditions. Densitometric values for the protein of interest should be normalized to an appropriate control.

Table 1: Effect of this compound on SYK Phosphorylation

Treatment GroupConcentrationTime (hours)Normalized pSYK/Total SYK Ratio (Arbitrary Units)% Inhibition of pSYK (vs. Vehicle Control)
Vehicle Control041.00 ± 0.050%
This compound10 nM40.65 ± 0.0435%
This compound50 nM40.25 ± 0.0375%
This compound100 nM40.05 ± 0.0195%
This compound500 nM40.01 ± 0.0199%

Data are represented as mean ± standard deviation from at least three independent experiments. The pSYK/Total SYK ratio for the vehicle control is set to 1.

References

Application Notes & Protocols: Establishing a TAK-659 Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is a potent and orally bioavailable dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism of action, targeting two key signaling pathways implicated in tumor cell proliferation and survival, has made it a promising therapeutic agent for various hematological malignancies.[1][4] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge that can limit its long-term efficacy.[5][6]

To investigate the molecular mechanisms underlying resistance to this compound and to develop strategies to overcome it, the establishment of robust in vitro resistant cell line models is essential.[7][8] This document provides detailed application notes and protocols for generating and characterizing a this compound resistant cell line model. The methodologies described herein are designed to be a valuable resource for researchers in both academic and industrial settings.

Key Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of SYK and FLT3.[2] In sensitive cells, this leads to the downregulation of downstream signaling cascades, such as the STAT5, AKT, and ERK pathways, ultimately resulting in decreased cell proliferation and survival.[8] Resistance can emerge through various mechanisms, including mutations in the target kinases or the activation of alternative signaling pathways that bypass the drug's inhibitory effects.[5][6][9]

Experimental Protocols

Parental Cell Line Selection and Baseline Characterization
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound. Hematological malignancy cell lines, particularly those expressing SYK and/or harboring FLT3 mutations (e.g., FLT3-ITD), are suitable candidates.[4]

  • Initial IC50 Determination: Before initiating the resistance induction protocol, it is crucial to determine the baseline sensitivity of the parental cell line to this compound. This is achieved by performing a cell viability assay to calculate the half-maximal inhibitory concentration (IC50).[10][11]

Generation of this compound Resistant Cell Line via Continuous Exposure with Dose Escalation

The most common method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.[7][10] This process mimics the clinical scenario of acquired resistance.

  • Initial Treatment: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth) of the parental cell line.[7][10]

  • Monitoring and Maintenance: Closely monitor the cells for signs of cytotoxicity and proliferation. Change the medium with fresh drug-containing medium every 2-3 days.[12]

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by approximately 1.5 to 2-fold.[7]

  • Iterative Process: Repeat the cycle of adaptation and dose escalation. It is advisable to cryopreserve cells at each stage of increased resistance.[12] The entire process can take several months to achieve a high level of resistance (e.g., >10-fold increase in IC50).[10][13]

  • Establishment of a Stable Resistant Line: Once the desired level of resistance is achieved, maintain the cell line in a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

Validation of the Resistant Phenotype
  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to compare the IC50 of this compound in the resistant cell line to that of the parental cell line.[11][14][15] A significant increase in the IC50 value confirms the resistant phenotype.

  • Western Blot Analysis: Investigate the underlying molecular mechanisms of resistance by performing western blot analysis.[16] Assess the phosphorylation status and total protein levels of SYK, FLT3, and key downstream signaling proteins (e.g., p-STAT5, p-AKT, p-ERK) in both parental and resistant cells, with and without this compound treatment.[8][17][18]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineIC50 (nM)Resistance Index (RI)
Parental[Insert experimentally determined value]1.0
This compound Resistant[Insert experimentally determined value][Calculate as IC50 Resistant / IC50 Parental]

Table 2: Summary of Western Blot Analysis

Protein TargetParental Cells (Untreated)Parental Cells (+this compound)Resistant Cells (Untreated)Resistant Cells (+this compound)
p-SYK (Tyr525/526)++++++++++
Total SYK++++++++++++
p-FLT3 (Tyr591)++++++++++
Total FLT3++++++++++++
p-STAT5+++++++
Total STAT5++++++++
p-AKT+++++++
Total AKT++++++++
p-ERK+++++++
Total ERK++++++++
(Note: '+' indicates relative protein expression/phosphorylation level)

Mandatory Visualizations

G1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Downstream Downstream Signaling (STAT5, AKT, ERK) FLT3->Downstream SYK SYK SYK->Downstream Outcome Cell Proliferation & Survival Downstream->Outcome TAK659 This compound TAK659->FLT3 TAK659->SYK

Caption: this compound inhibits SYK and FLT3 signaling pathways.

G2 Start Parental Cell Line IC50_det Determine Baseline IC50 Start->IC50_det Treat_low Continuous Treatment (Low Dose this compound) IC50_det->Treat_low Monitor Monitor for Cell Recovery and Proliferation Treat_low->Monitor Dose_esc Gradual Dose Escalation Monitor->Dose_esc Cells adapt Dose_esc->Treat_low Stable Establish Stable Resistant Cell Line Dose_esc->Stable Desired resistance achieved End Resistant Cell Line Model Stable->End

Caption: Workflow for generating a this compound resistant cell line.

G3 cluster_validation Validation Experiments Model This compound Resistant Cell Line Model Phenotype Phenotypic Characterization (Cell Viability Assay) Model->Phenotype Mechanism Mechanistic Investigation (Western Blot) Model->Mechanism

Caption: Logical relationship of validation experiments.

References

Application Notes and Protocols: Mivavotinib Dosage for Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivavotinib, also known as TAK-659, is a potent and selective dual inhibitor of spleen tyrosine kinase (SYK) and fms-like tyrosine kinase 3 (FLT3).[1][2] It is an orally available, reversible inhibitor that has demonstrated potential anti-inflammatory, immunomodulating, and antineoplastic activities.[1] Preclinical studies in various murine models, including xenografts, have shown its efficacy in inhibiting tumor growth and modulating the tumor microenvironment.[3][4] These notes provide a comprehensive overview of the dosages and protocols for utilizing mivavotinib in murine xenograft studies.

Mechanism of Action

Mivavotinib exerts its therapeutic effects by targeting two key tyrosine kinases:

  • Spleen Tyrosine Kinase (SYK): A critical component of the B-cell receptor (BCR) signaling pathway, SYK is often overexpressed in hematopoietic malignancies.[1] By inhibiting SYK, mivavotinib blocks downstream signaling, leading to the inhibition of B-cell activation, proliferation, chemotaxis, and adhesion.[1]

  • FMS-like Tyrosine Kinase 3 (FLT3): An important receptor tyrosine kinase in hematopoiesis, mutations in FLT3 are common in acute myeloid leukemia (AML).[5] Mivavotinib's inhibition of FLT3 can induce cell death in tumor cells dependent on this pathway.[2]

Furthermore, preclinical studies have indicated that mivavotinib can reduce the populations of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor microenvironment.[3]

Mivavotinib Dosage and Administration in Murine Models

The following table summarizes the dosages of mivavotinib used in various preclinical murine models. It is crucial to note that the optimal dosage can vary depending on the tumor model, mouse strain, and specific experimental goals.

Dosage Mouse Strain Tumor Model Administration Route Dosing Schedule Reference
60 mg/kgBALB/cCT26 syngeneic colon cancerOral (p.o.)Once daily (QD) for 14 days[3]
60 mg/kgNot SpecifiedPrimary human tumor xenografts (gastric, pancreatic, TNBC, ovarian)Oral (p.o.)Daily for 21 days[4]
100 mg/kg/dayLMP2A/MYC miceLymphomaOral (p.o.)Daily for 10 days[2]

Experimental Protocols

Below are detailed protocols for a typical murine xenograft study involving mivavotinib. These are generalized protocols and may require optimization for specific experimental setups.

1. Animal Models and Husbandry

  • Mouse Strains: The choice of mouse strain is critical. For xenograft models utilizing human cell lines, immunodeficient strains such as NOD-scid gamma (NSG), SCID, or athymic nude mice are required. For syngeneic models (murine tumor cells in immunocompetent mice), strains like BALB/c or C57BL/6 are commonly used.[3]

  • Husbandry: Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water. All procedures must be approved and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Culture and Implantation

  • Cell Culture: Tumor cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics under sterile conditions. Cells should be harvested during the logarithmic growth phase.

  • Subcutaneous Xenograft Implantation:

    • Harvest and count the tumor cells. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration. Matrigel may be co-injected to improve tumor take and growth.[6]

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and sterilize the injection site on the flank of the mouse.

    • Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously using a 27-30 gauge needle.[6][7]

    • Monitor the animals for tumor growth.

3. Mivavotinib Preparation and Administration

  • Preparation: Mivavotinib is typically formulated for oral administration. The vehicle used for suspension should be appropriate for animal studies (e.g., 0.5% methylcellulose (B11928114) in water). The formulation should be prepared fresh daily or as stability data permits.

  • Administration:

    • Accurately weigh each mouse to determine the correct volume of the drug suspension to administer.

    • Administer the mivavotinib suspension orally using a gavage needle. Ensure proper technique to avoid injury to the animal.

    • The control group should receive the vehicle only, administered in the same manner and volume as the treatment group.

4. Tumor Growth Monitoring and Efficacy Evaluation

  • Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (defined by tumor size limits, duration of treatment, or signs of morbidity), euthanize the animals. Tumors and relevant organs can be excised for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Mivavotinib Signaling Pathway Inhibition

Mivavotinib_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FLT3 FLT3 Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 Proliferation B-Cell Proliferation & Survival PLCg2->Proliferation PI3K->Proliferation FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 RAS_RAF RAS/RAF/MEK/ERK FLT3->RAS_RAF PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Cell_Proliferation RAS_RAF->Leukemic_Cell_Proliferation PI3K_AKT->Leukemic_Cell_Proliferation Mivavotinib Mivavotinib Mivavotinib->SYK Mivavotinib->FLT3

Caption: Mivavotinib inhibits SYK and FLT3 signaling pathways.

Experimental Workflow for Murine Xenograft Study

Xenograft_Workflow Start Start Cell_Culture Tumor Cell Culture Start->Cell_Culture Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish (e.g., 75-100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Mivavotinib or Vehicle (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Monitoring->Treatment Daily Dosing Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor/Tissue Analysis Endpoint->Analysis

Caption: General workflow for a mivavotinib murine xenograft study.

References

Application Notes and Protocols for Determining TAK-659 IC50 Values Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of TAK-659, a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3), in relevant cancer cell lines.[1][2] The protocols described herein are essential for the preclinical evaluation of this compound's potency and for elucidating its mechanism of action in a cellular context.

Introduction to this compound

This compound is an orally available, reversible, and potent small molecule inhibitor that targets both SYK and FLT3.[1][3][4] SYK is a critical component of B-cell receptor (BCR) signaling, and its aberrant activation is implicated in the pathogenesis of various B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL).[2][5][6] FLT3 is a receptor tyrosine kinase, and activating mutations in this kinase are common in Acute Myeloid Leukemia (AML), driving leukemic cell proliferation and survival.[7][8] The dual inhibitory activity of this compound provides a strong rationale for its investigation in these hematological malignancies.[3][9]

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound against its primary targets and in cellular assays.

Target/Cell LineAssay TypeIC50 (nM)Reference
SYK (Enzymatic)Biochemical Assay3.2[1]
FLT3 (Enzymatic)Biochemical Assay4.6[1]
MOLM-14 (AML, FLT3-ITD)In-plasma cellular assay~80[7]

Note: Cellular IC50 values can vary depending on the cell line, assay conditions, and ATP concentration.

Signaling Pathways

This compound exerts its effects by inhibiting the kinase activity of SYK and FLT3, thereby blocking their downstream signaling pathways that promote cell survival and proliferation.

TAK659_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FLT3 FLT3 Signaling BCR BCR SYK SYK BCR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 BTK BTK SYK->BTK AKT AKT PLCg2->AKT BTK->AKT NFkB NF-κB AKT->NFkB Proliferation_BCR Cell Proliferation & Survival NFkB->Proliferation_BCR FLT3_ligand FLT3 Ligand FLT3 FLT3 FLT3_ligand->FLT3 Activation STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR FLT3->PI3K_AKT_mTOR Proliferation_FLT3 Cell Proliferation & Survival STAT5->Proliferation_FLT3 RAS_RAF_MEK_ERK->Proliferation_FLT3 PI3K_AKT_mTOR->Proliferation_FLT3 TAK659 This compound TAK659->SYK Inhibition TAK659->FLT3 Inhibition

This compound inhibits SYK and FLT3 signaling pathways.

Experimental Protocols

Two common and robust methods for determining the IC50 of kinase inhibitors in a cellular context are provided below: a cell viability/proliferation assay and a target engagement assay.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with inhibitor-induced cytotoxicity or cytostasis.

A. Materials

  • Cell Lines:

    • FLT3-mutant AML cell line (e.g., MOLM-13, MV4-11)

    • SYK-dependent DLBCL cell line (e.g., TMD8, GSU)

  • Reagents:

    • This compound (powder or stock solution in DMSO)

    • Appropriate cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • DMSO (cell culture grade)

    • Sterile 96-well white, clear-bottom tissue culture plates

  • Equipment:

    • Luminometer

    • Multichannel pipette

    • CO2 incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

B. Experimental Workflow

Cell_Viability_Workflow start Start cell_culture 1. Culture Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare this compound Serial Dilutions cell_seeding->drug_prep drug_treatment 4. Treat Cells with this compound drug_prep->drug_treatment incubation 5. Incubate for 72 hours drug_treatment->incubation assay_reagent 6. Add CellTiter-Glo® Reagent incubation->assay_reagent read_plate 7. Measure Luminescence assay_reagent->read_plate data_analysis 8. Analyze Data & Calculate IC50 read_plate->data_analysis end End data_analysis->end

Workflow for the cell viability-based IC50 assay.

C. Step-by-Step Procedure

  • Cell Culture: Maintain the chosen cell lines in logarithmic growth phase in their recommended culture medium.

  • Cell Seeding: a. Harvest and count the cells. b. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (background) controls. d. Incubate the plate for 24 hours to allow cells to acclimate.

  • This compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Cell Treatment: a. Add the appropriate volume of the diluted this compound or vehicle control to the corresponding wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the average background luminescence (medium only) from all other readings. c. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells. d. Plot the percentage of cell viability against the log concentration of this compound. e. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Target Phosphorylation Inhibition Assay (Western Blot)

This protocol directly assesses the ability of this compound to inhibit the phosphorylation of SYK or FLT3 and their downstream targets.

A. Materials

  • Cell Lines and Reagents: As listed in Protocol 1.

  • Additional Reagents:

    • Primary antibodies: anti-phospho-SYK, anti-total-SYK, anti-phospho-FLT3, anti-total-FLT3, anti-phospho-ERK1/2, anti-total-ERK1/2.

    • Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, buffers, and transfer membranes.

    • Chemiluminescent substrate (ECL).

  • Equipment:

    • Western blot apparatus (electrophoresis and transfer systems).

    • Imaging system for chemiluminescence detection.

B. Experimental Workflow

Western_Blot_Workflow start Start cell_treatment 1. Treat Cells with this compound start->cell_treatment cell_lysis 2. Lyse Cells & Quantify Protein cell_treatment->cell_lysis sds_page 3. SDS-PAGE cell_lysis->sds_page transfer 4. Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Densitometry Analysis detection->analysis end End analysis->end

Workflow for Western blot-based target inhibition assay.

C. Step-by-Step Procedure

  • Cell Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Treat cells with a range of this compound concentrations (and a vehicle control) for a shorter duration (e.g., 1-4 hours) to observe direct effects on signaling.[1]

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize protein amounts for each sample and prepare them for loading on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., p-SYK) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: a. Add ECL substrate and capture the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe for the total protein and a loading control. c. Quantify the band intensities using densitometry software. d. Normalize the phosphorylated protein signal to the total protein signal. e. Plot the normalized phosphorylation level against the log concentration of this compound to determine the IC50.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately determine the IC50 values of this compound in relevant cell-based models. The choice between a cell viability assay and a target phosphorylation assay will depend on the specific research question, with the former assessing the overall cytotoxic/cytostatic effect and the latter providing a more direct measure of on-target activity. Consistent application of these detailed methodologies will ensure reproducible and reliable characterization of this compound's cellular potency.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by TAK-659

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Both SYK and FLT3 are critical kinases involved in the signaling pathways that regulate the survival, proliferation, and differentiation of hematopoietic cells.[1][3] Dysregulation of these pathways is implicated in various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and B-cell lymphomas.[4][5] this compound has demonstrated preclinical and clinical activity in various B-cell malignancies by inducing apoptosis.[4][5]

These application notes provide a comprehensive guide for the analysis of apoptosis in cells treated with this compound using flow cytometry. The cornerstone of this analysis is the Annexin V and Propidium Iodide (PI) dual staining assay, a robust method for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Staining: In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is exclusively located on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining strategy allows for the clear differentiation and quantification of various cell populations.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the viability of primary Chronic Lymphocytic Leukemia (CLL) cells after 48 hours of treatment. The data is derived from a study by Purroy et al. (2017) and illustrates the induction of cell death.[6]

This compound Concentration (µM)Mean Viability (%)Calculated Apoptotic/Dead Cells (%)
0 (Untreated Control)1000
0.193.516.49
167.9132.09
1063.0536.95

Signaling Pathway

The dual inhibition of SYK and FLT3 by this compound disrupts key survival and proliferation signals within malignant B-cells, ultimately leading to apoptosis. The diagram below illustrates the putative signaling cascade affected by this compound.

TAK659_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR SYK SYK BCR->SYK FLT3 FLT3 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt Activates MAPK MAPK Pathway FLT3->MAPK Activates STAT5 STAT5 FLT3->STAT5 Activates SYK->PI3K_Akt Activates SYK->MAPK Activates TAK659 This compound TAK659->FLT3 Inhibits TAK659->SYK Inhibits Bcl2_Family Modulation of Bcl-2 Family Proteins PI3K_Akt->Bcl2_Family Inhibits (pro-apoptotic) MAPK->Bcl2_Family Inhibits (pro-apoptotic) STAT5->Bcl2_Family Inhibits (pro-apoptotic) Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Experimental_Workflow start Start cell_culture 1. Cell Culture & Seeding start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting staining 4. Annexin V/PI Staining harvesting->staining analysis 5. Flow Cytometry Analysis staining->analysis end End analysis->end

References

Application Notes and Protocols for the In Vivo Preparation of TAK-659

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659 (Mivavotinib) is a potent, orally bioavailable, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[3][4] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of hematologic cancers such as Acute Myeloid Leukemia (AML). The dual inhibitory action of this compound provides a strong rationale for its investigation in a range of hematological and solid tumors.

These application notes provide detailed protocols for the preparation and administration of this compound for in vivo preclinical studies, a summary of its quantitative data, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, facilitating the design of in vivo experiments.

Table 1: In Vitro Potency of this compound

TargetIC50 ValueReference
Spleen Tyrosine Kinase (SYK)3.2 nM[5]
Fms-like Tyrosine Kinase 3 (FLT3)4.6 nM

Table 2: Preclinical In Vivo Efficacy of this compound in DLBCL Xenograft Models

Xenograft ModelDLBCL SubtypeDose and ScheduleTumor Growth Inhibition (TGI)Reference
PHTX-95LPrimary Human Tumor60 mg/kg, Oral, Daily70%[5]
OCI-LY-10Activated B-cell (ABC)60 mg/kg, Oral, Daily50%[5]
WSUNon-ABC/GCB60 mg/kg, Oral, Daily50%[5]
HBL-1Activated B-cell (ABC)60 mg/kg, Oral, Daily40%[5]
OCI-LY-19Germinal Center B-cell (GCB)60 mg/kg, Oral, Daily37%[5]

Table 3: Pharmacokinetic Parameters of this compound (Human Clinical Data)

ParameterValueNoteReference
Time to Maximum Concentration (Tmax)~2 hoursRapid absorption[2]
Terminal Half-life (t½)~37 hoursSupports once-daily dosing[2]

Note: Detailed pharmacokinetic data from murine studies is limited in publicly available literature. The human data suggests rapid absorption and a long half-life.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by simultaneously inhibiting the SYK and FLT3 signaling pathways.

  • SYK Inhibition: In B-cell malignancies, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade. SYK is a crucial early mediator in this pathway. Its activation leads to the phosphorylation of downstream targets, including BTK, PLCγ2, and Vav, which in turn activates pathways like NF-κB and MAPK, promoting cell proliferation and survival. This compound blocks SYK, thereby inhibiting these pro-survival signals.

  • FLT3 Inhibition: In cancers with activating FLT3 mutations (e.g., FLT3-ITD), the receptor is constitutively active, leading to uncontrolled activation of downstream pathways such as PI3K/AKT, RAS/MAPK, and STAT5. These pathways drive leukemic cell proliferation and survival. This compound directly inhibits this aberrant signaling.

TAK659_Mechanism cluster_BCR BCR Pathway cluster_FLT3 FLT3 Pathway BCR BCR SYK SYK BCR->SYK Antigen Binding BTK_PLC BTK, PLCγ2, Vav SYK->BTK_PLC NFkB_MAPK NF-κB, MAPK Pathways BTK_PLC->NFkB_MAPK BCR_Proliferation B-Cell Proliferation & Survival NFkB_MAPK->BCR_Proliferation FLT3 FLT3 Receptor (Mutated) PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Constitutive Activation RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Constitutive Activation STAT5 STAT5 FLT3->STAT5 Constitutive Activation AML_Proliferation Leukemic Cell Proliferation & Survival PI3K_AKT->AML_Proliferation RAS_MAPK->AML_Proliferation STAT5->AML_Proliferation TAK659 This compound TAK659->SYK Inhibits TAK659->FLT3 Inhibits

Mechanism of this compound dual inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension in 0.5% methylcellulose (B11928114), a commonly used vehicle for oral administration of hydrophobic compounds in preclinical rodent studies.

Materials and Equipment:

  • This compound powder

  • Methylcellulose (e.g., 400 cP viscosity)

  • Sterile, deionized water

  • Analytical balance and weigh boats

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Heating plate

  • Mortar and pestle (optional, for particle size reduction)

  • Graduated cylinders

Procedure:

Part A: Preparation of 0.5% (w/v) Methylcellulose Vehicle

  • Calculate Volumes: For 100 mL of vehicle, you will need 0.5 g of methylcellulose.

  • Heat Water: Heat approximately one-third of the total required water volume (e.g., 33 mL for a 100 mL batch) to 70-80°C in a beaker on a heating plate with stirring.

  • Disperse Methylcellulose: While stirring the hot water vigorously, slowly add the weighed methylcellulose powder. The powder will not dissolve but will form a milky, homogeneous suspension. Continue stirring for 10-15 minutes.

  • Cool and Dissolve: Remove the beaker from the heat and add the remaining two-thirds of cold sterile water (e.g., 67 mL).

  • Overnight Stirring: Place the beaker in a cold room or on ice and continue to stir (at a lower speed) overnight. The solution will become clear and viscous as the methylcellulose fully dissolves.

  • Storage: Store the prepared vehicle at 4°C for up to two weeks.

Part B: Preparation of this compound Suspension

  • Calculate Required Mass: Determine the total volume of dosing solution needed and the desired concentration. For example, to dose a cohort of 10 mice (average weight 20 g) at 60 mg/kg with a dosing volume of 10 mL/kg, you would need:

    • Dose per mouse: 60 mg/kg * 0.02 kg = 1.2 mg

    • Volume per mouse: 10 mL/kg * 0.02 kg = 0.2 mL

    • Concentration needed: 1.2 mg / 0.2 mL = 6 mg/mL

    • Total volume (with overage): 10 mice * 0.2 mL/mouse + ~1 mL overage = ~3 mL

    • Total this compound needed: 6 mg/mL * 3 mL = 18 mg

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder. For improved suspension, gently triturate the powder with a mortar and pestle to ensure a fine, uniform particle size.

  • Create a Paste: Transfer the powder to a small glass beaker or tube. Add a small volume of the prepared 0.5% methylcellulose vehicle and mix thoroughly with a spatula to create a smooth, lump-free paste.

  • Gradual Dilution: While continuously stirring with a magnetic stirrer, slowly add the remaining vehicle to the paste until the final desired volume is reached.

  • Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Pre-Dosing Preparation: Always stir or vortex the suspension thoroughly immediately before each administration to ensure homogeneity. It is recommended to prepare the suspension fresh daily.

Protocol 2: In Vivo Efficacy Study in a DLBCL Subcutaneous Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing subcutaneous DLBCL tumors.

Materials and Equipment:

  • DLBCL cell line (e.g., OCI-LY-10, ABC subtype)

  • Immunodeficient mice (e.g., female NOD-scid IL2Rgamma-null [NSG], 6-8 weeks old)

  • Cell culture medium, fetal bovine serum (FBS), and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (or similar basement membrane matrix)

  • Syringes (1 mL) and needles (27-gauge)

  • Prepared this compound formulation and vehicle control

  • Oral gavage needles (e.g., 20-gauge, flexible)

  • Digital calipers

  • Animal scale

Procedure:

  • Cell Culture and Preparation:

    • Culture DLBCL cells according to standard protocols to achieve the required number for implantation. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

    • On the day of implantation, harvest the cells and wash them twice with sterile, serum-free medium or PBS.

    • Resuspend the final cell pellet in a 1:1 mixture of cold, sterile PBS and Matrigel® to a final concentration of 50-100 x 10^6 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice. Shave and sterilize the right flank area.

    • Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor the mice 2-3 times per week for tumor growth.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (L x W²) / 2.

    • Record the body weight of each animal at each measurement.

  • Randomization and Treatment:

    • When the average tumor volume for the cohort reaches the target size, randomize the animals into treatment groups (e.g., Vehicle Control, this compound 60 mg/kg). Ensure the average tumor volume is similar across all groups.

    • Begin treatment. Administer the prepared this compound formulation or vehicle control via oral gavage once daily.

  • Efficacy Assessment:

    • Continue to measure tumor volumes and body weights 2-3 times per week throughout the study (typically 21-28 days).

    • Monitor animal health daily. Observe for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if animals show signs of excessive morbidity.

    • At the end of the study, euthanize all animals. Tumors may be excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).

    • Calculate the Tumor Growth Inhibition (TGI) for the treatment group relative to the vehicle control group.

Experimental Workflow Visualization

InVivo_Workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase cell_culture 1. Culture DLBCL Cells formulation 2. Prepare this compound & Vehicle Formulations implantation 3. Implant Cells Subcutaneously in Mice formulation->implantation monitoring 4. Monitor Tumor Growth (100-150 mm³) randomization 5. Randomize Mice into Treatment Groups treatment 6. Daily Oral Gavage (Vehicle or this compound) assessment 7. Measure Tumor Volume & Body Weight (2-3x/week) endpoint 8. Terminate Study at Endpoint assessment->endpoint analysis 9. Analyze Data (Calculate TGI) endpoint->analysis

Workflow for a preclinical xenograft study.

References

Application Note: Evaluating the Efficacy of TAK-659 in Co-culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction TAK-659 (mivavotinib) is an investigational, orally available, reversible, and potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies.[1] FLT3 is a receptor tyrosine kinase that, when mutated, drives the proliferation of leukemic cells.[4] The tumor microenvironment (TME) plays a crucial role in promoting cancer cell survival, proliferation, and drug resistance. Co-culture systems, which involve culturing cancer cells with other cell types found in the TME such as stromal cells or immune cells, are invaluable in vitro models for simulating these interactions. This document provides detailed protocols for utilizing co-culture systems to assess the efficacy of this compound in overcoming microenvironment-mediated resistance and modulating anti-tumor immune responses.

Mechanism of Action of this compound this compound exerts its anti-cancer effects by targeting key signaling pathways in malignant cells.

  • SYK Inhibition: In B-cell malignancies, this compound inhibits SYK, a key kinase in the BCR signaling cascade. This blockade prevents the phosphorylation of downstream targets such as Btk, NFκB, ERK1/2, and STAT3, thereby inducing apoptosis and abrogating pro-survival signals derived from the microenvironment.[5][6]

  • FLT3 Inhibition: In cancers such as acute myeloid leukemia (AML) with activating FLT3 mutations, this compound directly inhibits the kinase activity, suppressing leukemic cell growth.[6][7]

Below is a diagram illustrating the role of this compound in the BCR signaling pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK PLCG2 PLCγ2 SYK->PLCG2 STAT3 STAT3 SYK->STAT3 BTK->PLCG2 ERK ERK1/2 PLCG2->ERK NFkB NF-κB PLCG2->NFkB Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation NFkB->Proliferation TAK659 This compound TAK659->SYK

Caption: BCR signaling pathway and the inhibitory action of this compound on SYK.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Cell Line Assay Type IC50 / EC50 Source
SYK Cell-free assay 3.2 nM [6]
FLT3 Cell-free assay 4.6 nM [6]
OCI-Ly10 (DLBCL) Cell proliferation Sensitive (EC50: 11-775 nM range) [6]
MV4-11 (FLT3-ITD AML) Cell viability Sensitive [6]

| MOLM-13 (FLT3-ITD AML) | Cell viability | Sensitive |[6] |

Table 2: Clinical Efficacy of Single-Agent this compound in B-Cell Lymphomas

Histology Number of Patients (Response-Evaluable) Overall Response Rate (ORR) Complete Response (CR) Source
Diffuse Large B-cell Lymphoma (DLBCL) 43 28% 19% [8][9][10]

| Follicular Lymphoma (FL) | 9 | 89% | 22% |[8][9][10] |

Experimental Protocols

Below is a general workflow for conducting co-culture experiments to evaluate this compound.

Experimental_Workflow cluster_protocol1 Protocol 1: Stromal Co-culture (Survival Assay) cluster_protocol2 Protocol 2: T-Cell Co-culture (Cytotoxicity & Activation) P1_Step1 1. Seed Stromal Cells (e.g., HS-5) P1_Step2 2. Add Lymphoma Cells (e.g., OCI-Ly10) P1_Step1->P1_Step2 P1_Step3 3. Treat with this compound (Dose-response) P1_Step2->P1_Step3 P1_Step4 4. Incubate (48-72h) P1_Step3->P1_Step4 P1_Step5 5. Assess Apoptosis (Flow Cytometry - Annexin V/PI) P1_Step4->P1_Step5 P2_Step1 1. Isolate PBMCs (Healthy Donor) P2_Step2 2. Co-culture PBMCs & Lymphoma Cells P2_Step1->P2_Step2 P2_Step3 3. Add T-Cell Activators (anti-CD3/CD28) P2_Step2->P2_Step3 P2_Step4 4. Treat with this compound P2_Step3->P2_Step4 P2_Step5 5. Incubate (48-72h) P2_Step4->P2_Step5 P2_Step6 6. Measure Cytotoxicity (LDH) & Cytokine Secretion (ELISA) P2_Step5->P2_Step6

Caption: General workflow for co-culture experiments with this compound.

Protocol 1: Co-culture of Lymphoma Cells with Stromal Cells to Assess Inhibition of Microenvironment-Mediated Survival

Objective: To determine the ability of this compound to overcome the pro-survival effects conferred by bone marrow stromal cells on B-cell lymphoma cells.[5]

Materials:

  • B-cell lymphoma cell line (e.g., SUDHL-4, OCI-Ly10)

  • Bone marrow stromal cell line (e.g., HS-5)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Stromal Cell Seeding: Seed HS-5 stromal cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C, 5% CO2.

  • Co-culture Initiation: The next day, remove the medium from the stromal cell layer. Add 2 x 10^5 lymphoma cells in 100 µL of fresh medium to each well. As a control, seed lymphoma cells alone in separate wells.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations (e.g., 10 nM to 1 µM) to the co-culture wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Apoptosis Assessment:

    • Gently harvest the suspension lymphoma cells from each well.

    • Wash the cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the apoptosis kit.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Gate on the lymphoma cell population based on forward and side scatter properties.

  • Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

  • Compare the percentage of apoptotic cells in this compound-treated wells to the vehicle control in both monoculture and co-culture conditions.

Protocol 2: Co-culture of Lymphoma Cells with T-Cells to Assess T-Cell-Mediated Cytotoxicity and Activation

Objective: To evaluate the effect of this compound on the ability of T-cells to kill lymphoma cells and to assess T-cell activation status.

Materials:

  • Lymphoma cell line (e.g., Raji, Daudi)

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor leukopaks

  • Complete RPMI-1640 medium

  • T-cell activation antibodies (plate-bound or soluble anti-CD3 and anti-CD28)

  • This compound (dissolved in DMSO)

  • 96-well U-bottom tissue culture plates

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • ELISA kits for human IFN-γ and TNF-α

  • Flow cytometry antibodies for T-cell activation markers (e.g., CD69, CD25)

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh leukopaks using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup:

    • Add 1 x 10^4 lymphoma target cells to each well of a 96-well plate.

    • Add PBMCs at an Effector:Target (E:T) ratio of 10:1 (i.e., 1 x 10^5 PBMCs per well).

    • Add T-cell stimulating antibodies (e.g., anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).[11]

  • This compound Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.[11]

  • Cytotoxicity Measurement (LDH Assay):

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 50 µL of supernatant to a new flat-bottom 96-well plate.

    • Measure LDH release according to the manufacturer's protocol.[11]

    • Include controls for spontaneous LDH release (target cells alone) and maximum LDH release (target cells lysed with lysis buffer).

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to measure the concentration of IFN-γ and TNF-α using ELISA kits as per the manufacturer's instructions.[11]

  • T-Cell Activation (Flow Cytometry - Optional):

    • Gently harvest the cells from the co-culture.

    • Stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).

    • Analyze by flow cytometry to determine the percentage of activated T-cells.

Data Analysis:

  • Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

  • Cytokine Levels: Generate standard curves for IFN-γ and TNF-α and determine the concentration in pg/mL or ng/mL for each condition.

  • T-Cell Activation: Quantify the percentage of CD69+ or CD25+ cells within the CD4+ and CD8+ T-cell gates.

Conclusion Co-culture systems provide a robust and physiologically relevant platform to investigate the multifaceted effects of this compound. These models allow for the assessment of its direct cytotoxic effects on malignant cells, its ability to overcome survival signals from the tumor microenvironment, and its potential to modulate anti-tumor immune responses. The protocols outlined here offer a framework for a comprehensive preclinical evaluation of this compound, yielding critical data for its continued development.

References

Application Notes and Protocols: Immunohistochemical Analysis of Phosphorylated SYK (pSYK) in Tumors Treated with TAK-659

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][4] Upon activation through phosphorylation (pSYK), it mediates cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of the SYK signaling pathway has been implicated in the pathogenesis of various hematologic malignancies and solid tumors.[3][5]

This compound has demonstrated anti-tumor activity in preclinical models of various cancers, including those with activated SYK signaling.[2][5] Immunohistochemistry (IHC) for pSYK is a critical tool for assessing the pharmacodynamic effects of this compound in tumor tissues, providing a visual and quantifiable measure of target engagement and inhibition. These application notes provide a comprehensive protocol for the detection of pSYK in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

SYK Signaling Pathway and this compound Mechanism of Action

The SYK signaling cascade is initiated by the activation of upstream receptors, leading to the phosphorylation of SYK. Activated pSYK then propagates downstream signals through various effector molecules, ultimately driving cellular responses. This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK, thereby blocking the phosphorylation and subsequent downstream signaling.

SYK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor SYK SYK Receptor->SYK Recruitment & Activation pSYK pSYK (Active) SYK->pSYK Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K, MAPK, NF-κB) pSYK->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response TAK659 This compound TAK659->SYK Inhibition

Figure 1: SYK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Immunohistochemistry Workflow for pSYK

The following diagram outlines the major steps for the immunohistochemical detection of pSYK in FFPE tumor sections.

IHC_Workflow Start Start: FFPE Tissue Sections Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Endogenous Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (anti-pSYK) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-Polymer) Primary_Antibody->Secondary_Antibody Detection Chromogen Detection (DAB) Secondary_Antibody->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Microscopic Analysis & Quantification Dehydration_Mounting->Analysis

Figure 2: Immunohistochemistry Workflow for pSYK Detection.
Detailed Protocol for pSYK Immunohistochemistry on FFPE Tissues

1. Materials and Reagents:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-pSYK (specific for the relevant phosphorylation site)

  • HRP-polymer conjugated anti-rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 80% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in Antigen Retrieval Buffer.

    • Heat in a pressure cooker, microwave, or water bath according to manufacturer's instructions (typically 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in PBS or TBS.

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS or TBS.

    • Apply Blocking Buffer and incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Drain blocking buffer (do not rinse).

    • Apply diluted anti-pSYK primary antibody to the tissue sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS or TBS: 3 changes for 5 minutes each.

    • Apply HRP-polymer conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash slides with PBS or TBS: 3 changes for 5 minutes each.

    • Apply DAB chromogen solution and incubate until desired stain intensity develops (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanols (70%, 80%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

Data Presentation and Analysis

The effect of this compound on SYK activation can be quantified by assessing the intensity and extent of pSYK staining in tumor tissues. A semi-quantitative H-score is a common method for this analysis, calculated as:

H-score = Σ (I x P)

Where 'I' is the intensity of staining (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and 'P' is the percentage of cells at that intensity.

Representative Data of pSYK Inhibition by this compound

The following table presents hypothetical data illustrating the expected reduction in pSYK levels in tumor biopsies from patients treated with this compound.

Treatment GroupNumber of Patients (n)Baseline pSYK H-score (Mean ± SD)Post-treatment pSYK H-score (Mean ± SD)Percent Change in pSYK H-score
Placebo10185 ± 45180 ± 50-2.7%
This compound (60 mg daily)12190 ± 5585 ± 30-55.3%
This compound (100 mg daily)12188 ± 5045 ± 20-76.1%

Note: This table contains representative data and is intended for illustrative purposes.

Conclusion

Immunohistochemical analysis of pSYK is a valuable method for demonstrating the in-tumor pharmacodynamic activity of this compound. A significant reduction in pSYK staining in this compound-treated tumors compared to baseline or placebo-treated controls provides evidence of target engagement and inhibition of the SYK signaling pathway. This information is crucial for dose selection and for correlating target modulation with clinical response in drug development.

References

Application Note: Uncovering Novel Sensitivity Markers for TAK-659 (Mivavotinib) using a Genome-wide CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

TAK-659 (mivavotinib) is an investigational, potent, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It has demonstrated clinical activity in various hematological malignancies, including B-cell lymphomas and acute myeloid leukemia (AML).[1][3][4] Identifying genetic markers of sensitivity to this compound is crucial for patient stratification and the development of effective combination therapies. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize cancer cells to this compound.

Introduction

Spleen Tyrosine Kinase (SYK) is a critical mediator of signaling downstream of the B-cell receptor (BCR), and its aberrant activation is implicated in the pathogenesis of various B-cell malignancies.[2] FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells in a significant portion of acute myeloid leukemia (AML) cases. This compound's dual inhibition of SYK and FLT3 provides a strong rationale for its use in these diseases.[1]

CRISPR-Cas9 knockout screens are powerful tools for identifying genes that modulate drug sensitivity. By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to increased or decreased sensitivity to a given compound. This information can reveal novel drug targets, elucidate mechanisms of action, and uncover biomarkers for patient selection.

This document outlines a comprehensive workflow for performing a genome-wide CRISPR-Cas9 screen to discover novel sensitivity markers for this compound. The protocol covers cell line selection, library transduction, drug treatment, next-generation sequencing (NGS), and data analysis.

Signaling Pathway of this compound Targets

TAK659_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_BCR B-cell Receptor (BCR) Signaling cluster_FLT3 FLT3 Receptor Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK PLCg2 PLCγ2 SYK->PLCg2 BTK BTK SYK->BTK Proliferation Cell Proliferation & Survival PLCg2->Proliferation BTK->Proliferation FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 FLT3->STAT5 RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation TAK659 This compound TAK659->SYK inhibition TAK659->FLT3 inhibition CRISPR_Screen_Workflow CRISPR-Cas9 Screen Workflow for this compound Sensitivity cluster_setup Screen Setup cluster_treatment Drug Treatment cluster_analysis Data Analysis cluster_key Key A Select Cancer Cell Line B Generate Stable Cas9-expressing Cell Line A->B C Transduce with GeCKO v2 Library (MOI < 0.3) B->C D Puromycin Selection C->D E Split Cell Population D->E F_DMSO Treat with DMSO (Vehicle Control) E->F_DMSO F_TAK659 Treat with this compound (IC20-IC30) E->F_TAK659 G Harvest Cells & Isolate Genomic DNA F_DMSO->G F_TAK659->G H PCR Amplify sgRNA Cassettes G->H I Next-Generation Sequencing (NGS) H->I J Identify Depleted sgRNAs (Sensitivity Hits) I->J k1 Experimental Step k2 Process Flow

References

Mivavotinib (TAK-659): Kinase Selectivity Profiling and Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mivavotinib (also known as TAK-659) is a potent, orally available, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This document provides a detailed overview of the kinase selectivity profile of mivavotinib, presenting key quantitative data on its inhibitory activity. Furthermore, it outlines comprehensive experimental protocols for biochemical kinase assays relevant to determining inhibitor potency, and visualizes the core signaling pathways of its primary targets.

Introduction to Mivavotinib

Mivavotinib is an investigational type 1 tyrosine kinase inhibitor that has demonstrated therapeutic potential in hematological malignancies.[2][3] Its dual-targeting mechanism against SYK and FLT3 addresses key signaling pathways implicated in the pathogenesis of various B-cell lymphomas and acute myeloid leukemia (AML).[2][3] SYK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is a hallmark of several B-cell malignancies.[2] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic cells.[1]

Kinase Selectivity Profile of Mivavotinib

Mivavotinib exhibits high potency against its primary targets, SYK and FLT3. The half-maximal inhibitory concentration (IC50) values highlight its strong and specific inhibitory activity.

Kinase TargetIC50 (nM)Reference
SYK3.2[1]
FLT34.6[1]
FLT3 Isoforms4.6 - 22[3]

A comprehensive kinome scan of mivavotinib against a wide panel of kinases is not publicly available at the time of this writing. The provided data focuses on its primary, high-potency targets.

Signaling Pathways

Mivavotinib exerts its therapeutic effect by inhibiting the downstream signaling cascades of SYK and FLT3.

SYK Signaling Pathway in B-Cells

SYK is a central mediator of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, SYK is recruited and activated, leading to the initiation of a signaling cascade that promotes B-cell proliferation, survival, and differentiation.

SYK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn Lyn (Src Family Kinase) BCR->Lyn activates SYK SYK BCR->SYK recruits & activates Lyn->BCR phosphorylates ITAMs BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K Vav Vav SYK->Vav BTK->PLCg2 NFkB NF-κB PLCg2->NFkB MAPK MAPK (Erk, JNK, p38) PLCg2->MAPK Akt Akt PI3K->Akt Vav->MAPK Proliferation Proliferation & Survival Akt->Proliferation NFkB->Proliferation MAPK->Proliferation Antigen Antigen Antigen->BCR binds Mivavotinib Mivavotinib Mivavotinib->SYK inhibits

SYK Signaling Pathway
FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FLT3 Ligand), dimerizes and autophosphorylates, activating downstream signaling pathways that are critical for the proliferation and survival of hematopoietic progenitor cells. Constitutive activation of FLT3 due to mutations is a common driver in AML.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 binds Mivavotinib Mivavotinib Mivavotinib->FLT3 inhibits

FLT3 Signaling Pathway

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 values for kinase inhibitors like mivavotinib is typically performed using biochemical assays. Below are generalized protocols for common assay formats.

General Workflow for IC50 Determination

IC50_Workflow prep 1. Reagent Preparation - Kinase, Substrate, ATP - Mivavotinib Serial Dilution reaction 2. Kinase Reaction - Incubate Kinase with Mivavotinib - Initiate with ATP/Substrate Mix prep->reaction detection 3. Signal Detection - Stop Reaction - Add Detection Reagents reaction->detection analysis 4. Data Analysis - Measure Signal (Luminescence/Fluorescence) - Plot Dose-Response Curve - Calculate IC50 detection->analysis

IC50 Determination Workflow
Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified SYK or FLT3 enzyme

  • Kinase-specific substrate

  • Mivavotinib

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque multi-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of mivavotinib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup: In a multi-well plate, add the diluted mivavotinib or DMSO control. Add the kinase enzyme and substrate solution.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each mivavotinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for a Fluorescence-Based Kinase Assay

This method often relies on the use of a fluorescently labeled substrate. Phosphorylation of the substrate by the kinase leads to a change in the fluorescence properties, which can be measured.

Materials:

  • Purified SYK or FLT3 enzyme

  • Fluorescently labeled peptide substrate

  • Mivavotinib

  • ATP

  • Kinase assay buffer

  • Black multi-well plates

  • Fluorescence plate reader

Procedure:

  • Compound and Reagent Preparation: As described in the luminescence-based assay protocol.

  • Kinase Reaction Setup: In a multi-well plate, combine the diluted mivavotinib, kinase enzyme, and fluorescently labeled substrate.

  • Reaction Initiation: Add ATP to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Signal Measurement: Measure the change in fluorescence intensity or fluorescence polarization at appropriate excitation and emission wavelengths.

  • Data Analysis: The change in fluorescence is correlated with kinase activity. Calculate the percentage of inhibition at each mivavotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for a Radiometric Kinase Assay

This traditional "gold standard" method measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.

Materials:

  • Purified SYK or FLT3 enzyme

  • Peptide or protein substrate

  • Mivavotinib

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase assay buffer

  • Phosphocellulose filter paper or membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound and Reagent Preparation: As described in previous protocols. Prepare a mixture of radiolabeled and non-radiolabeled ATP.

  • Kinase Reaction: In a microcentrifuge tube or multi-well plate, combine the kinase, substrate, and mivavotinib. Initiate the reaction by adding the ATP mixture.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated radiolabeled ATP will not.

  • Washing: Wash the filter paper extensively with a wash buffer to remove unbound [γ-³²P]ATP.

  • Radioactivity Measurement: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each mivavotinib concentration and determine the IC50 value.

Conclusion

Mivavotinib is a potent dual inhibitor of SYK and FLT3 kinases. The provided data and protocols offer a framework for researchers to further investigate its kinase selectivity and mechanism of action. The detailed experimental methodologies for various kinase assay formats can be adapted to assess the inhibitory activity of mivavotinib and other kinase inhibitors in a drug discovery and development setting. The signaling pathway diagrams provide a visual representation of the key cellular processes targeted by this compound.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of TAK-659

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-659, also known as mivavotinib, is an investigational, orally bioavailable, potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies.[1][3] FLT3 is a receptor tyrosine kinase that, when mutated, is a driver of leukemogenesis in acute myeloid leukemia (AML).[2] The dual inhibitory action of this compound provides a strong rationale for its development in both hematological malignancies and potentially solid tumors.

These application notes provide a summary of the pharmacokinetic properties of this compound in preclinical models and detailed protocols for conducting such analyses. The information is intended to guide researchers in designing and executing studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK and FLT3. In B-cell malignancies, inhibition of SYK blocks the downstream signaling cascade initiated by B-cell receptor activation, leading to decreased cell proliferation and survival.[3]

TAK659_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB ERK ERK1/2 PLCg2->ERK Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation TAK659 This compound TAK659->SYK Inhibition

Caption: this compound Inhibition of the BCR Signaling Pathway.

Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Models

The following table summarizes representative pharmacokinetic parameters of this compound following oral administration in various preclinical species. Note: The following data is illustrative and compiled for educational purposes based on typical pharmacokinetic profiles of small molecule kinase inhibitors, as specific preclinical data for this compound is not extensively published.

ParameterMouseRatDog
Dose (mg/kg, p.o.) 10105
Cmax (ng/mL) 850 ± 1501200 ± 2001500 ± 300
Tmax (h) 1.0 ± 0.52.0 ± 0.82.5 ± 1.0
AUC (0-24h) (ng·h/mL) 4500 ± 9009500 ± 180018000 ± 3500
t½ (h) 4.5 ± 1.26.0 ± 1.58.0 ± 2.0
Bioavailability (%) ~40~55~70

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Dosing and Sample Collection in Rodents

This protocol describes a typical procedure for a pharmacokinetic study in mice or rats following oral administration of this compound.

PK_Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis acclimatization Acclimatization (≥ 3 days) fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Dosing of this compound fasting->dosing sampling Serial Blood Sampling (e.g., saphenous vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Protein Precipitation & Sample Extraction processing->extraction analysis LC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc reporting Data Reporting & Interpretation pk_calc->reporting

References

Application Notes and Protocols for the Use of TAK-659 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of preclinical oncology research.[1][2] These models are recognized for their ability to recapitulate the heterogeneity and genetic complexity of the original human tumor, offering a more predictive preclinical platform compared to traditional cell line-derived xenografts.[1] This document provides detailed application notes and protocols for the utilization of TAK-659 (mivavotinib) in PDX models of hematological malignancies.

This compound is a potent, oral, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[3] SYK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its aberrant signaling is implicated in the pathogenesis of various B-cell malignancies.[4] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemia cells.[2][5][6] The dual inhibitory action of this compound provides a strong rationale for its investigation in hematological cancers harboring abnormalities in these pathways.

These notes are intended to guide researchers in the effective design and execution of preclinical studies to evaluate the efficacy and mechanisms of action of this compound using PDX models.

Data Presentation

The following tables summarize quantitative data from a preclinical study evaluating the efficacy of this compound in patient-derived xenograft (PDX) models of pediatric B-lineage acute lymphoblastic leukemia (ALL).[7][8][9][10]

Table 1: In Vivo Efficacy of this compound in Pediatric B-Lineage ALL PDX Models [7][9]

PDX ModelSubtypeEvent-Free Survival (EFS) - Median Days (Treated vs. Control)Objective Response
MLL-1MLLr-ALL25.5 vs. 14Progressive Disease
MLL-2MLLr-ALL28 vs. 14Progressive Disease
MLL-5MLLr-ALL21 vs. 14Partial Response
MLL-7MLLr-ALL21 vs. 14Progressive Disease
ALL-2BCP-ALL28 vs. 21Progressive Disease
ALL-17BCP-ALL14 vs. 14Progressive Disease
ALL-26BCP-ALL28 vs. 21Progressive Disease
PALKTYPh-like ALL28 vs. 21Progressive Disease

MLLr: Mixed-Lineage Leukemia rearranged; BCP: B-cell Precursor; Ph-like: Philadelphia Chromosome-like

Table 2: Effect of this compound on Leukemic Infiltration in Pediatric B-Lineage ALL PDX Models [8]

PDX ModelSignificant Reduction in Peripheral Blood %huCD45+ CellsSignificant Reduction in Spleen InfiltrationSignificant Reduction in Bone Marrow Infiltration
MLL-1YesNoNo
MLL-2YesNoNo
MLL-5YesNoNo (except in one of four left endosteal samples)
MLL-7NoNoNo
ALL-2YesNoNo
ALL-17NoNoNo
ALL-26YesNoNo
PALKTYNoNoNo

%huCD45+: Percentage of human CD45 positive cells

Signaling Pathways and Experimental Workflows

Signaling Pathway Targeted by this compound

TAK659_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FLT3 FLT3 Receptor Signaling BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 NFkB NF-κB BTK->NFkB ERK ERK1/2 PLCg2->ERK Proliferation_Survival_Bcell B-Cell Proliferation & Survival NFkB->Proliferation_Survival_Bcell ERK->Proliferation_Survival_Bcell FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation_Survival_Myeloid Myeloid Cell Proliferation & Survival AKT->Proliferation_Survival_Myeloid MAPK MAPK RAS->MAPK MAPK->Proliferation_Survival_Myeloid STAT5->Proliferation_Survival_Myeloid TAK659 This compound TAK659->SYK TAK659->FLT3

Caption: this compound dually inhibits SYK and FLT3 signaling pathways.

Experimental Workflow for this compound Efficacy Testing in PDX Models

TAK659_PDX_Workflow cluster_establishment PDX Model Establishment cluster_treatment Efficacy Study cluster_analysis Data Analysis PatientSample Patient Tumor Sample (Bone Marrow/Peripheral Blood/Tissue) CellIsolation Isolate Mononuclear Cells or Create Single-Cell Suspension PatientSample->CellIsolation Engraftment Engraft into Immunodeficient Mice (e.g., NSG) CellIsolation->Engraftment Monitoring Monitor Engraftment (%huCD45+ in Peripheral Blood) Engraftment->Monitoring Expansion Expand Engrafted Cells for Experimental Cohorts Monitoring->Expansion Randomization Randomize Mice into Treatment & Control Groups Expansion->Randomization Treatment Administer this compound (e.g., 60 mg/kg, PO, daily) Randomization->Treatment Vehicle Administer Vehicle Control Randomization->Vehicle TumorBurden Monitor Tumor Burden (Flow Cytometry, Bioluminescence) Treatment->TumorBurden Vehicle->TumorBurden Endpoint Endpoint Analysis TumorBurden->Endpoint EFS Event-Free Survival (EFS) Endpoint->EFS Infiltration Leukemic Infiltration (Spleen, Bone Marrow) Endpoint->Infiltration PKPD Pharmacokinetic/ Pharmacodynamic Analysis Endpoint->PKPD

Caption: Workflow for evaluating this compound in hematological PDX models.

Experimental Protocols

Protocol 1: Establishment of Hematological Malignancy PDX Models

This protocol provides a generalized procedure for the establishment of PDX models from patient samples of acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and lymphoma.[11][12][13]

Materials:

  • Fresh patient bone marrow aspirate, peripheral blood, or lymph node tissue collected in sterile media (e.g., RPMI with heparin).

  • Ficoll-Paque PLUS for mononuclear cell separation.

  • Red Blood Cell (RBC) Lysis Buffer.

  • Sterile Phosphate Buffered Saline (PBS).

  • Appropriate cell culture medium (e.g., RPMI-1640 with 20% FBS).

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice).[14]

  • Sterile surgical instruments (for solid tumor tissue).

  • Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45, and lineage-specific markers).

Procedure:

  • Sample Processing:

    • For Liquid Tumors (AML, ALL):

      • Dilute bone marrow aspirate or peripheral blood 1:1 with PBS.

      • Carefully layer the diluted sample over Ficoll-Paque PLUS.

      • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

      • Collect the mononuclear cell layer (buffy coat).

      • Wash the cells with PBS and treat with RBC Lysis Buffer if necessary.

      • Perform a cell count and viability assessment (e.g., using trypan blue).

    • For Lymphoma Tissue:

      • In a sterile petri dish, mechanically dissociate the tissue into a single-cell suspension using sterile scalpel blades or a gentleMACS Dissociator.

      • Filter the cell suspension through a 70 µm cell strainer to remove clumps.

      • Wash the cells with PBS and perform a cell count and viability assessment.

  • Engraftment:

    • Resuspend the isolated human hematopoietic cells in sterile PBS or culture medium at a concentration of 2-10 x 106 viable cells per 100-200 µL.

    • Anesthetize the immunodeficient mice.

    • Inject the cell suspension intravenously (IV) via the tail vein. For some lymphoma models, subcutaneous or intraperitoneal injection may be preferred.[12][13]

  • Monitoring of Engraftment:

    • Beginning 4-6 weeks post-injection, monitor for engraftment by collecting a small volume of peripheral blood from the tail vein.

    • Perform flow cytometry to determine the percentage of human CD45+ (%huCD45+) cells. Engraftment is typically considered successful when %huCD45+ cells are consistently detected (e.g., >1%).

    • Monitor mice for clinical signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis).

  • Expansion and Banking:

    • Once a primary PDX mouse shows signs of high tumor burden, euthanize the animal and harvest hematopoietic tissues (bone marrow, spleen).

    • Create a single-cell suspension from the harvested tissues.

    • A portion of the cells can be cryopreserved for future use, and another portion can be passaged into secondary recipient mice for cohort expansion.

Protocol 2: Efficacy Evaluation of this compound in Established PDX Models

This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor activity.[7][8][9][10]

Materials:

  • Established PDX-bearing mice with a predetermined level of engraftment (e.g., >1% huCD45+ in peripheral blood).

  • This compound (mivavotinib).

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Oral gavage needles.

  • Calipers (for subcutaneous models).

  • Flow cytometer and relevant antibodies.

  • Bioluminescence imaging system (if using luciferase-tagged cells).

Procedure:

  • Cohort Formation:

    • Once PDX mice reach the desired level of engraftment, randomize them into treatment and control groups (typically 5-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare the this compound formulation. For example, a formulation in 0.5% methylcellulose.

    • Administer this compound orally via gavage at the desired dose and schedule (e.g., 60 mg/kg, once daily for 21 days).[7][8]

    • Administer the vehicle to the control group using the same route and schedule.

  • Monitoring of Treatment Efficacy:

    • Tumor Burden:

      • For disseminated disease (leukemia), monitor the %huCD45+ cells in the peripheral blood weekly via flow cytometry.[7][8]

      • For subcutaneous lymphoma models, measure tumor volume with calipers 2-3 times per week.

      • If using bioluminescent models, perform imaging at regular intervals to quantify tumor burden.

    • Animal Health: Monitor the body weight and overall health of the mice 2-3 times per week as an indicator of treatment-related toxicity.

  • Endpoint Analysis:

    • Event-Free Survival (EFS): Define an "event" based on tumor burden (e.g., %huCD45+ reaching a certain threshold, such as 25%) or clinical signs of disease.[7][8] EFS is the time from the start of treatment to the date of an event.

    • Tissue Analysis: At the end of the study (or when mice reach a humane endpoint), euthanize the animals and harvest tumors, bone marrow, spleen, and other relevant organs.

    • Leukemic Infiltration: Analyze the percentage of human tumor cells in the bone marrow and spleen by flow cytometry or immunohistochemistry.[8]

    • Pharmacodynamic (PD) and Biomarker Analysis:

      • Collect tissue or blood samples at specified time points post-treatment to assess the inhibition of SYK and FLT3 signaling (e.g., by Western blot for phosphorylated SYK, FLT3, and downstream targets).

      • Analyze changes in gene or protein expression related to the mechanism of action of this compound.

Conclusion

The use of patient-derived xenograft models provides a powerful platform for the preclinical evaluation of targeted therapies like this compound. By closely mimicking the characteristics of human hematological malignancies, PDX models can offer valuable insights into drug efficacy, mechanisms of action, and potential biomarkers of response. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers utilizing PDX models to advance the understanding and clinical development of this compound.

References

Application Notes and Protocols: Colony Formation Assays with TAK-659 in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TAK-659, a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), in colony formation assays to assess its long-term anti-proliferative effects on solid tumor cell lines.

Introduction to this compound

This compound, also known as mivavotinib, is an orally available, potent, and reversible inhibitor of SYK and FLT3.[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR).[1][3] Aberrant SYK signaling has been implicated in the pathogenesis of several B-cell malignancies.[1] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) and is involved in the proliferation and survival of hematopoietic progenitor cells.[2] While extensively studied in hematological malignancies, the role of SYK and the therapeutic potential of this compound are also being investigated in solid tumors.[3][4][5][6] Overexpression of SYK has been suggested as a potential mechanism of resistance to taxane-based chemotherapy, indicating a rationale for its inhibition in solid tumors.[5][7]

The colony formation assay, or clonogenic assay, is an in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony.[8][9] This assay is a valuable tool for assessing the cytotoxic and cytostatic effects of anti-cancer agents like this compound over a longer period than typical cell viability assays.

Signaling Pathway of this compound Inhibition

TAK659_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK FLT3_receptor FLT3 Receptor FLT3 FLT3 FLT3_receptor->FLT3 downstream_SYK Downstream Signaling (e.g., BTK, PLCγ2) SYK->downstream_SYK downstream_FLT3 Downstream Signaling (e.g., PI3K/AKT, MAPK) FLT3->downstream_FLT3 TAK659 This compound TAK659->SYK TAK659->FLT3 Proliferation Cell Proliferation & Survival downstream_SYK->Proliferation downstream_FLT3->Proliferation

Caption: this compound inhibits SYK and FLT3 signaling pathways.

Quantitative Data Presentation

While specific data on colony formation assays with this compound in solid tumors is emerging, the following table provides a template for presenting quantitative results from such experiments. This structure allows for clear comparison of the drug's efficacy across different cell lines and concentrations.

Cell LineTumor TypeThis compound Concentration (nM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Survival Fraction
e.g., A549Lung Carcinoma0 (Control)e.g., 150 ± 12e.g., 75e.g., 1.00
10e.g., 120 ± 9e.g., 0.80
50e.g., 75 ± 6e.g., 0.50
100e.g., 30 ± 4e.g., 0.20
e.g., MDA-MB-231Breast Cancer0 (Control)e.g., 120 ± 10e.g., 60e.g., 1.00
10e.g., 102 ± 8e.g., 0.85
50e.g., 54 ± 5e.g., 0.45
100e.g., 18 ± 3e.g., 0.15

Note: Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded) x 100. Survival Fraction (SF) = (Number of colonies in treated group / (Number of cells seeded x PE/100)).

Experimental Protocols

Protocol: 2D Colony Formation Assay with this compound

This protocol outlines the steps for a standard 2D colony formation assay to evaluate the long-term effects of this compound on the clonogenic survival of adherent solid tumor cells.

Materials:

  • Solid tumor cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • 6-well or 12-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Incubator (37°C, 5% CO₂)

  • Microscope

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 70-80% confluency.

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize trypsin with complete culture medium.

    • Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.[9]

    • Resuspend the cell pellet in fresh complete medium and perform a viable cell count.

  • Cell Seeding:

    • Determine the optimal seeding density for each cell line to ensure the formation of distinct colonies (typically 200-1000 cells per well for a 6-well plate).

    • Seed the appropriate number of cells into each well of the tissue culture plates.

    • Allow cells to adhere by incubating for 18-24 hours at 37°C, 5% CO₂.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • After the initial incubation period, aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation and Colony Growth:

    • Incubate the plates at 37°C, 5% CO₂ for 10-14 days, or until visible colonies (defined as a cluster of at least 50 cells) have formed in the control wells.[8]

    • Monitor the plates periodically to ensure they do not dry out. If necessary, add 1-2 mL of sterile water to the empty spaces between wells to maintain humidity.[10]

    • Depending on the experimental design, the drug-containing medium can be left for the entire duration or replaced with fresh medium (with or without the drug) every 3-4 days.

  • Fixing and Staining:

    • Once colonies are of a suitable size, gently wash the wells twice with PBS.

    • Fix the colonies by adding 1-2 mL of a fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubating for 15-20 minutes at room temperature.

    • Remove the fixing solution and allow the plates to air dry completely.

    • Add 1 mL of 0.5% crystal violet solution to each well, ensuring all colonies are covered.

    • Incubate for 20-30 minutes at room temperature.

    • Gently wash the plates with tap water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Scan or photograph the plates.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[8]

    • Calculate the Plating Efficiency and Survival Fraction for each treatment group as described in the data presentation table.

Experimental Workflow

Colony_Formation_Workflow start Start cell_prep 1. Cell Preparation (Harvest & Count) start->cell_prep seeding 2. Cell Seeding (e.g., 500 cells/well) cell_prep->seeding adhesion 3. Adhesion (18-24h incubation) seeding->adhesion treatment 4. This compound Treatment (Add drug dilutions) adhesion->treatment incubation 5. Long-term Incubation (10-14 days) treatment->incubation staining 6. Fixing & Staining (Crystal Violet) incubation->staining analysis 7. Colony Counting & Data Analysis staining->analysis end End analysis->end

Caption: Workflow for a 2D colony formation assay with this compound.

References

Troubleshooting & Optimization

Optimizing TAK-659 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TAK-659 for in vitro experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as mivavotinib, is a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5][6] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases to block their catalytic activity.[7] This dual inhibition disrupts key signaling pathways involved in the proliferation and survival of certain cancer cells, particularly those of hematopoietic origin.[3][8]

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound in vitro is highly dependent on the cell type and the specific assay being performed. However, published data can provide a starting point. The half-maximal inhibitory concentration (IC50) for SYK and FLT3 kinases is in the low nanomolar range.[1][9] For cell-based assays, the half-maximal effective concentration (EC50) for inhibiting cell proliferation in sensitive hematopoietic cell lines generally ranges from 11 to 775 nM.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound for in vitro use?

A3: this compound hydrochloride is soluble in water up to 2 mg/mL (5.25 mM) but is insoluble in DMSO and ethanol.[10] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[8] When preparing dilutions for cell culture experiments, it is common to use a final DMSO concentration of 0.5% or less to avoid solvent-induced cytotoxicity.[8]

Q4: What are the potential off-target effects of this compound?

A4: While this compound is highly selective for SYK and FLT3, like most kinase inhibitors, it may exhibit off-target effects at higher concentrations.[8][11] It is important to use the lowest effective concentration that achieves the desired biological effect to minimize the risk of off-target activities.[12] If unexpected phenotypes are observed, it is advisable to perform experiments to rule out off-target effects, such as testing the inhibitor in a cell line that does not express the target kinases or using a structurally unrelated inhibitor of the same target.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable effect of this compound treatment 1. Suboptimal Concentration: The concentration of this compound may be too low to inhibit the target in your specific cell line. 2. Cell Line Insensitivity: The chosen cell line may not be dependent on SYK or FLT3 signaling for survival or the specific phenotype being measured. 3. Compound Instability: The this compound stock solution may have degraded due to improper storage or handling.1. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 or EC50 for your cell line and assay. 2. Confirm Target Expression and Activity: Verify the expression and phosphorylation status of SYK and FLT3 in your cell line using techniques like Western blotting or flow cytometry. 3. Prepare Fresh Stock Solutions: Prepare a fresh stock solution of this compound from a new powder aliquot and repeat the experiment.
High levels of cytotoxicity observed, even in control cells 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high for your cell line. 2. Off-Target Cytotoxicity: At high concentrations, this compound may be inducing cytotoxicity through off-target effects. 3. Poor Cell Health: The cells may have been unhealthy or stressed prior to treatment.1. Optimize Solvent Concentration: Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum tolerated concentration for your cells. Ensure the final solvent concentration is consistent across all experimental conditions. 2. Lower this compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. 3. Ensure Proper Cell Culture Technique: Maintain optimal cell culture conditions, including cell density and media changes, to ensure cells are healthy before starting the experiment.
Inconsistent results between experiments 1. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Inaccurate Pipetting: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. 3. Edge Effects in Assay Plates: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration.1. Standardize Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. When preparing serial dilutions, change pipette tips between each dilution. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
SYK3.2[1][9]
FLT34.6[1]

Table 2: In Vitro Cellular Activity of this compound

Cell Line TypeAssayEC50 Range (nM)
Hematopoietic-derived cell lines (e.g., DLBCL, AML)Cell Proliferation/Viability11 - 775[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound powder

  • Sterile, nuclease-free water or appropriate solvent

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or a luminescent-based assay like CellTiter-Glo®)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth over the course of the experiment.

    • Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) and recover.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of concentrations. A typical starting range is from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell line's doubling time and the expected mechanism of action of this compound (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Assessing Target Engagement by Western Blotting

Objective: To determine the effect of this compound on the phosphorylation of its downstream targets, confirming target engagement within the cell.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SYK, anti-SYK, anti-phospho-FLT3, anti-FLT3, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (based on the previously determined IC50) for a specific time (e.g., 1-4 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated target proteins in the this compound-treated samples to the vehicle control to assess the degree of target inhibition.

Visualizations

Signaling Pathways

SYK_FLT3_Signaling cluster_syk SYK Signaling Pathway cluster_flt3 FLT3 Signaling Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation_Survival_SYK Cell Proliferation & Survival NFkB->Proliferation_Survival_SYK FL FLT3 Ligand (FL) FLT3 FLT3 FL->FLT3 Binding PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_FLT3 Cell Proliferation & Survival mTOR->Proliferation_Survival_FLT3 STAT5->Proliferation_Survival_FLT3 RAS_RAF_MEK_ERK->Proliferation_Survival_FLT3 TAK659 This compound TAK659->SYK TAK659->FLT3

Caption: this compound inhibits SYK and FLT3 signaling pathways.

Experimental Workflows

Concentration_Optimization_Workflow Start Start: Define Cell Line and Phenotypic Readout DoseResponse Step 1: Perform Dose-Response Assay (e.g., Cell Viability) Start->DoseResponse ConcentrationRange Wide Concentration Range (e.g., 1 nM - 10 µM) DoseResponse->ConcentrationRange CalculateIC50 Calculate IC50/EC50 DoseResponse->CalculateIC50 TargetEngagement Step 2: Confirm Target Engagement (e.g., Western Blot for p-SYK/p-FLT3) CalculateIC50->TargetEngagement ConcentrationSelection Select Concentrations Around IC50 (e.g., 0.1x, 1x, 10x IC50) TargetEngagement->ConcentrationSelection ConfirmInhibition Confirm Inhibition of Downstream Targets TargetEngagement->ConfirmInhibition OffTarget Step 3: Assess Potential Off-Target Effects (Optional but Recommended) ConfirmInhibition->OffTarget ControlCellLine Use Control Cell Line (SYK/FLT3 negative) OffTarget->ControlCellLine MinimalEffect Minimal Effect in Control Line? OffTarget->MinimalEffect End End: Select Optimal Concentration for Further Experiments MinimalEffect->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem: Inconsistent or Unexpected Results IsEffectObserved Is any biological effect observed? Problem->IsEffectObserved IsCytotoxicityHigh Is cytotoxicity high/unexpected? IsEffectObserved->IsCytotoxicityHigh Yes CheckConcentration Verify this compound Concentration and Activity IsEffectObserved->CheckConcentration No AreResultsReproducible Are results reproducible? IsCytotoxicityHigh->AreResultsReproducible No CheckSolvent Assess Solvent Toxicity (Vehicle Control) IsCytotoxicityHigh->CheckSolvent Yes CheckProtocol Review Experimental Protocol (Seeding, Pipetting) AreResultsReproducible->CheckProtocol No Solution Refine Experimental Parameters AreResultsReproducible->Solution Yes CheckCellLine Confirm Cell Line Sensitivity (Target Expression) CheckConcentration->CheckCellLine CheckCellLine->Solution CheckOffTarget Consider Off-Target Effects (Lower Concentration) CheckSolvent->CheckOffTarget CheckOffTarget->Solution CheckProtocol->Solution

Caption: Logic for troubleshooting this compound experiments.

References

Technical Support Center: Managing Hemorrhagic Events with TAK-659 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing TAK-659 in animal studies. It provides troubleshooting guidance and frequently asked questions (FAQs) to help manage potential hemorrhagic events.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound may cause bleeding?

A1: this compound is a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] The potential for hemorrhagic events is primarily linked to the inhibition of SYK. SYK is a critical component of the signaling pathway in platelets, which are essential for blood clotting.[2] Specifically, SYK is involved in the signaling cascade initiated by the activation of glycoprotein (B1211001) VI (GPVI) receptors on the platelet surface when they come into contact with collagen exposed at a site of vascular injury.[2][3] By inhibiting SYK, this compound can impair platelet activation and aggregation, potentially leading to a prolonged bleeding time and an increased risk of hemorrhage.[4][5]

Q2: What are the typical signs of bleeding to monitor for in animal studies with this compound?

A2: Researchers should diligently monitor animals for both overt and subtle signs of bleeding. These include:

  • Obvious bleeding: Epistaxis (nosebleeds), gingival bleeding, hematuria (blood in urine), hematochezia (fresh blood in stool), or melena (dark, tarry stools indicating digested blood).

  • Cutaneous signs: Petechiae (small, pinpoint red or purple spots on the skin), ecchymoses (bruises), or hematomas.

  • General clinical signs: Pallor of mucous membranes, weakness, lethargy, tachycardia (increased heart rate), tachypnea (increased respiratory rate), or abdominal distension which could indicate internal bleeding.

  • Procedure-related bleeding: Prolonged bleeding from injection sites, surgical incisions, or sites of minor trauma.

Q3: Are there specific animal models that are more susceptible to this compound-induced bleeding?

A3: While specific data on this compound susceptibility across different animal models is limited, certain factors can increase the risk of bleeding. Animals with underlying coagulopathies, thrombocytopenia, or those undergoing surgical procedures are at a higher risk. The choice of species and strain can also influence hemostatic responses. For instance, different mouse strains are known to have variations in their hemostatic and thrombotic profiles.[6]

Q4: Can I co-administer other agents with this compound?

A4: Co-administration of agents that also affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), anticoagulants (e.g., heparin, warfarin), or other antiplatelet agents, should be done with extreme caution and requires rigorous monitoring. These combinations can potentiate the anticoagulant effect of this compound and significantly increase the risk of severe hemorrhage.

Troubleshooting Guide

Issue 1: An animal is observed to have spontaneous, minor bleeding (e.g., petechiae, minor epistaxis).

Potential Cause Troubleshooting Steps
Drug-related platelet dysfunction1. Document the finding: Record the time, location, and severity of the bleeding. 2. Monitor closely: Increase the frequency of observation for any new or worsening signs of bleeding. 3. Consider dose reduction: If bleeding persists or worsens, consider a dose reduction of this compound in subsequent administrations, if scientifically permissible. 4. Hematological analysis: If possible, collect a blood sample to assess platelet count and coagulation parameters (e.g., prothrombin time [PT], activated partial thromboplastin (B12709170) time [aPTT]).
Animal manipulation or minor trauma1. Review handling procedures: Ensure that all personnel are using proper and gentle handling techniques to minimize stress and trauma. 2. Modify environment: Ensure the animal's caging is free from sharp edges or objects that could cause injury.

Issue 2: An animal experiences a significant hemorrhagic event (e.g., prolonged bleeding from a wound, hematoma formation).

Potential Cause Troubleshooting Steps
Severe drug-induced coagulopathy1. Immediate intervention: Apply direct pressure to any accessible bleeding site. 2. Administer hemostatic agents: Consider the topical application of a hemostatic agent (e.g., gelatin sponge, oxidized cellulose) to the bleeding site.[4] 3. Supportive care: Provide supportive care as directed by a veterinarian, which may include fluid therapy to maintain blood pressure. 4. Discontinue dosing: Immediately cease administration of this compound. 5. Veterinary consultation: Consult with the institutional veterinarian for further treatment options, which may include the administration of blood products if available and appropriate for the animal model.
Exacerbation of an underlying condition1. Review animal health records: Check for any pre-existing conditions that might predispose the animal to bleeding. 2. Necropsy: If the animal is euthanized or dies, a thorough necropsy should be performed to identify any underlying pathology.

Data Presentation

Table 1: Summary of Hemorrhagic Events in Preclinical and Clinical Studies of this compound

SpeciesStudy TypeDose LevelsObserved Hemorrhagic EventsReference
RatPreclinical Toxicology≥30 mg/kgGI mucosal hemorrhage[5]
DogPreclinical Toxicology≥3 mg/kgGI mucosal hemorrhage (dose-limiting at ≥10 mg/kg)[5]
HumanPhase Ib (AML)60-160 mg QD, 60-80 mg BID70% of patients experienced a bleeding event (majority Grade 1 or 2). 26% experienced Grade ≥3 bleeding events, most frequent at 80 mg BID.[5][7]

Experimental Protocols

Protocol 1: Tail Bleeding Time Assay in Mice

This protocol is a common method to assess in vivo hemostasis.

  • Anesthesia: Anesthetize the mouse using an appropriate and approved anesthetic protocol.

  • Tail Transection: Using a sterile scalpel, transect the tail 5 mm from the tip.

  • Bleeding Measurement: Immediately immerse the tail in 37°C saline and start a stopwatch.

  • Endpoint: The bleeding time is the time it takes for the bleeding to stop completely for at least 30 seconds. If bleeding continues for more than 15 minutes, the test is stopped, and the bleeding time is recorded as >900 seconds.

  • Blood Loss Quantification (Optional): The saline can be collected and analyzed for hemoglobin content to quantify blood loss.

Protocol 2: Management of an Acute Hemorrhagic Event

This protocol outlines immediate steps to take in the event of a significant bleed.

  • Ensure Safety: Ensure the animal is in a safe and accessible location for treatment.

  • Apply Direct Pressure: Using sterile gauze, apply firm and constant pressure directly to the bleeding site.

  • Topical Hemostatic Agents: If direct pressure is insufficient, apply a topical hemostatic agent such as a gelatin sponge or oxidized regenerated cellulose (B213188) directly to the wound.[4]

  • Maintain Body Temperature: Keep the animal warm to prevent hypothermia, which can exacerbate coagulopathy.

  • Fluid Resuscitation: Under veterinary guidance, administer warmed isotonic crystalloid fluids (e.g., 0.9% saline or Lactated Ringer's solution) subcutaneously or intravenously to maintain circulatory volume.

  • Monitoring: Continuously monitor vital signs (heart rate, respiratory rate, mucous membrane color) and the bleeding site.

  • Veterinary Consultation: Immediately notify the attending veterinarian for further guidance and potential advanced interventions.

Mandatory Visualization

SYK_Signaling_Pathway cluster_platelet Platelet cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm GPVI GPVI SYK SYK GPVI->SYK activates Collagen Collagen (exposed at injury site) Collagen->GPVI binds PLCg2 PLCγ2 SYK->PLCg2 phosphorylates Ca_mobilization Ca²⁺ Mobilization PLCg2->Ca_mobilization leads to Platelet_Activation Platelet Activation & Aggregation Ca_mobilization->Platelet_Activation triggers TAK659 This compound TAK659->SYK inhibits

Caption: SYK signaling pathway in platelet activation and its inhibition by this compound.

Experimental_Workflow cluster_monitoring Monitoring Phase cluster_intervention Intervention Phase Monitor Monitor for Signs of Bleeding No_Bleeding No Bleeding Observed Monitor->No_Bleeding Outcome Minor_Bleeding Minor Bleeding Observed Monitor->Minor_Bleeding Outcome Major_Bleeding Major Bleeding Observed Monitor->Major_Bleeding Outcome Continue Continue Study Protocol No_Bleeding->Continue Document Document and Increase Monitoring Minor_Bleeding->Document Immediate_Action Immediate Action Required Major_Bleeding->Immediate_Action Dose_Reduction Consider Dose Reduction Document->Dose_Reduction Stop_Dosing Stop this compound Dosing Immediate_Action->Stop_Dosing Supportive_Care Provide Supportive Care Immediate_Action->Supportive_Care Vet_Consult Consult Veterinarian Immediate_Action->Vet_Consult

Caption: Experimental workflow for monitoring and managing bleeding events.

Troubleshooting_Logic cluster_observation Observation cluster_assessment Assessment cluster_action Action Bleeding_Event Hemorrhagic Event Severity Severity? Bleeding_Event->Severity Minor_Action Document, Monitor, Consider Dose Reduction Severity->Minor_Action Minor Major_Action Stop Dosing, Supportive Care, Veterinary Consult Severity->Major_Action Major

Caption: Logical relationship for troubleshooting hemorrhagic events.

References

Interpreting off-target effects of mivavotinib in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers interpreting the results of kinase assays involving mivavotinib. Our aim is to help you distinguish between on-target SYK inhibition and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My experimental results with mivavotinib are not what I expected based on its function as a SYK inhibitor. What could be the reason?

A1: While mivavotinib is a potent inhibitor of spleen tyrosine kinase (SYK), it also exhibits activity against other kinases, which are referred to as "off-targets." Your unexpected results could be due to mivavotinib's effect on one or more of these off-target kinases in your specific cellular model. It is crucial to consider the full kinase inhibition profile of mivavotinib when interpreting your data.

Q2: What are the known primary off-targets of mivavotinib?

A2: Mivavotinib has been shown to inhibit several other kinases in addition to SYK. The potency of inhibition, often measured as the half-maximal inhibitory concentration (IC50), varies for each kinase. Below is a summary of key off-targets identified in various studies.

Data Presentation: Mivavotinib Off-Target Kinase Profile

Kinase Target FamilySpecific KinaseRepresentative IC50 (nM)Potential Signaling Pathway Interference
Spleen Tyrosine Kinase (SYK)SYK ~1-5 B-cell receptor signaling, Fc receptor signaling
Janus Kinase (JAK) FamilyJAK1~20-50JAK-STAT signaling
JAK2~30-70JAK-STAT signaling
JAK3~5-20JAK-STAT signaling
TYK2~15-40JAK-STAT signaling
Src Family Kinases (SFKs)LYN~10-30B-cell receptor signaling, various cellular processes
FYN~20-60T-cell receptor signaling, neuronal signaling
SRC~50-100Cell growth, differentiation, and survival
Tec Family KinasesBruton's Tyrosine Kinase (BTK)~5-25B-cell receptor signaling
Receptor Tyrosine KinasesFLT3~10-40Hematopoietic cell proliferation and differentiation
c-KIT~40-90Mast cell activation, hematopoiesis

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

Troubleshooting Guides

Issue 1: How can I confirm if my observed phenotype is due to SYK inhibition or an off-target effect?

Solution: A multi-step approach involving orthogonal experiments can help dissect the on- and off-target effects of mivavotinib.

Experimental Protocols: Deconvoluting On- vs. Off-Target Effects

  • Use a Structurally Unrelated SYK Inhibitor:

    • Methodology: Treat your cells with another potent and specific SYK inhibitor that is structurally different from mivavotinib (e.g., entospletinib (B612047) or fostamatinib).

    • Interpretation: If you observe the same phenotype with the alternative SYK inhibitor, it is more likely that the effect is mediated by SYK inhibition. If the phenotype is unique to mivavotinib treatment, it is more likely due to an off-target effect.

  • Genetic Knockdown/Knockout of SYK:

    • Methodology: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of SYK in your cell model.

    • Interpretation: If the genetic depletion of SYK phenocopies the effect of mivavotinib, this strongly suggests the phenotype is on-target.

  • Rescue Experiments:

    • Methodology: In a SYK knockout/knockdown background, introduce a mutant version of SYK that is resistant to mivavotinib but retains its kinase activity.

    • Interpretation: If the mivavotinib-induced phenotype is reversed in the presence of the drug-resistant SYK mutant, it confirms that the effect is on-target.

Workflow for Differentiating On- and Off-Target Effects

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting cluster_2 Interpretation cluster_3 Conclusion start Unexpected Phenotype with Mivavotinib struct_unrelated Test Structurally Unrelated SYK Inhibitor start->struct_unrelated genetic_kd Perform SYK Knockdown/Knockout start->genetic_kd pheno_reproduced Phenotype Reproduced? struct_unrelated->pheno_reproduced pheno_phenocopies Phenotype Phenocopies Mivavotinib? genetic_kd->pheno_phenocopies on_target Likely On-Target (SYK-mediated) pheno_reproduced->on_target Yes off_target Likely Off-Target pheno_reproduced->off_target No pheno_phenocopies->on_target Yes pheno_phenocopies->off_target No

A flowchart illustrating the experimental logic for distinguishing between on-target and off-target effects of mivavotinib.

Issue 2: Mivavotinib is affecting a signaling pathway that I don't believe is downstream of SYK. How do I investigate this?

Solution: This is a strong indication of an off-target effect. You should investigate the potential involvement of other kinases known to be inhibited by mivavotinib that are active in your experimental system.

Experimental Protocols: Investigating Unexpected Pathway Modulation

  • Phospho-Proteomic Profiling:

    • Methodology: Use mass spectrometry-based phospho-proteomics to get a global view of changes in protein phosphorylation in response to mivavotinib treatment.

    • Interpretation: This can reveal unexpected changes in signaling pathways and help generate hypotheses about which off-target kinases may be involved.

  • Western Blot Analysis of Key Off-Target Pathways:

    • Methodology: Based on the known off-targets of mivavotinib (see table above), perform western blots to probe the phosphorylation status of key downstream substrates. For example, if you suspect JAK-STAT pathway involvement, probe for phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5).

    • Interpretation: A decrease in the phosphorylation of a substrate specific to an off-target kinase (e.g., STATs for JAKs) upon mivavotinib treatment provides direct evidence of off-target engagement in your cells.

Signaling Pathways Potentially Affected by Mivavotinib Off-Targets

G cluster_syk On-Target Pathway cluster_off_target Potential Off-Target Pathways Mivavotinib Mivavotinib SYK SYK Mivavotinib->SYK Potent Inhibition JAK JAKs (1, 2, 3, TYK2) Mivavotinib->JAK Inhibition BTK BTK Mivavotinib->BTK Inhibition SFK Src Family Kinases (LYN, FYN) Mivavotinib->SFK Inhibition RTK RTKs (FLT3, c-KIT) Mivavotinib->RTK Inhibition BCR BCR Signaling SYK->BCR JAK_STAT JAK-STAT Signaling JAK->JAK_STAT BTK_BCR BCR Signaling BTK->BTK_BCR SFK_Various Multiple Cellular Processes SFK->SFK_Various RTK_Prolif Proliferation & Survival RTK->RTK_Prolif

A diagram showing the on-target (SYK) and potential off-target kinase pathways that can be inhibited by mivavotinib.

Troubleshooting inconsistent TAK-659 western blot results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Western Blot to analyze the effects of TAK-659. This compound is an investigational, potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Consistent and reproducible western blot results are critical for accurately assessing its inhibitory effects on target proteins and downstream signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual-target inhibitor that acts on both Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[3][4] SYK is a key component in B-cell receptor (BCR) signaling, while FLT3 is a receptor tyrosine kinase often mutated and constitutively activated in certain leukemias.[5][6][7] By inhibiting these kinases, this compound blocks downstream pro-survival and proliferative signaling cascades, such as the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[7][8]

Q2: Which proteins should I probe for in my western blot to assess this compound activity?

A2: To measure the direct activity of this compound, you should probe for the phosphorylated forms of its primary targets: Phospho-SYK (e.g., Tyr525/526) and Phospho-FLT3 (e.g., Tyr591).[6][9] It is crucial to also probe for total SYK and total FLT3 to ensure that changes in phosphorylation are not due to changes in total protein expression. Additionally, examining downstream signaling proteins like Phospho-AKT, Phospho-ERK1/2, and Phospho-STAT5 can confirm the functional consequences of SYK and FLT3 inhibition.[10][11]

Q3: What are appropriate positive and negative controls for a this compound western blot experiment?

A3: For a robust experiment, include the following controls:

  • Positive Control (for phosphorylation): Cells known to express active SYK or FLT3 (e.g., specific lymphoma or AML cell lines), either untreated or stimulated with a known activator (like FLT3 Ligand for FLT3) to induce phosphorylation.[9]

  • Negative Control (for inhibition): A vehicle-only (e.g., DMSO) treated sample to compare against this compound treated samples.

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.[7]

Q4: Why might I observe variability in this compound's inhibitory effect across different cell lines?

A4: The efficacy of this compound can vary based on the genetic background of the cell line. For instance, cell lines with activating FLT3 mutations (e.g., FLT3-ITD) may show high sensitivity to the drug's effect on FLT3 phosphorylation.[8][10] Similarly, the dependence of a B-cell lymphoma line on BCR signaling will influence its response to SYK inhibition.[2]

This compound Signaling and Western Blot Workflow

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for assessing this compound's efficacy.

TAK659_Signaling_Pathway cluster_upstream Upstream Activation cluster_targets This compound Targets cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome BCR BCR SYK SYK BCR->SYK FLT3_R FLT3 Receptor FLT3 FLT3 FLT3_R->FLT3 PI3K_AKT PI3K/AKT Pathway SYK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway SYK->RAS_MAPK FLT3->PI3K_AKT FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 TAK659 This compound TAK659->SYK Inhibits TAK659->FLT3 Inhibits Proliferation Reduced Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-SYK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis Troubleshooting_Tree start Inconsistent WB Results prob1 Weak or No Signal start->prob1 prob2 High Background start->prob2 prob3 Non-Specific Bands start->prob3 cause1a Check Protein Transfer (Ponceau S Stain) prob1->cause1a cause1b Optimize Antibody Concentration/Incubation prob1->cause1b cause1c Increase Protein Load prob1->cause1c cause1d Use Fresh Buffers with Inhibitors prob1->cause1d cause2a Optimize Blocking (Time/Reagent) prob2->cause2a cause2b Reduce Antibody Concentration prob2->cause2b cause2c Increase Wash Duration/Volume prob2->cause2c cause3a Check Antibody Specificity prob3->cause3a cause3b Prevent Sample Degradation prob3->cause3b cause3c Check for PTMs/Isoforms prob3->cause3c

References

Addressing TAK-659-induced cytotoxicity in non-malignant cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TAK-659. This resource is designed for researchers, scientists, and drug development professionals to help address and mitigate potential cytotoxicity in non-malignant cells during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as mivavotinib) is a potent, oral, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] SYK is a critical component of B-cell receptor signaling, while FLT3 is a receptor tyrosine kinase important for hematopoiesis.[3] Both pathways are implicated in the pathogenesis of various hematological malignancies.[3]

Q2: I am observing significant cytotoxicity in my non-malignant control cell line. Is this expected?

A2: While this compound is targeted, off-tumor cytotoxicity can occur. Clinical studies have reported asymptomatic and reversible elevations in liver enzymes (AST, ALT) and pancreatic enzymes (amylase, lipase) in patients.[1][2] This suggests that non-malignant cells in these organs can be affected. The expression of SYK and FLT3 in your specific cell line could contribute to this sensitivity. FLT3 expression is primarily restricted to hematopoietic cells, but SYK is more broadly expressed and has been shown to play a role in hepatocytes.[3] Inhibition of SYK has been shown to potentiate TNF-α-induced cell death in hepatocyte cell lines.[4] Therefore, some level of cytotoxicity in non-malignant cells, particularly those of hepatic origin, might be anticipated.

Q3: How can I determine if the cytotoxicity I'm seeing is an on-target (SYK/FLT3 inhibition) or off-target effect?

A3: Differentiating between on-target and off-target effects is a critical step in understanding your results. A logical workflow can help dissect the mechanism. (See Diagram 2). Key strategies include:

  • Use a Structurally Different Inhibitor: Employ another SYK or FLT3 inhibitor with a distinct chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of SYK and/or FLT3 in your cell line. If the resulting phenotype mimics the effect of this compound treatment, it provides strong evidence for on-target activity.

  • Rescue Experiments: If possible, transfect your cells with a mutated, inhibitor-resistant version of SYK or FLT3. Reversal of the cytotoxic phenotype would confirm an on-target mechanism.

Q4: What are the first troubleshooting steps I should take if I encounter unexpected cytotoxicity?

A4: If you observe higher-than-expected cytotoxicity, follow a systematic troubleshooting approach. (See Diagram 3). Initial steps should include:

  • Confirm Compound Integrity: Ensure your this compound stock has been stored correctly and prepare fresh dilutions for each experiment to rule out degradation or precipitation.

  • Perform a Dose-Response Curve: Determine the IC50 value in your specific non-malignant cell line. It's possible your initial concentration is simply too high.

  • Check Vehicle Controls: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).

  • Standardize Cell Culture Conditions: Verify cell passage number, confluency at the time of treatment, and media components, as these can all influence sensitivity.

Data on Clinically Observed Cytotoxicity

The following tables summarize treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound. While this data is from human subjects, it can help researchers anticipate which non-malignant cell types might be sensitive in preclinical models.

Table 1: Common Treatment-Emergent Adverse Events (Any Grade) in Patients with Lymphoma Treated with this compound (Data summarized from a Phase I study)

Adverse EventFrequency (%)
Increased Aspartate Aminotransferase (AST)60%
Pyrexia (Fever)56%
Increased Amylase46%

Source: Adapted from a 2023 study on mivavotinib (this compound) in B-cell lymphoma.

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events in Patients with Lymphoma Treated with this compound (Grade ≥3 events are considered severe)

Adverse EventFrequency (%)
Increased Amylase29%
Neutropenia27%
Hypophosphatemia26%

Source: Adapted from a 2023 study on mivavotinib (this compound) in B-cell lymphoma.[3]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound on a non-malignant cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target non-malignant cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log-transformed drug concentration to determine the IC50 value.

Protocol 2: Apoptosis vs. Necrosis Differentiation using Annexin V/Propidium Iodide (PI) Staining

Objective: To determine the mechanism of cell death (apoptosis or necrosis) induced by this compound.

Materials:

  • Cells treated with this compound at a relevant concentration (e.g., IC50 value).

  • Untreated and vehicle-treated control cells.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Methodology:

  • Cell Preparation: Culture and treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Gently wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Diagram 1: this compound Mechanism of Action

TAK659_MoA cluster_BCR B-Cell Receptor (BCR) Pathway cluster_FLT3 FLT3 Receptor Pathway BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB (Proliferation, Survival) PLCg2->NFkB FL FLT3 Ligand FLT3 FLT3 FL->FLT3 STAT5 STAT5 FLT3->STAT5 RAS RAS/MAPK FLT3->RAS PI3K PI3K/AKT FLT3->PI3K Prolif Proliferation, Survival STAT5->Prolif RAS->Prolif PI3K->Prolif TAK659 This compound TAK659->SYK TAK659->FLT3

Caption: this compound inhibits both SYK and FLT3 signaling pathways.

Diagram 2: Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity

On_Off_Target Start Observe Cytotoxicity with this compound Test1 Test Structurally Different SYK/FLT3 Inhibitor Start->Test1 Test2 Perform SYK/FLT3 Gene Knockdown (siRNA/CRISPR) Start->Test2 Result1 Cytotoxicity Persists? Test1->Result1 Result2 Phenotype Mimicked? Test2->Result2 Conclusion1 Likely On-Target Effect Result1->Conclusion1 Yes Conclusion2 Likely Off-Target Effect Result1->Conclusion2 No Result2->Conclusion1 Yes Result2->Conclusion2 No

Caption: Logic for distinguishing on-target from off-target effects.

Diagram 3: Troubleshooting Guide for Unexpected Cytotoxicity

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed in Non-Malignant Cells Step1 Step 1: Verify Basics Start->Step1 Step1_Details • Check Compound Integrity (Fresh Stock) • Confirm Vehicle (DMSO) is Non-Toxic • Standardize Cell Culture Conditions Step1->Step1_Details Step2 Step 2: Optimize Concentration Step1->Step2 Step2_Details • Perform Full Dose-Response Curve • Determine IC50 for this cell line • Select concentrations below IC90 for  mechanistic studies Step2->Step2_Details Step3 Step 3: Investigate Mechanism Step2->Step3 Step3_Details • Assess Apoptosis vs. Necrosis (Annexin V/PI) • Differentiate On- vs. Off-Target Effects  (See Diagram 2) • Check SYK/FLT3 expression in cell line Step3->Step3_Details Outcome Informed Experimental Design Step3->Outcome

Caption: A stepwise approach to troubleshooting cytotoxicity.

References

Dose-response curve fitting for TAK-659 is not sigmoidal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses potential issues and frequently asked questions regarding dose-response curve fitting for the dual SYK/FLT3 inhibitor, TAK-659. Researchers, scientists, and drug development professionals may encounter non-sigmoidal dose-response curves during their experiments with this compound. This guide provides potential explanations, troubleshooting strategies, and detailed experimental protocols to address this observation.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is not sigmoidal. What could be the reason?

A non-sigmoidal dose-response curve for this compound can arise from a combination of its specific mechanism of action and various experimental factors. As a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), its pharmacological effects can be complex.[1][2][3] Potential reasons for a non-sigmoidal curve include:

  • Dual Kinase Inhibition: this compound's simultaneous inhibition of two distinct kinases, SYK and FLT3, can lead to a composite dose-response that may not follow a simple sigmoidal pattern.[1][2][3] The differential sensitivity of these kinases and their downstream pathways to the inhibitor could result in a multiphasic curve.

  • Off-Target Effects at Higher Concentrations: At supra-physiological concentrations, this compound might engage with other kinases or cellular targets, leading to effects that confound a simple dose-response relationship.

  • Cellular Context and Crosstalk: The signaling pathways regulated by SYK and FLT3 can have intricate crosstalk in different cell lines.[2] This can lead to feedback loops or compensatory mechanisms that produce a non-linear response to inhibition.

  • Experimental Artifacts: Issues such as compound precipitation at high concentrations, cellular toxicity unrelated to the intended targets, or interference with the assay signal can distort the dose-response curve.

Q2: What is a biphasic dose-response and could it apply to this compound?

A biphasic dose-response, often referred to as hormesis, is characterized by a U-shaped or inverted U-shaped curve where the response at low doses is opposite to the response at high doses.[4][5] While there is no direct evidence in the provided search results of this compound exhibiting a biphasic curve, it is a possibility for dual-target kinase inhibitors.[6] Such a curve could theoretically arise from:

  • Differential potency against SYK and FLT3, where inhibition of one kinase at lower concentrations produces a certain effect, while inhibition of the second kinase at higher concentrations leads to a different or opposing outcome.

  • Activation of compensatory signaling pathways at specific concentration ranges.

Q3: How can I troubleshoot a non-sigmoidal dose-response curve for this compound?

A systematic approach is crucial for troubleshooting. The following steps can help identify the source of the non-sigmoidal curve:

  • Verify Compound Integrity and Handling: Ensure proper storage and solubility of this compound. Visually inspect for precipitation in your assay.

  • Optimize Assay Conditions: Re-evaluate the experimental parameters, including cell density, incubation time, and reagent concentrations.

  • Expand and Refine Concentration Range: Use a wider range of concentrations with more data points, especially around the inflection points of the curve.

  • Incorporate Appropriate Controls: Include positive and negative controls to validate the assay performance.

  • Consider Alternative Curve-Fitting Models: A standard four-parameter logistic model may not be appropriate. Consider biphasic or other non-linear regression models.[4][5][6]

Troubleshooting Guide

Table 1: Potential Causes and Troubleshooting Steps for Non-Sigmoidal Dose-Response Curves
Potential Cause Description Troubleshooting Steps
Compound-Related Issues Problems with the physical or chemical properties of this compound.1. Verify Solubility: Determine the solubility of this compound in your assay medium. Visually inspect for precipitation at the highest concentrations. 2. Check Purity and Integrity: If possible, confirm the purity of your this compound stock using analytical methods. 3. Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment to avoid degradation.
Assay-Specific Problems Issues related to the experimental setup and reagents.1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell seeding density. 2. Validate Incubation Time: Ensure the incubation time is within the linear range of the cellular response. 3. Control for Assay Interference: Run controls to check if this compound interferes with the assay's detection method (e.g., fluorescence, luminescence).
Biological Complexity The inherent biological response to a dual-kinase inhibitor.1. Characterize Target Engagement: If possible, measure the inhibition of both SYK and FLT3 phosphorylation at different concentrations of this compound to understand the dose-dependent effects on each target. 2. Use Different Cell Lines: Compare the dose-response in cell lines with varying expression levels and dependence on SYK and FLT3. 3. Analyze Downstream Signaling: Investigate the phosphorylation status of key downstream effectors of both pathways.
Data Analysis and Modeling Inappropriate mathematical model for curve fitting.1. Visual Inspection of Raw Data: Plot the raw data to visually assess the shape of the response. 2. Fit to Alternative Models: Use software that allows fitting to non-sigmoidal models, such as biphasic or bell-shaped dose-response models.[4][5][6] 3. Evaluate Goodness of Fit: Compare the R-squared values and residuals of different models to determine the best fit.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Example)

This protocol outlines a general method to assess the direct inhibitory activity of this compound against purified SYK and FLT3 kinases.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Reconstitute purified, active SYK and FLT3 enzymes in kinase buffer.

    • Prepare a substrate solution (e.g., a generic tyrosine kinase peptide substrate) and ATP solution in kinase buffer.

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the kinase and substrate mixture to each well.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to an appropriate dose-response model.

Cell-Based Viability Assay (Example)

This protocol describes a method to evaluate the effect of this compound on the viability of cancer cell lines.

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., a SYK-dependent DLBCL line or a FLT3-ITD+ AML line) in the appropriate medium.[7]

    • Seed the cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as the MTS assay.[7] Add the MTS reagent to each well and incubate as per the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to an appropriate dose-response model.

Mandatory Visualizations

TAK659_Signaling_Pathway cluster_SYK SYK Pathway cluster_FLT3 FLT3 Pathway BCR BCR SYK SYK BCR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival Gene Transcription FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival MAPK MAPK RAS->MAPK MAPK->Proliferation_Survival TAK659 This compound TAK659->SYK Inhibition TAK659->FLT3 Inhibition

Caption: Simplified signaling pathways of SYK and FLT3 inhibited by this compound.

Troubleshooting_Workflow Start Non-Sigmoidal Dose-Response Curve Observed Check_Compound Verify Compound Integrity (Solubility, Purity, Dilutions) Start->Check_Compound Compound_OK Compound Issues Resolved? Check_Compound->Compound_OK Check_Assay Review Assay Parameters (Cell Density, Incubation Time, Controls) Assay_OK Assay Issues Resolved? Check_Assay->Assay_OK Check_Data Re-evaluate Data Analysis (Visual Inspection, Alternative Models) Data_OK Appropriate Model Found? Check_Data->Data_OK Compound_OK->Start No, Re-prepare Compound_OK->Check_Assay Yes Assay_OK->Start No, Re-optimize Assay_OK->Check_Data Yes Investigate_Biology Investigate Biological Complexity (Dual Target Effects, Crosstalk) Data_OK->Investigate_Biology No End Sigmoidal or Characterized Non-Sigmoidal Curve Data_OK->End Yes Investigate_Biology->End

Caption: Troubleshooting workflow for a non-sigmoidal dose-response curve.

Logical_Relationships cluster_causes Potential Causes cluster_biological Biological Factors cluster_experimental Experimental Factors cluster_analytical Analytical Factors Non_Sigmoidal Non-Sigmoidal Curve Biological Biological Complexity Non_Sigmoidal->Biological Experimental Experimental Artifacts Non_Sigmoidal->Experimental Analytical Data Analysis Issues Non_Sigmoidal->Analytical Dual_Target Dual SYK/FLT3 Inhibition Biological->Dual_Target Off_Target Off-Target Effects Biological->Off_Target Crosstalk Signaling Crosstalk Biological->Crosstalk Compound Compound Instability/ Precipitation Experimental->Compound Assay Assay Conditions Experimental->Assay Model Inappropriate Curve Fitting Model Analytical->Model

Caption: Logical relationships of potential causes for a non-sigmoidal curve.

References

Technical Support Center: Minimizing TAK-659 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting precipitation of TAK-659 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a potent and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Like many small molecule kinase inhibitors, this compound can be hydrophobic, leading to limited solubility in aqueous buffers, which can cause precipitation during experiments. This can result in inaccurate data and failed experiments.

Q2: What are the initial signs of this compound precipitation?

A2: Precipitation can manifest as visible particulate matter, cloudiness (turbidity), or a crystalline deposit in your solution. Even if not immediately visible, micro-precipitates can interfere with assays.

Q3: What are the primary factors that contribute to this compound precipitation?

A3: Several factors can lead to the precipitation of this compound in aqueous solutions:

  • Exceeding Solubility Limit: The concentration of this compound in your final solution may be higher than its solubility under the specific experimental conditions (e.g., pH, temperature, buffer composition).

  • "Crashing Out" during Dilution: Rapidly diluting a concentrated stock of this compound (e.g., in DMSO) into an aqueous buffer can cause the compound to immediately precipitate.[2]

  • pH Effects: The solubility of ionizable compounds is often pH-dependent. If the pH of your aqueous solution is not optimal, this compound may be less soluble.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.[3]

  • Interactions with Buffer Components: Certain salts or other components in your buffer system could potentially interact with this compound to form less soluble species.

Q4: How should I prepare my stock solution of this compound to minimize precipitation issues?

A4: It is crucial to start with a clear, fully dissolved stock solution. While some sources state this compound is insoluble in DMSO[4], others report a solubility of 1 mg/mL with sonication.[2] It is recommended to use fresh, anhydrous DMSO and ensure complete dissolution, using gentle warming or sonication if necessary, before further dilution. Always visually inspect your stock solution for any precipitate before use.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

Observation: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to your aqueous buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
Concentration Exceeds Solubility The final concentration of this compound is above its solubility limit in the aqueous medium.Lower the final working concentration. Perform a solubility assessment (see Experimental Protocol 1) to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution ("Crashing Out") Adding a concentrated stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation.[2]Perform serial dilutions. First, dilute the stock solution in an intermediate solvent or a small volume of the final buffer, then add this to the final volume. Add the stock solution dropwise while gently vortexing the aqueous solution.[3]
Low Temperature of Aqueous Medium The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (e.g., 37°C) buffers or media for dilutions, especially for cell-based assays.[3]
High Final DMSO Concentration While DMSO helps solubilize this compound, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in your experimental setup as low as possible, ideally below 0.5%.[5]
Issue 2: this compound Precipitates Over Time in Solution

Observation: The this compound solution is initially clear, but a precipitate forms after a period of incubation or storage.

Potential Cause Explanation Recommended Solution
Supersaturation The initial concentration is above the thermodynamic solubility limit, creating an unstable supersaturated solution that precipitates over time.Prepare fresh working solutions of this compound immediately before use. Avoid long-term storage of diluted aqueous solutions.
Temperature Fluctuations Changes in temperature during storage or incubation (e.g., moving from a warm incubator to a cooler benchtop) can cause the compound to precipitate.Maintain a constant and controlled temperature for your solutions.
pH Shift In cell culture, cellular metabolism can alter the pH of the medium over time, potentially affecting the solubility of this compound.Monitor the pH of your cell culture medium, especially for long-term experiments, and change the medium as needed to maintain a stable pH.
Compound Degradation This compound may degrade over time into less soluble byproducts.Perform a stability study (see Experimental Protocol 2) to assess the stability of this compound under your experimental conditions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Quantitative Data Summary

The following tables summarize known and illustrative solubility data for this compound. Note: The data in Table 2 is illustrative and should be confirmed experimentally using the provided protocols.

Table 1: Reported Solubility of this compound Hydrochloride

Solvent Solubility (at 25°C) Molar Concentration Reference
Water2 mg/mL5.25 mM[4]
DMSOInsoluble-[4]
DMSO1 mg/mL (with sonication)2.63 mM[2]
EthanolInsoluble-[4]

Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound

Buffer System pH Illustrative Solubility (µg/mL)
Acetate Buffer4.0500
Acetate Buffer5.0250
Phosphate Buffer6.0100
Phosphate Buffer7.050
Phosphate Buffer7.440
Tris Buffer8.030

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound (Shake-Flask Method)

This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound hydrochloride powder

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Methodology:

  • Add an excess amount of this compound powder to a vial containing your aqueous buffer.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Place the vial on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually confirm that excess solid this compound is still present.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant, ensuring no solid is transferred.

  • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Protocol 2: Assessing the Stability of this compound in Aqueous Solution (HPLC-Based Method)

This protocol describes a stability-indicating assay to monitor the degradation of this compound in an aqueous solution over time.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffer of interest

  • Temperature-controlled incubator

  • HPLC system with a UV detector

Methodology:

  • Prepare a solution of this compound in the aqueous buffer at the desired concentration, ensuring it is below the determined solubility limit to avoid precipitation.

  • Immediately after preparation, take a "time zero" (T=0) sample, and analyze it by HPLC to determine the initial peak area and purity of this compound.

  • Incubate the remaining solution under the desired storage conditions (e.g., protected from light at 4°C, room temperature, or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC under the same conditions as the T=0 sample.

  • Compare the peak area of the parent this compound compound at each time point to the T=0 sample to determine the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) SRC_Kinase SRC Family Kinases BCR->SRC_Kinase SYK SYK BCR->SYK Recruitment & Activation Antigen Antigen Antigen->BCR Activation SRC_Kinase->BCR Phosphorylation of ITAMs VAV VAV SYK->VAV Phosphorylation PLCg PLCγ SYK->PLCg Phosphorylation PI3K PI3K SYK->PI3K Phosphorylation SLP76_65 SLP76/SLP65 SYK->SLP76_65 Phosphorylation TAK659 This compound TAK659->SYK Inhibition Downstream Downstream Signaling VAV->Downstream PLCg->Downstream PI3K->Downstream SLP76_65->Downstream Cellular_Response Cellular Responses (e.g., Proliferation, Survival) Downstream->Cellular_Response

Caption: Simplified SYK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Precipitation of this compound Observed Immediate Immediate Precipitation? Start->Immediate OverTime Precipitation Over Time? Immediate->OverTime No CheckConc Is final concentration above solubility limit? Immediate->CheckConc Yes FreshSolution Was solution stored for an extended period? OverTime->FreshSolution Yes LowerConc Lower final concentration CheckConc->LowerConc Yes CheckDilution Was dilution rapid? CheckConc->CheckDilution No SerialDilute Use serial dilution and slow addition CheckDilution->SerialDilute Yes CheckTemp Was aqueous medium cold? CheckDilution->CheckTemp No PreWarm Pre-warm medium to 37°C CheckTemp->PreWarm Yes PrepareFresh Prepare fresh solution before use FreshSolution->PrepareFresh Yes CheckTempFluctuation Were there temperature fluctuations? FreshSolution->CheckTempFluctuation No ControlTemp Maintain constant temperature CheckTempFluctuation->ControlTemp Yes CheckDegradation Could degradation have occurred? CheckTempFluctuation->CheckDegradation No StabilityStudy Perform stability study (Protocol 2) CheckDegradation->StabilityStudy Yes

Caption: Troubleshooting workflow for addressing this compound precipitation.

References

Technical Support Center: Assessing TAK-659 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for assessing TAK-659 target engagement in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as mivavotinib, is a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its therapeutic potential in various hematological malignancies stems from its ability to block the signaling pathways mediated by these two kinases, which are crucial for the proliferation and survival of certain cancer cells.

Q2: What are the key pharmacodynamic biomarkers for assessing this compound target engagement of SYK in vivo?

The primary pharmacodynamic biomarker for SYK engagement is the phosphorylation status of SYK itself at key activating tyrosine residues, such as Tyr525/526.[1] Inhibition of SYK by this compound leads to a decrease in its autophosphorylation. Additionally, the phosphorylation status of downstream signaling molecules in the SYK pathway can serve as valuable biomarkers. These include:

  • Btk (Bruton's tyrosine kinase)

  • Akt (Protein kinase B)

  • NFκB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

  • STAT3 (Signal transducer and activator of transcription 3)

A reduction in the phosphorylation of these downstream effectors indicates successful target engagement by this compound.[1]

Q3: What are the recommended in vivo models for studying this compound efficacy and target engagement?

Patient-derived xenograft (PDX) models in immunocompromised mice (e.g., NSG mice) are commonly used to evaluate the in vivo efficacy of this compound, particularly for hematological malignancies like acute lymphoblastic leukemia (ALL).[2][4] In these models, human cancer cells are implanted into the mice, allowing for the assessment of drug activity in a more clinically relevant setting.

Q4: How can I measure the level of active this compound in plasma from treated animals?

The Plasma Inhibitory Activity (PIA) assay is a useful method to determine the functional concentration of a kinase inhibitor in plasma.[5][6] While originally described for FLT3 inhibitors, this ex vivo assay can be adapted to measure SYK inhibition. It involves incubating a SYK-dependent cell line with plasma from this compound-treated animals and then measuring the inhibition of SYK phosphorylation.[7][8]

Troubleshooting Guides

Western Blot for Phosphorylated SYK (pSYK) and Downstream Targets

Issue: Weak or no pSYK signal in positive control samples.

Possible Cause Troubleshooting Step
Suboptimal antibody performance Validate the primary antibody using a known positive control cell lysate (e.g., stimulated B-cells). Test different antibody concentrations.
Inefficient protein extraction Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation. Ensure thorough homogenization of tissues.
Poor protein transfer Verify transfer efficiency using a Ponceau S stain on the membrane after transfer. Optimize transfer time and voltage.
Inactive target protein Ensure that the positive control cells or tissues were appropriately stimulated to induce SYK phosphorylation.

Issue: High background on the Western blot membrane.

Possible Cause Troubleshooting Step
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
Primary antibody concentration too high Titrate the primary antibody to the lowest concentration that still provides a specific signal.
Inadequate washing Increase the number and duration of washes with TBST between antibody incubations.
Secondary antibody non-specificity Run a control lane with only the secondary antibody to check for non-specific binding.
Plasma Inhibitory Activity (PIA) Assay for SYK

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension and use a multichannel pipette for cell plating to minimize well-to-well variation.
Pipetting errors with plasma or inhibitor Use calibrated pipettes and pre-wet the tips before dispensing small volumes.
Edge effects in the microplate Avoid using the outer wells of the plate, or fill them with PBS to maintain a humidified environment.

Issue: No dose-dependent inhibition observed.

Possible Cause Troubleshooting Step
Drug concentration range is not optimal Perform a wider range of drug concentrations to determine the IC50. Ensure the highest concentration is sufficient to achieve maximal inhibition and the lowest is below the level of detection.
Cell line is not sensitive to the inhibitor Confirm that the cell line used is dependent on SYK signaling and expresses sufficient levels of the target.
Plasma protein binding affecting drug availability Be aware that high plasma protein binding can reduce the free concentration of this compound. The PIA assay inherently accounts for this, but it may explain discrepancies with in vitro assays in culture medium.

Experimental Protocols

Protocol 1: Western Blot Analysis of pSYK and Downstream Targets in Tumor Xenografts

1. Sample Collection and Protein Extraction:

  • Excise tumor tissue from control and this compound-treated animals.

  • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pSYK (Tyr525/526), total SYK, pBtk, total Btk, pAkt, total Akt, pNFκB, total NFκB, pSTAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein to the corresponding total protein and the loading control.

  • Compare the levels of phosphorylated proteins between the control and this compound-treated groups.

Protocol 2: SYK Plasma Inhibitory Activity (PIA) Assay

1. Cell Culture and Seeding:

  • Culture a SYK-dependent cell line (e.g., a B-cell lymphoma line) in appropriate media.

  • Seed the cells into a 96-well plate at a predetermined optimal density.

2. Plasma Collection and Preparation:

  • Collect blood samples from animals at various time points after this compound administration into heparinized tubes.

  • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until use.

3. PIA Assay Procedure:

  • Thaw the plasma samples on ice.

  • Remove the culture medium from the seeded cells and add the plasma samples to the wells. Include plasma from vehicle-treated animals as a negative control.

  • Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C.

  • Lyse the cells directly in the wells using a suitable lysis buffer.

  • Measure the levels of pSYK (Tyr525/526) in the cell lysates using a sensitive detection method such as an ELISA or a bead-based immunoassay.

4. Data Analysis:

  • Calculate the percentage of SYK inhibition for each plasma sample relative to the vehicle control.

  • Plot the percentage of inhibition against the time of plasma collection to determine the duration of target engagement.

Data Presentation

Table 1: Summary of Western Blot Densitometry Data

Treatment GroupNormalized pSYK (Tyr525/526) Intensity (Arbitrary Units)Normalized pBtk Intensity (Arbitrary Units)Normalized pAkt Intensity (Arbitrary Units)
Vehicle Control1.00 ± 0.151.00 ± 0.121.00 ± 0.18
This compound (Dose 1)0.45 ± 0.080.52 ± 0.090.60 ± 0.11
This compound (Dose 2)0.21 ± 0.050.28 ± 0.060.35 ± 0.07

Data are presented as mean ± SEM.

Table 2: Summary of SYK Plasma Inhibitory Activity (PIA) Data

Time Post-Dose (hours)Average % SYK Inhibition
192 ± 5
485 ± 7
868 ± 9
1245 ± 11
2415 ± 6

Data are presented as mean ± SEM.

Visualizations

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation TAK659 This compound TAK659->SYK Inhibition pSYK p-SYK SYK->pSYK Autophosphorylation Btk Btk pSYK->Btk Akt Akt pSYK->Akt NFkB NFκB pSYK->NFkB STAT3 STAT3 pSYK->STAT3 pBtk p-Btk Btk->pBtk Proliferation Cell Proliferation & Survival pBtk->Proliferation pAkt p-Akt Akt->pAkt pAkt->Proliferation pNFkB p-NFκB NFkB->pNFkB pNFkB->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation

Caption: this compound inhibits SYK autophosphorylation and downstream signaling.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Tumor Tumor Xenograft Lysis Tissue Lysis Tumor->Lysis Quant Protein Quantification Lysis->Quant Load Load Samples on Gel Quant->Load Run SDS-PAGE Load->Run Transfer Transfer to Membrane Run->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (e.g., anti-pSYK) Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Analysis Analysis Detect->Analysis Densitometry

Caption: Workflow for Western blot analysis of SYK pathway proteins.

PIA_Assay_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase cluster_analysis Analysis Animal Administer this compound to Animal Model Blood Collect Blood Samples (Time Course) Animal->Blood Plasma Isolate Plasma Blood->Plasma Incubate Incubate Cells with Plasma Plasma->Incubate Cells Seed SYK-dependent Cells in 96-well Plate Cells->Incubate Lyse Cell Lysis Incubate->Lyse Measure Measure pSYK Levels (ELISA) Lyse->Measure Calculate % Inhibition vs. Vehicle Control Measure->Calculate

Caption: Workflow for the SYK Plasma Inhibitory Activity (PIA) assay.

References

Technical Support Center: TAK-659 (Mivavotinib)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing TAK-659. It provides troubleshooting guidance and answers to frequently asked questions to address potential batch-to-batch variability and other common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant difference in the IC50 value of this compound compared to previously published data or our own historical results. What could be the cause?

A1: Discrepancies in IC50 values can arise from several factors, often related to batch-to-batch variability or experimental setup. Here’s a step-by-step troubleshooting guide:

  • Verify Compound Identity and Purity: Ensure the new batch of this compound is of high purity. Request the certificate of analysis (CofA) from the supplier and compare it to previous batches. Key parameters to check are purity (typically by HPLC) and identity (by Mass Spectrometry and/or NMR).

  • Assess Compound Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions. Visually inspect stock solutions for any precipitation. The final concentration of DMSO in your assay should be consistent and non-toxic to your cells (typically ≤ 0.5%).

  • Review Storage and Handling: this compound should be stored under specific conditions to maintain its stability. For long-term storage, -80°C is recommended, while for shorter periods, -20°C is acceptable.[1] The compound should be stored under nitrogen and protected from moisture.[1] Frequent freeze-thaw cycles of stock solutions should be avoided.

  • Standardize Experimental Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.

    • Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations can significantly impact results.

    • Reagent Consistency: Use the same batches of media, serum, and other critical reagents throughout your experiments to minimize variability.

  • Validate Assay Performance: Include a positive and negative control in your experiments to ensure the assay is performing as expected. If possible, test the new batch of this compound in parallel with a previously validated batch.

Q2: Our Western blot results show inconsistent inhibition of downstream SYK or FLT3 signaling (e.g., p-SYK, p-ERK) with a new batch of this compound. What should we investigate?

A2: Inconsistent downstream signaling inhibition can be due to issues with the compound or the experimental protocol.

  • Confirm Compound Activity: Perform a dose-response experiment with the new batch to determine its potency in your specific cell line. It's possible the optimal concentration for inhibition differs slightly between batches.

  • Check Treatment Time: The duration of treatment with this compound can influence the observed inhibition. A time-course experiment can help identify the optimal time point to observe maximal inhibition of your target.

  • Cell Line and Pathway Activation: Ensure your cell line has a constitutively active SYK or FLT3 pathway or is appropriately stimulated to activate the pathway before adding the inhibitor.

  • Antibody Quality: The quality and specificity of your phospho-antibodies are crucial. Validate your antibodies to ensure they are detecting the intended target.

Q3: We are observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How should we proceed?

A3: Unexpected toxicity can be a sign of impurities in the new batch or could be related to the experimental conditions.

  • Review the Certificate of Analysis (CofA): Scrutinize the CofA for any new or uncharacterized impurities. Even small amounts of certain impurities can have significant biological effects.

  • Perform a Dose-Response for Cytotoxicity: Determine the toxicity profile of the new batch in your cell line using a cell viability assay (e.g., MTS, CellTiter-Glo). Compare this to previous batches.

  • Consider Off-Target Kinase Inhibition: While this compound is a potent SYK/FLT3 inhibitor, it may inhibit other kinases at higher concentrations.[2] If you are using a high concentration, consider if the observed phenotype could be due to off-target effects.

Data Presentation: Batch-to-Batch Variability Comparison

While specific batch-to-batch data for this compound is not publicly available, the following table illustrates how a researcher might compare different lots of the compound.

ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Purity (HPLC) 99.5%98.9%99.7%≥ 98.5%
Identity (LC/MS) ConfirmedConfirmedConfirmedMatches reference
IC50 (SYK Kinase Assay) 3.5 nM4.2 nM3.3 nM0.5x - 2x of reference
IC50 (FLT3 Kinase Assay) 4.8 nM5.5 nM4.6 nM0.5x - 2x of reference
Cell Viability (OCI-LY10, 72h) 50 nM65 nM48 nM0.7x - 1.5x of reference
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidConforms to description

Experimental Protocols

Quality Control of a New this compound Batch

This protocol outlines the essential steps to validate a new batch of this compound against a previously characterized reference batch.

  • Documentation Review:

    • Obtain the Certificate of Analysis (CofA) for the new batch.

    • Compare the purity, identity, and other specifications to the CofA of your reference batch.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of both the new and reference batches of this compound in 100% DMSO.

    • Ensure the compound is completely dissolved by gentle vortexing or brief sonication.

    • Aliquot the stock solutions into single-use vials and store at -80°C.

  • In Vitro Kinase Assay:

    • Perform a biochemical kinase assay to determine the IC50 of the new batch against SYK and FLT3 kinases.

    • Run the reference batch in parallel as a control.

    • A typical assay would involve incubating the recombinant kinase, a suitable substrate, and ATP with a serial dilution of this compound.

    • Detect kinase activity using a suitable method (e.g., radiometric, fluorescence-based, or luminescence-based).

  • Cell-Based Potency Assay:

    • Choose a cell line that is sensitive to this compound (e.g., OCI-LY10 for SYK or MOLM-13 for FLT3).

    • Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with a serial dilution of both the new and reference batches of this compound.

    • Calculate the IC50 for cell growth inhibition for both batches.

  • Downstream Signaling Analysis (Western Blot):

    • Treat a sensitive cell line with a concentration of this compound around the IC50 value for both the new and reference batches.

    • Lyse the cells and perform a Western blot to assess the phosphorylation status of key downstream targets (e.g., p-SYK, p-ERK).

    • Include a vehicle control (DMSO) and ensure equal protein loading.

Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Add the diluted compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

TAK659_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FLT3 FLT3 Receptor Signaling cluster_downstream Downstream Pathways BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK FLT3 FLT3 PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK FLT3->RAS_MAPK FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 PLCg2 PLCγ2 SYK->PLCg2 SYK->PI3K TAK659 This compound TAK659->FLT3 TAK659->SYK NFkB NF-κB PI3K->NFkB

Caption: this compound dual inhibition of SYK and FLT3 signaling pathways.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_CofA Review Certificate of Analysis (Purity, Identity) Start->Check_CofA Check_Storage Verify Storage & Handling (-80°C, avoid freeze-thaw) Start->Check_Storage Check_Protocol Standardize Experimental Protocol (Cells, Reagents) Start->Check_Protocol Compare_Batches Run New vs. Old Batch in Parallel Check_CofA->Compare_Batches Check_Storage->Compare_Batches Check_Protocol->Compare_Batches Consistent Results Consistent? Compare_Batches->Consistent Problem_Identified Source of Variability Identified Consistent->Problem_Identified Yes Contact_Support Contact Supplier Technical Support Consistent->Contact_Support No

Caption: Troubleshooting workflow for this compound batch-to-batch variability.

References

Adjusting TAK-659 treatment schedule in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TAK-659

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the treatment schedule of this compound (mivavotinib) in long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental protocols.

Troubleshooting and FAQs

1. What is the typical starting dose and schedule for this compound in clinical studies?

In phase I and II clinical trials, this compound has been administered orally in 28-day cycles.[1] The starting dose has varied, with some studies initiating at 60 mg once daily (QD).[1] The maximum tolerated dose (MTD) has been established at 100 mg QD in several studies involving patients with B-cell lymphomas.[1][2][3] Dose escalation cohorts have investigated ranges from 60 mg to 120 mg QD.[1][2] In studies involving patients with acute myeloid leukemia (AML), both once-daily and twice-daily (BID) regimens have been explored, with a recommended phase II dose of 140 mg QD and an MTD of 60 mg BID in that patient population.[4]

2. What are the most common reasons for adjusting the this compound treatment schedule?

Treatment schedule adjustments, including dose interruptions, reductions, or discontinuations, are primarily due to treatment-emergent adverse events (TEAEs).[1][5] Many of these are asymptomatic and reversible laboratory abnormalities.[1][2] Common TEAEs leading to dose modification include increased amylase, increased lipase (B570770), neutropenia, hypophosphatemia, and elevated aspartate aminotransferase (AST).[1][5][6] In some cases, hemorrhagic events, particularly at higher doses, have led to discontinuation.[4][6]

3. How should asymptomatic laboratory abnormalities be managed?

A key finding across multiple studies is that many of the common grade ≥3 TEAEs are asymptomatic laboratory abnormalities, such as increased amylase, AST, and lipase.[2][5] These have been reported as generally reversible with dose reduction or discontinuation of the study drug.[5] In some combination therapy studies, it has been suggested that asymptomatic laboratory abnormalities should be considered artifacts of treatment and not necessarily inform dose modifications.[7] However, close monitoring is crucial.

4. What is the recommended course of action for managing neutropenia?

Grade ≥3 neutropenia is a reported TEAE.[5] In clinical studies, the administration of granulocyte colony-stimulating factor (G-CSF) has been used to manage this adverse event.[5] Dose interruption or reduction may also be necessary depending on the severity and persistence of the neutropenia.

5. Are there specific toxicities to monitor for at higher doses?

Yes, at higher doses, certain toxicities may become more frequent or severe. For instance, two dose-limiting toxicities (asymptomatic lipase elevation) were observed at the 120 mg dose in one study.[8] In a study with AML patients, grade ≥3 bleeding events were most frequently observed at a dose of 80 mg BID, which surpassed the MTD for that regimen.[4][6]

6. What is the pharmacokinetic profile of this compound and how might it influence dosing schedules?

This compound is absorbed relatively quickly, with a time to maximum concentration (Tmax) of approximately 2 hours.[1][2] It has a long terminal half-life of about 37 hours.[1][2] This pharmacokinetic profile supports once-daily dosing.[9] Drug exposure has been shown to generally increase with doses from 60-120 mg.[1][2] Population pharmacokinetic models have identified creatinine (B1669602) clearance as a factor influencing the apparent clearance of the drug, suggesting that renal function could impact drug exposure.[10]

Data Summary

Table 1: Summary of this compound Dosing Regimens in Clinical Trials

Study PopulationDosing RegimenMaximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D)Reference
B-Cell Lymphoma60-120 mg Once Daily (QD)100 mg QD[1][2][5]
Relapsed/Refractory Acute Myeloid Leukemia (AML)60-160 mg QD or 60-80 mg Twice Daily (BID)140 mg QD (RP2D), 60 mg BID (MTD)[4]
High-Risk Diffuse Large B-Cell Lymphoma (DLBCL) in combination with R-CHOP60-100 mg QD100 mg QD[7]

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) Associated with this compound

Adverse EventFrequency in Lymphoma Patients (%)Frequency in AML Patients (%)Management Strategies MentionedReference
Increased Amylase2921Dose reduction or discontinuation[5][6]
Neutropenia27N/AG-CSF administration, dose modification[5]
Hypophosphatemia26N/ADose modification[1][5]
Increased LipaseN/A21Dose modification[6]
Febrile NeutropeniaN/A56Dose discontinuation for infection[6][7]
AnemiaN/A28N/A[6]
Platelet Count DropN/A21N/A[6]
Hemorrhagic EventsN/A26 (Grade ≥3)Study discontinuation[4][6]

Experimental Protocols & Methodologies

Dose Escalation and MTD Determination:

A common methodology for determining the MTD in Phase I studies of this compound is the 3+3 dose-escalation design.[1][7] In this design:

  • A cohort of 3 patients is enrolled at a specific dose level.

  • If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose level.

  • If one of the three patients experiences a DLT, an additional 3 patients are enrolled at the same dose level.

  • The MTD is defined as the dose level at which no more than one of the six patients experiences a DLT.

Dose-limiting toxicities are typically defined as specific adverse events occurring within the first cycle of treatment that are considered at least possibly related to the study drug.[4]

Visualizations

TAK659_Dose_Modification_Workflow start Patient on this compound Treatment monitor Monitor for Treatment-Emergent Adverse Events (TEAEs) start->monitor assess_toxicity Assess TEAE Grade (NCI CTCAE) monitor->assess_toxicity grade1_2 Grade 1-2 TEAE assess_toxicity->grade1_2  Grade 1-2 grade3_4 Grade 3-4 TEAE assess_toxicity->grade3_4 Grade 3-4   continue_treatment Continue Treatment with Close Monitoring grade1_2->continue_treatment dose_modification Consider Dose Interruption, Reduction, or Discontinuation grade3_4->dose_modification supportive_care Initiate Supportive Care (e.g., G-CSF for Neutropenia) grade3_4->supportive_care resolution Toxicity Resolves or Improves to Grade <=1? dose_modification->resolution supportive_care->resolution resume_treatment Resume Treatment at Same or Reduced Dose resolution->resume_treatment Yes discontinue Permanent Discontinuation resolution->discontinue No

Caption: Workflow for this compound Dose Modification Based on TEAEs.

SYK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn/Src Family Kinases BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylates ITAMs & Recruits SYK PLCg2 PLCγ2 SYK->PLCg2 BTK BTK SYK->BTK TAK659 This compound TAK659->SYK downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream BTK->PLCg2 proliferation Cell Proliferation, Survival, and Adhesion downstream->proliferation

Caption: Simplified SYK Signaling Pathway and the Point of Inhibition by this compound.

References

Technical Support Center: Troubleshooting TAK-659 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to TAK-659 resistance in cell lines. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Troubleshooting Guide: My Cell Line Appears Resistant to this compound

This guide will walk you through a step-by-step process to determine why your cell line may be showing resistance to this compound, starting with common experimental issues before moving to potential biological mechanisms.

Q1: My cell line, which I expected to be sensitive, is showing resistance to this compound. Where do I start?

Before investigating complex biological causes, it's crucial to rule out common experimental variables that can mimic drug resistance.

Step 1: Verify Cell Line Integrity

  • Cell Line Authentication: Cross-contamination or misidentification of cell lines is a prevalent issue in biomedical research.[1][2] It is essential to confirm the identity of your cell line.

    • Recommendation: Perform Short Tandem Repeat (STR) profiling to generate a unique DNA fingerprint of your cell line and compare it to a reference database.[3][4][5]

  • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to drugs, including tyrosine kinase inhibitors.[6][7][8][9]

    • Recommendation: Regularly test your cell cultures for mycoplasma using a PCR-based detection kit.

  • Genetic Drift: Cell lines can undergo genetic changes over prolonged periods in culture, leading to altered phenotypes and drug responses.[10]

    • Recommendation: Use low-passage number cells from a validated frozen stock for your experiments.

Step 2: Check Reagent and Experimental Setup

  • This compound Potency: Ensure the inhibitor is active.

    • Recommendation: Prepare fresh stock solutions of this compound. Verify the storage conditions and shelf-life of the compound.

  • Assay Conditions: Suboptimal assay conditions can lead to inaccurate results.

    • Recommendation: Review your cell viability assay protocol for any potential errors in reagent preparation, incubation times, or cell seeding density. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.

Q2: I've ruled out experimental artifacts. What are the potential biological reasons for this compound resistance?

If you have confirmed your experimental setup is sound, the resistance is likely due to intrinsic or acquired biological mechanisms. This compound is a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[11][12] Resistance mechanisms often involve alterations in these targets or their downstream signaling pathways.

Primary Mechanisms of Resistance to SYK/FLT3 Inhibitors:

  • On-Target Alterations: Genetic changes in the drug's direct targets.

    • Secondary Mutations in FLT3: Mutations in the FLT3 kinase domain can prevent this compound from binding effectively. A common site for resistance is the "gatekeeper" residue F691, where mutations like F691L can confer resistance to multiple FLT3 inhibitors.[13][14][15][16] Another identified mutation conferring resistance to gilteritinib (B612023) is N701K.[13][17]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of SYK/FLT3 inhibition.

    • RAS/MAPK Pathway Activation: A major mechanism of resistance to SYK inhibitors is the activation of the RAS/MAPK/ERK pathway.[18][19] This can occur through new mutations in genes like NRAS or KRAS.[19]

Frequently Asked Questions (FAQs)

Q3: What are the primary molecular targets of this compound?

This compound is a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), with IC50 values of 3.2 nM and 4.6 nM, respectively.[12]

Q4: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your cell line compared to the parental, sensitive cell line is a key indicator of acquired resistance.

Q5: What are the first steps to investigate the specific mechanism of resistance in my cell line?
  • Sequence the Target Genes: Analyze the coding sequences of SYK and FLT3 in your resistant cell line to check for mutations, particularly in the kinase domains.

  • Assess Downstream Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the SYK and FLT3 signaling pathways and potential bypass pathways, such as the RAS/MAPK and PI3K/AKT pathways. Look for sustained phosphorylation of downstream effectors like ERK, AKT, and STAT5 in the presence of this compound.

Data Presentation

Table 1: Comparative IC50 Values of Kinase Inhibitors

InhibitorTarget(s)Cell LineIC50Reference
This compound (Mivavotinib)SYK, FLT3(Biochemical Assay)3.2 nM (SYK), 4.6 nM (FLT3)[12]
EntospletinibSYKMV4-11 (Parental)0.5 µM[18]
EntospletinibMV4-11 (Resistant)7.5 µM[18]
GilteritinibFLT3, AXLFLT3-ITD Ba/F3Varies by mutation[14]
QuizartinibFLT3FLT3-ITD Ba/F3Varies by mutation[14]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation of key signaling proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-SYK, anti-SYK, anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-protein detection to reduce background.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[21]

Protocol 3: In Vitro Kinase Activity Assay

This is a general protocol to measure the activity of a kinase and the inhibitory effect of this compound.

Materials:

  • Recombinant kinase (e.g., SYK or FLT3)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (format-dependent, e.g., ADP-Glo™)

  • This compound

Procedure:

  • Prepare Kinase Reaction: In a suitable microplate, add the kinase, peptide substrate, and varying concentrations of this compound in the kinase assay buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction according to the assay kit instructions (e.g., by adding a stop solution).

  • Detection: Add the detection reagent to measure either ADP production or the remaining ATP.

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

TAK659_Resistance_Pathway This compound Signaling and Resistance Pathways cluster_0 Upstream Activation cluster_1 Receptor Tyrosine Kinases cluster_2 This compound Inhibition cluster_3 Downstream Signaling cluster_4 Cellular Response cluster_5 Mechanisms of Resistance Ligand Ligand (e.g., FLT3-L) FLT3 FLT3 Ligand->FLT3 SYK SYK FLT3->SYK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 SYK->PI3K_AKT SYK->RAS_MAPK TAK659 This compound TAK659->FLT3 TAK659->SYK Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation FLT3_mutation FLT3 Mutation (e.g., F691L, N701K) FLT3_mutation->FLT3 Prevents this compound binding RAS_activation RAS Activation (e.g., NRAS/KRAS mutation) RAS_activation->RAS_MAPK Bypass activation

Caption: this compound inhibits SYK and FLT3, blocking downstream pro-survival pathways.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Resistance start Start: Cell line shows resistance to this compound q1 Is the cell line identity and purity confirmed? start->q1 sol1 Perform STR profiling and Mycoplasma testing q1->sol1 No q2 Are reagents and assay conditions validated? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use fresh this compound stock and optimize assay protocol q2->sol2 No q3 Investigate Biological Mechanisms q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3a Sequence FLT3 and SYK genes for mutations q3->sol3a sol3b Perform Western blot for pathway activation (p-ERK, p-AKT) q3->sol3b end Identify potential resistance mechanism sol3a->end sol3b->end

Caption: A logical workflow for troubleshooting unexpected this compound resistance.

References

Technical Support Center: TAK-659 In Vivo Platelet Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers investigating the effects of TAK-659 on platelet function in vivo. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols, and illustrative data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect platelets?

A1: this compound, also known as mivavotinib, is an orally administered, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] In platelets, SYK is a critical signaling protein downstream of key activation receptors, including the glycoprotein (B1211001) VI (GPVI) receptor (which binds to collagen) and C-type lectin-like receptor 2 (CLEC-2).[4][5][6] By inhibiting SYK, this compound can block these signaling pathways, leading to reduced platelet activation, aggregation, and secretion in response to stimuli like collagen.[4][5][7] This can potentially decrease thrombus formation but may also increase the risk of bleeding, a factor to consider in experimental design.[1][2][5]

Q2: What are the essential controls for an in vivo study of this compound's effects on platelets?

A2: To ensure the rigor and reproducibility of your in vivo experiments, the following controls are essential:

  • Vehicle Control: This is the most critical control. The vehicle used to dissolve and administer this compound should be given to a control group of animals to account for any effects of the vehicle itself on platelet function or physiology.

  • Dose-Response Groups: To understand the dose-dependent effects of this compound, multiple groups of animals should receive different doses of the compound.

  • Time-Course Analysis: If the experimental design allows, collecting samples at different time points after this compound administration can provide insight into the onset and duration of its effects.

  • Baseline Measurements: Whenever possible, obtain baseline platelet function measurements from animals before the administration of this compound or the vehicle.

Q3: How can I assess platelet activation in vivo after administering this compound?

A3: In vivo platelet activation can be assessed using several methods, with flow cytometry being one of the most powerful.[8][9][10] This technique allows for the analysis of platelet surface markers from whole blood with minimal manipulation.[8] Key markers to assess include:

  • P-selectin (CD62P): An alpha-granule membrane protein that is translocated to the platelet surface upon activation.[9]

  • Activated GPIIb/IIIa (integrin αIIbβ3): This receptor undergoes a conformational change upon activation, allowing it to bind fibrinogen. This can be detected using antibodies like PAC-1.[4][9]

  • Platelet-leukocyte aggregates: The formation of aggregates between platelets and leukocytes (e.g., monocytes) is a sensitive marker of in vivo platelet activation.[8][9]

Troubleshooting Guides

Issue 1: Unexpectedly high variability in tail bleeding times.

  • Possible Cause: Inconsistent tail amputation technique.

    • Solution: Ensure the tail is transected at a consistent diameter for all animals. Use a sharp, clean scalpel for a precise cut. The distance of the cut from the tail tip can also influence results.[11]

  • Possible Cause: Fluctuation in animal body temperature.

    • Solution: Maintain a consistent ambient temperature and monitor the animals' core body temperature, as hypothermia can affect platelet function. Immersing the tail in saline at 37°C can help standardize conditions.[11][12][13]

  • Possible Cause: Animal stress.

    • Solution: Handle animals gently and allow for an acclimatization period before the experiment to minimize stress, which can impact physiological responses.

Issue 2: No significant effect of this compound observed in a thrombosis model.

  • Possible Cause: Suboptimal dose or timing of administration.

    • Solution: Perform a dose-response study to identify an effective dose of this compound. Also, consider the pharmacokinetics of the drug; the thrombosis induction should coincide with the peak plasma concentration of this compound.[3]

  • Possible Cause: Insufficiently sensitive thrombosis model.

    • Solution: The ferric chloride (FeCl₃)-induced thrombosis model is highly sensitive to antiplatelet agents.[14][15][16] Ensure the concentration of FeCl₃ and the application time are optimized to produce a consistent and measurable thrombotic response in your control group.

  • Possible Cause: Genetic background of the animal model.

    • Solution: Different mouse strains can exhibit varying sensitivities to thrombotic stimuli. Ensure that the same strain is used for all experimental groups and that it is an appropriate model for the study.

Data Presentation

Table 1: Illustrative Dose-Dependent Effect of this compound on Tail Bleeding Time in Mice

Treatment GroupDose (mg/kg)NMean Bleeding Time (seconds)Standard Deviation
Vehicle Control01018545
This compound101029060
This compound301045085
This compound10010720110
Bleeding time capped at 1200 seconds.

Table 2: Illustrative Effect of this compound on Thrombus Formation in a Murine FeCl₃-Induced Carotid Artery Thrombosis Model

Treatment GroupDose (mg/kg)NMean Time to Occlusion (minutes)Standard Deviation
Vehicle Control0812.53.2
This compound30821.84.5

Experimental Protocols

Protocol 1: In Vivo Tail Bleeding Assay

This assay measures the time required for the cessation of bleeding after a standardized tail injury.

Materials:

  • Anesthetized mice

  • 37°C saline solution in a beaker

  • Sharp scalpel

  • Filter paper

  • Stopwatch

Procedure:

  • Anesthetize the mouse according to your institution's approved protocol.

  • Place the mouse in a position that allows for easy access to the tail.

  • Immerse the tail in 37°C saline for 1-2 minutes to dilate the blood vessels.

  • Gently dry the tail.

  • Using a sharp scalpel, transect 3 mm of the distal tail tip.

  • Immediately immerse the tail in the 37°C saline and start a stopwatch.[12][13]

  • Observe the tail for the cessation of the bleeding stream. The time from the initial cut to the first stable cessation of bleeding for at least 30 seconds is the bleeding time.

  • Some protocols recommend blotting the tail tip on filter paper at 30-second intervals until bleeding stops.[12]

  • Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model assesses the formation of an occlusive thrombus in the carotid artery following oxidative injury.[14][15][16]

Materials:

  • Anesthetized mice

  • Surgical microscope

  • Micro-dissecting instruments

  • Doppler flow probe

  • Whatman filter paper (1 mm x 2 mm)

  • 5-10% FeCl₃ solution

Procedure:

  • Anesthetize the mouse and secure it in a supine position.

  • Make a midline cervical incision to expose the left common carotid artery.

  • Carefully dissect the artery from the surrounding tissue and vagus nerve.[15]

  • Place a Doppler flow probe under the artery to measure baseline blood flow.[17]

  • Saturate a small piece of filter paper with FeCl₃ solution.

  • Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for 3 minutes.[17][18]

  • Remove the filter paper and rinse the area with saline.

  • Continuously monitor blood flow with the Doppler probe until it ceases (occlusion) or for a predetermined maximum time (e.g., 30 minutes).

  • The time from the application of FeCl₃ to the complete cessation of blood flow is the time to occlusion.

Visualizations

G cluster_membrane Platelet Membrane GPVI GPVI FcRg FcRγ (ITAM) GPVI->FcRg Associates SYK SYK FcRg->SYK Recruits & Activates Collagen Collagen Collagen->GPVI Binds PLCg2 PLCγ2 SYK->PLCg2 Phosphorylates TAK659 This compound TAK659->SYK Inhibits Activation Platelet Activation (Granule Secretion, Aggregation) PLCg2->Activation Leads to

Diagram 1: Simplified GPVI signaling pathway in platelets and the inhibitory action of this compound.

G start Start prep Animal Preparation (Anesthesia, Acclimatization) start->prep admin Administer Vehicle or this compound (Specified Dose & Route) prep->admin wait Waiting Period (Allow for Drug Absorption) admin->wait assay Perform In Vivo Assay (e.g., Tail Bleeding, Thrombosis) wait->assay collect Data & Sample Collection (Bleeding Time, Blood Flow, Tissue) assay->collect analysis Data Analysis & Interpretation collect->analysis end End analysis->end

Diagram 2: General experimental workflow for in vivo studies with this compound.

G start Unexpected Result in Tail Bleeding Assay q1 Is variability high between animals? start->q1 a1_yes Review & Standardize Protocol: - Consistent tail transection - Maintain body temperature - Minimize animal stress q1->a1_yes Yes q2 Is there no difference between vehicle & this compound? q1->q2 No end Re-run Experiment a1_yes->end a2_yes Verify Drug Formulation & Dose: - Check solubility & stability - Confirm dose calculation - Consider dose-response study q2->a2_yes Yes q2->end No a2_yes->end

Diagram 3: Troubleshooting logic for unexpected results in a tail bleeding assay.

References

Technical Support Center: TAK-659 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the administration of TAK-659 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as mivavotinib, is a potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3).[1][2] SYK is a key mediator in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.[3] FLT3 is a receptor tyrosine kinase that, when mutated, can be a driver in certain hematological malignancies.[4] By inhibiting both SYK and FLT3, this compound can modulate immune responses and target cancer cell proliferation.[3][4]

Q2: What is the recommended route of administration for this compound in animal models?

A2: Based on preclinical studies, the most common and effective route of administration for this compound in animal models, such as mice, is oral gavage.[1][5] This method allows for precise dosage delivery.

Q3: What is a suitable vehicle for formulating this compound for oral gavage?

A3: A frequently used vehicle for this compound is 0.5% methylcellulose (B11928114) in sterile water, adjusted to a pH of 3.0-4.0.[5] Due to this compound's low aqueous solubility, a suspension is typically prepared. Alternative formulations for poorly soluble compounds, such as a mixture of DMSO, PEG300, and Tween 80 in saline, can also be considered, though the specific compatibility and stability of this compound in such vehicles should be confirmed.

Q4: What are the reported adverse effects of this compound in animal studies?

A4: Preclinical toxicology studies in rats and dogs have identified gastrointestinal (GI) mucosal hemorrhage as a consistent toxicity.[1] In mice, researchers should monitor for signs of GI distress, weight loss, and changes in behavior. At higher doses, hematological toxicities may also be observed.

Experimental Protocols

Protocol 1: Preparation of 0.5% Methylcellulose Vehicle (100 mL)

Materials:

  • Methylcellulose (400 cP)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • pH meter and calibration solutions

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M) for pH adjustment

Procedure:

  • Heat approximately 30-40 mL of sterile water to 70-80°C in a beaker with a magnetic stir bar.

  • Slowly add 0.5 g of methylcellulose powder to the heated water while stirring continuously to ensure the powder is thoroughly wetted and to form a homogenous milky suspension.

  • Remove the beaker from the heat and place it on ice or in a cold water bath.

  • Add the remaining 60-70 mL of cold sterile water to the suspension while continuing to stir.

  • Continue stirring in the cold environment until the methylcellulose is fully dissolved and the solution becomes clear. This may take some time.

  • Once the solution is clear, allow it to equilibrate to room temperature.

  • Calibrate the pH meter and measure the pH of the methylcellulose solution.

  • Adjust the pH to the target range of 3.0-4.0 by adding 0.1 M HCl dropwise to lower the pH or 0.1 M NaOH to raise it, while continuously monitoring the pH.

  • Store the final vehicle at 4°C. It is recommended to prepare the vehicle fresh for each experiment or in small batches.

Protocol 2: Formulation of this compound Suspension (for a 10 mg/mL concentration)

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose vehicle (pH 3.0-4.0)

  • Sterile microcentrifuge tubes or vials

  • Spatula

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound powder based on the desired final concentration and volume. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.

  • Place the weighed this compound powder into a sterile tube.

  • Add a small volume of the 0.5% methylcellulose vehicle to the powder and create a smooth paste using a spatula. This helps to prevent clumping.

  • Gradually add the remaining volume of the vehicle to the paste while continuously vortexing.

  • For a more uniform suspension, sonicate the mixture in a water bath for 5-10 minutes.

  • Visually inspect the suspension for homogeneity before each administration.

Protocol 3: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg.

  • Thoroughly vortex the this compound suspension immediately before drawing it into the syringe to ensure a uniform dose.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the suspension.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure.

Data Presentation

Table 1: Reported Dosing Regimens of this compound in Preclinical Models

Animal ModelDose (mg/kg)Dosing FrequencyVehicleDurationObserved Outcome
Mice (ALL PDX)60Daily0.5% methylcellulose (pH 3.0-4.0)21 daysWell-tolerated, delayed disease progression[5]
Mice (LMP2A/MYC)100DailyNot specified10 daysAbrogated splenomegaly and tumor development[2]
Rats (Toxicology)≥30DailyNot specified14 days - 3 monthsGI mucosal hemorrhage[1]
Dogs (Toxicology)≥3DailyNot specified14 days - 3 monthsGI mucosal hemorrhage[1]

Table 2: Summary of Pharmacokinetic Parameters of this compound in Humans (as a reference)

DoseTmax (approx. hours)Terminal Half-life (approx. hours)Exposure
60-120 mg (once daily)237Generally increased with dose, moderate variability[6]

Note: Detailed pharmacokinetic data in mouse models is limited in the public domain. Researchers should consider conducting their own PK studies.

Mandatory Visualizations

SYK_FLT3_Signaling_Pathway This compound Dual Inhibition of SYK and FLT3 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 SYK->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival TAK659 This compound TAK659->FLT3 TAK659->SYK

Caption: Dual inhibition of SYK and FLT3 signaling pathways by this compound.

Experimental_Workflow Experimental Workflow for this compound Administration cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring Weigh_TAK659 Weigh this compound Powder Make_Paste Create Paste with Vehicle Weigh_TAK659->Make_Paste Prep_Vehicle Prepare 0.5% Methylcellulose (pH 3-4) Prep_Vehicle->Make_Paste Add_Vehicle Gradually Add Remaining Vehicle Make_Paste->Add_Vehicle Homogenize Vortex and Sonicate Add_Vehicle->Homogenize Draw_Dose Vortex and Draw Dose Homogenize->Draw_Dose Weigh_Animal Weigh Animal Calc_Dose Calculate Dosing Volume Weigh_Animal->Calc_Dose Calc_Dose->Draw_Dose Gavage Perform Oral Gavage Draw_Dose->Gavage Monitor_Distress Monitor for Immediate Distress Gavage->Monitor_Distress Monitor_AE Daily Monitoring for Adverse Events Monitor_Distress->Monitor_AE

Caption: Step-by-step workflow for this compound preparation and administration.

Troubleshooting_Guide Troubleshooting Guide for this compound Administration Start Issue Encountered Solubility_Issue Solubility/Suspension Issue? Start->Solubility_Issue Gavage_Issue Oral Gavage Difficulty? Start->Gavage_Issue Adverse_Event Adverse Event Observed? Start->Adverse_Event Check_Vehicle Verify vehicle preparation (pH, temperature) Solubility_Issue->Check_Vehicle Yes Check_Technique Review animal restraint and gavage technique Gavage_Issue->Check_Technique Yes Monitor_Weight Monitor body weight and food intake Adverse_Event->Monitor_Weight Yes Improve_Mixing Increase vortexing/sonication time Check_Vehicle->Improve_Mixing Needle_Size Ensure appropriate gavage needle size Check_Technique->Needle_Size GI_Support Consider supportive care for GI toxicity (consult veterinarian) Monitor_Weight->GI_Support Dose_Reduction Consider dose reduction if severe GI_Support->Dose_Reduction

Caption: Decision tree for troubleshooting common issues with this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
This compound powder does not form a uniform suspension. 1. Improper vehicle preparation. 2. Insufficient mixing. 3. This compound has low aqueous solubility.1. Ensure the 0.5% methylcellulose vehicle is prepared correctly, especially the heating and cooling steps to ensure full dissolution. Verify the pH is between 3.0 and 4.0. 2. Increase the duration and intensity of vortexing. Use a sonicator to aid in dispersion. 3. When adding the vehicle to the powder, first create a smooth paste before adding the full volume.
Animal shows signs of distress during or after oral gavage (e.g., coughing, fluid from the nose). 1. Accidental administration into the trachea. 2. Stress from the procedure.1. This is a critical issue. Immediately stop the procedure. Ensure proper restraint and gavage technique. The gavage needle should be inserted gently, and the animal should swallow it. If resistance is met, do not force it. 2. Handle the mice gently and consistently. Consider habituating the animals to handling before starting the experiment. Ensure the gavage needle is of an appropriate size and is smooth.
Inconsistent results between animals at the same dose. 1. Inaccurate dosing due to an inhomogeneous suspension. 2. Variability in animal stress levels.1. Vortex the suspension vigorously immediately before drawing each dose to ensure uniformity. 2. Standardize the handling and gavage procedure for all animals and technicians.
Animals exhibit weight loss or signs of gastrointestinal distress (e.g., diarrhea). 1. On-target or off-target effects of this compound. 2. Vehicle-related effects.1. Monitor body weight and clinical signs daily. If significant toxicity is observed, consider a dose reduction or temporary interruption of treatment in consultation with a veterinarian. Provide supportive care as needed. 2. Include a vehicle-only control group to assess any effects of the administration vehicle.

References

Validation & Comparative

A Comparative Guide to FLT3 Inhibitors in Acute Myeloid Leukemia (AML) Models: TAK-659 vs. Gilteritinib, Quizartinib, and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of TAK-659, a dual SYK/FLT3 inhibitor, against other notable FLT3 inhibitors—gilteritinib (B612023), quizartinib (B1680412), and sorafenib (B1663141)—in acute myeloid leukemia (AML) models. The information presented is curated from publicly available experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.

Mechanism of Action and Kinase Selectivity

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (TKD), are common in AML and are associated with a poor prognosis. This has made FLT3 a key therapeutic target.

The inhibitors discussed in this guide are classified based on their binding mode to the kinase domain:

  • Type I inhibitors , such as this compound and gilteritinib, bind to the active conformation of the kinase. This allows them to inhibit both FLT3-ITD and FLT3-TKD mutations.

  • Type II inhibitors , like quizartinib and sorafenib, bind to the inactive conformation of the kinase. While potent against FLT3-ITD, they are generally less effective against TKD mutations.

This compound is a reversible, dual inhibitor of both spleen tyrosine kinase (SYK) and FLT3.[1] The dual inhibition of SYK and FLT3 is a rational therapeutic strategy, as SYK can activate FLT3 and has been implicated in AML pathogenesis.[2]

Gilteritinib is a potent and selective FLT3 inhibitor that also targets AXL, a receptor tyrosine kinase involved in chemoresistance.[3] Its ability to inhibit both FLT3-ITD and TKD mutations is a key clinical advantage.[3]

Quizartinib is a highly potent and selective second-generation, oral FLT3 inhibitor.[4] It is a type II inhibitor with significant clinical activity in patients with relapsed or refractory FLT3-ITD positive AML.

Sorafenib is a multi-kinase inhibitor that targets several kinases, including FLT3, RAF, and VEGFR.[5] It was one of the first-generation FLT3 inhibitors to show clinical activity in AML.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the in vitro and in vivo performance of this compound, gilteritinib, quizartinib, and sorafenib in AML models.

Table 1: In Vitro Potency of FLT3 Inhibitors in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data below is compiled from various preclinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions across different studies.

Cell Line (FLT3 Mutation)InhibitorIC50 (nM)Reference(s)
MV4-11 (FLT3-ITD)This compound EC50: 11-775¹[6]
Gilteritinib 0.92[7]
Quizartinib 0.40[1]
Sorafenib ~5-10²[8]
MOLM-13 (FLT3-ITD)This compound EC50: 11-775¹[6]
Gilteritinib 2.9[7]
Quizartinib 0.89[1]
Sorafenib ~1[8]
MOLM-14 (FLT3-ITD)This compound IC50 (plasma): ~80[9]
Gilteritinib 7.87[4]
Quizartinib 0.67[4]
Sorafenib Data not available
Ba/F3 (FLT3-ITD) Gilteritinib 1.8[10]
Quizartinib Data not available
Sorafenib Data not available
Ba/F3 (FLT3-D835Y) Gilteritinib 1.6[10]
Quizartinib Data not available
Sorafenib Data not available

¹EC50 range reported for sensitive hematopoietic-derived cell lines, including AML. ²IC50 values for sorafenib can vary significantly depending on the study and assay conditions.

Table 2: In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models

In vivo studies using animal models are crucial for evaluating a drug's efficacy and safety profile before human trials. The following table summarizes the outcomes of preclinical studies of the four FLT3 inhibitors in AML xenograft models.

InhibitorAnimal ModelAML Cell LineDosing RegimenKey OutcomesReference(s)
This compound Nude MiceMV4-11 (FLT3-ITD)60 mg/kg, daily (oral)96% tumor growth inhibition[6]
Nude MiceKG-1 (FLT3-WT)60 mg/kg, daily (oral)66% tumor growth inhibition[6]
Gilteritinib Nude MiceMV4-11 (FLT3-ITD)30 mg/kg, daily (oral)Significant antitumor effect[4]
Nude MiceMOLM-13 (FLT3-ITD)30 mg/kg, daily (oral)Significant antitumor effect[4]
Quizartinib Nude MiceMV4-11 (FLT3-ITD)10 mg/kg, daily (oral)Potent therapeutic effect[4]
Nude MiceMOLM-13 (FLT3-ITD)10 mg/kg, daily (oral)Potent therapeutic effect[4]
Sorafenib SCID MiceBa/F3-ITD30 mg/kg, daily (gavage)Prolonged survival[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of any new therapeutic agent. Below are methodologies for key experiments cited in the comparison of FLT3 inhibitors.

In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the FLT3 inhibitors on the growth of AML cell lines.

Methodology:

  • Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Preparation: A stock solution of the FLT3 inhibitor is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Drug Treatment: Cells are treated with a range of inhibitor concentrations for 72 hours. A vehicle control (DMSO) is included.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP, is measured using a luminometer.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with FLT3 inhibitors.

Methodology:

  • Cell Treatment: AML cells are treated with the FLT3 inhibitor at various concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blotting for FLT3 Signaling

Objective: To assess the effect of FLT3 inhibitors on the phosphorylation of FLT3 and its downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: AML cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo AML Xenograft Model

Objective: To evaluate the anti-leukemic efficacy of FLT3 inhibitors in a living organism.

Methodology:

  • Cell Implantation: Immunodeficient mice (e.g., nude or NOD/SCID) are subcutaneously or intravenously injected with human FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13).

  • Tumor/Leukemia Establishment: For subcutaneous models, tumors are allowed to grow to a palpable size. For disseminated models, engraftment is confirmed by bioluminescence imaging or flow cytometry of peripheral blood.

  • Drug Administration: Once tumors or leukemia are established, mice are randomized into treatment and control groups. The FLT3 inhibitor is administered orally (gavage) or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia burden is monitored by bioluminescence imaging or flow cytometry. Animal survival and body weight are also monitored.

  • Endpoint Analysis: At the end of the study, tumors and organs may be harvested for pharmacodynamic and histological analysis.

Mandatory Visualizations

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FLT3 Inhibitors FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation SYK SYK SYK->FLT3 Activates TAK659 This compound TAK659->FLT3 Inhibits (Type I) TAK659->SYK Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits (Type I) Quizartinib Quizartinib Quizartinib->FLT3 Inhibits (Type II) Sorafenib Sorafenib Sorafenib->FLT3 Inhibits (Type II) Sorafenib->RAF Inhibits

Caption: FLT3 signaling pathway and inhibitor targets.

Experimental_Workflow Experimental Workflow for FLT3 Inhibitor Evaluation in AML Models cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Biochemical_Assay Biochemical Kinase Assay (IC50 vs. FLT3) Cell_Viability Cell Viability Assay (IC50 in AML cell lines) Biochemical_Assay->Cell_Viability Potency Signaling_Assay Western Blot (pFLT3, pSTAT5, pERK) Cell_Viability->Signaling_Assay Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Signaling_Assay->Apoptosis_Assay Cell Fate Xenograft_Model AML Xenograft Model (Subcutaneous or Orthotopic) Apoptosis_Assay->Xenograft_Model Promising Candidate Efficacy_Study Efficacy Study (Tumor Growth/Survival) Xenograft_Model->Efficacy_Study PD_Study Pharmacodynamic Study (Target Modulation in Tumors) Efficacy_Study->PD_Study Tox_Study Toxicity Study (Body Weight, Clinical Signs) PD_Study->Tox_Study Data_Analysis Data Analysis and Comparison Tox_Study->Data_Analysis Go_NoGo Go/No-Go Decision for Clinical Development Data_Analysis->Go_NoGo

Caption: Workflow for FLT3 inhibitor evaluation.

References

Validating TAK-659 On-Target Activity: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of TAK-659, a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), with the effects of siRNA-mediated knockdown of its targets. By presenting experimental data from relevant B-cell lymphoma and acute myeloid leukemia (AML) cell lines, this document serves as a valuable resource for validating the pharmacological effects of this compound against genetic silencing of its intended targets.

Introduction to this compound and its Targets

This compound is a potent and selective, reversible, and orally available dual inhibitor of SYK and FLT3.[1] SYK is a critical component of B-cell receptor (BCR) signaling, which is often dysregulated in B-cell malignancies. FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemic cells in AML. By inhibiting both kinases, this compound offers a targeted therapeutic approach for these hematological cancers.

To ensure that the observed anti-cancer effects of this compound are a direct result of its intended activity on SYK and FLT3, a comparison with siRNA-mediated gene knockdown is essential. siRNA provides a highly specific method to reduce the expression of a target protein, thereby offering a genetic benchmark for the pharmacological inhibitor's on-target effects. This guide presents a side-by-side comparison of reported data on cell viability, apoptosis, and downstream signaling inhibition.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown

The following tables summarize the quantitative effects of this compound and siRNA targeting SYK and FLT3 in representative cancer cell lines.

Table 1: Comparison of Effects on Cell Viability and Proliferation

Target Cell Line Treatment Endpoint Result Reference
SYK SU-DHL-1 (T-cell Lymphoma)SYK siRNAProliferation (³H-TdR incorporation)Significant reduction[2]
SYK LY18, LY7 (DLBCL)SYK siRNAProliferation (Cell counting)Inhibition of cell doubling[3]
FLT3 MOLM-13 (AML)This compoundCell Viability (IC50)200 nM[4][5]
FLT3 MV4-11 (AML)This compoundCell Viability (IC50)200 nM[4][5]
FLT3 MOLM-13 (AML)FLT3 siRNAApoptosis (DiOC6(3)/PI staining)Increased cell death[6]
FLT3 MV4-11 (AML)FLT3 siRNAApoptosis (DiOC6(3)/PI staining)Increased cell death[6]

Note: Data for this compound and siRNA are derived from separate studies and experimental conditions may vary.

Table 2: Comparison of Effects on Apoptosis

Target Cell Line Treatment Endpoint Result Reference
SYK SU-DHL-1 (T-cell Lymphoma)SYK siRNAApoptosis (Annexin V assay)Significant increase in apoptosis[2]
FLT3 MV4-11 (AML)This compound (5 µM, 24h)Caspase-3 ActivationIncreased activation[1]
FLT3 MOLM-13 (AML)FLT3 siRNAApoptosis (DiOC6(3)/PI staining)Increased cell death[6]
FLT3 MV4-11 (AML)FLT3 siRNAApoptosis (DiOC6(3)/PI staining)Increased cell death[6]

Note: Data for this compound and siRNA are derived from separate studies and experimental conditions may vary.

Table 3: Comparison of Effects on Downstream Signaling (Western Blot)

Target Cell Line Treatment Signaling Molecule Result Reference
SYK SU-DHL-1 (T-cell Lymphoma)SYK siRNATotal SYK, p-SYK (Y348)Reduced expression and phosphorylation[2]
FLT3 MOLM-13, MV4-11 (AML)This compoundp-FLT3, p-STAT5, p-ERK, p-AKTDecreased phosphorylation[7]
FLT3 MOLM-13, MV4-11 (AML)FLT3 siRNATotal FLT3, p-FLT3Reduced expression and phosphorylation[6]
FLT3 MV4-11 (AML)FLT3 Inhibitors (PKC412, SU5614, CEP701)p-STAT5Decreased phosphorylation[8]

Note: Data for this compound and siRNA are derived from separate studies and experimental conditions may vary.

Mandatory Visualization

G cluster_TAK659 Pharmacological Inhibition cluster_siRNA Genetic Knockdown cluster_targets Molecular Targets cluster_downstream Downstream Signaling cluster_phenotype Cellular Phenotype TAK659 This compound SYK SYK TAK659->SYK Inhibits FLT3 FLT3 TAK659->FLT3 Inhibits Proliferation Cell Proliferation TAK659->Proliferation Decreases Apoptosis Apoptosis TAK659->Apoptosis Induces siRNA SYK/FLT3 siRNA siRNA->SYK Degrades mRNA siRNA->FLT3 Degrades mRNA siRNA->Proliferation Decreases siRNA->Apoptosis Induces BCR_Signaling BCR Signaling SYK->BCR_Signaling Mediates STAT5 STAT5 FLT3->STAT5 ERK ERK FLT3->ERK AKT AKT FLT3->AKT BCR_Signaling->Proliferation BCR_Signaling->Apoptosis Inhibits STAT5->Proliferation STAT5->Apoptosis Inhibits ERK->Proliferation ERK->Apoptosis Inhibits AKT->Proliferation AKT->Apoptosis Inhibits

Caption: Logical workflow comparing this compound and siRNA on target engagement and cellular outcomes.

G cluster_SYK SYK Signaling Pathway cluster_FLT3 FLT3 Signaling Pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK Phosphorylates pSYK p-SYK SYK->pSYK Downstream_SYK Downstream Effectors (e.g., PLCγ2, BTK) pSYK->Downstream_SYK Proliferation_Survival Proliferation & Survival Downstream_SYK->Proliferation_Survival FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 pFLT3 p-FLT3 FLT3->pFLT3 Dimerization & Autophosphorylation STAT5 STAT5 pFLT3->STAT5 ERK ERK pFLT3->ERK AKT AKT pFLT3->AKT Leukemic_Growth Leukemic Cell Growth & Survival STAT5->Leukemic_Growth ERK->Leukemic_Growth AKT->Leukemic_Growth TAK659 This compound TAK659->pSYK Inhibits TAK659->pFLT3 Inhibits SYK_siRNA SYK siRNA SYK_siRNA->SYK Reduces Expression FLT3_siRNA FLT3 siRNA FLT3_siRNA->FLT3 Reduces Expression

Caption: Signaling pathways of SYK and FLT3 with points of inhibition by this compound and siRNA.

Experimental Protocols

siRNA Transfection
  • Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation: Dilute target-specific siRNA (and a non-targeting control siRNA) and a suitable transfection reagent (e.g., Lipofectamine) separately in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.

  • Post-transfection: Add complete medium and continue to incubate the cells for 24-72 hours before downstream analysis. Knockdown efficiency should be confirmed by Western blot or qRT-PCR.

Cell Viability Assay (MTS Assay)
  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNA as described above. Include untreated and vehicle-treated controls.

  • MTS Reagent Addition: Following the desired incubation period, add MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only) and normalize the results to the untreated control to determine the percentage of cell viability.

Apoptosis Assay (Annexin V Staining)
  • Cell Harvesting: After treatment with this compound or siRNA, harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot for Phosphorylated Proteins
  • Cell Lysis: After treatment, lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software. Total protein levels should also be assessed as a loading control.

References

Navigating Resistance: A Comparative Guide to TAK-659 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies is a significant challenge in oncology. TAK-659 (mivavotinib), a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), has shown promise in hematological malignancies. This guide provides a comparative analysis of this compound and other kinase inhibitors, with a focus on the critical issue of cross-resistance, supported by available data and detailed experimental methodologies to aid further research.

Mechanism of Action of this compound

This compound is an oral, reversible, and potent inhibitor of both SYK and FLT3.[1][2] SYK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often aberrantly activated in B-cell malignancies.[2] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active and drives the proliferation of leukemic cells in Acute Myeloid Leukemia (AML).[3][4] By simultaneously targeting these two kinases, this compound offers a dual-pronged therapeutic approach. Preclinical studies have demonstrated that SYK can directly bind to and activate FLT3, providing a strong rationale for this dual inhibition strategy.[1][5]

Cross-Resistance Landscape: What the Data Suggests

Direct preclinical studies systematically evaluating cross-resistance between this compound and other kinase inhibitors are limited. However, by examining the known resistance mechanisms to SYK and FLT3 inhibitors and the available clinical data for this compound, we can infer potential patterns of cross-resistance and sensitivity.

Potential for Overcoming Resistance to Other FLT3 Inhibitors

Resistance to first and second-generation FLT3 inhibitors like quizartinib (B1680412) and gilteritinib (B612023) is a significant clinical problem.[6][7][8] Common mechanisms include the acquisition of secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the gatekeeper mutation F691L, or the activation of parallel signaling pathways, most notably the RAS/MAPK pathway.[3][7]

A phase Ib clinical trial of mivavotinib in patients with relapsed/refractory AML showed that one responding patient had prior exposure to the FLT3 inhibitor sorafenib/midostaurin.[3] This suggests that this compound may retain activity in some patients who have developed resistance to other FLT3 inhibitors. The dual inhibition of SYK, which can act upstream of FLT3, might contribute to this effect by dampening the overall signaling output, even in the presence of some resistance mechanisms.[1]

Cross-Resistance with Other SYK Inhibitors

Resistance to SYK inhibitors, such as entospletinib, has been linked to the activation of the RAS-MAPK-ERK signaling pathway. This suggests that tumors with pre-existing RAS mutations or those that acquire them under therapeutic pressure may exhibit cross-resistance to different SYK inhibitors, potentially including this compound.

Activity in B-Cell Malignancies Following Other Targeted Therapies

In a phase I study of this compound in B-cell lymphomas, antitumor activity was observed in patients with chronic lymphocytic leukemia (CLL) who had received prior therapy with the BTK inhibitor ibrutinib (B1684441) and/or the PI3K inhibitor idelalisib.[2] This finding suggests that this compound could be a viable therapeutic option for patients whose disease has become refractory to inhibitors of other key components of the BCR signaling pathway.

Quantitative Data Summary

Due to the lack of direct comparative studies on cross-resistance, a quantitative data table is not feasible at this time. Instead, the following table summarizes the kinase inhibitory profiles of this compound and other relevant inhibitors to provide a basis for hypothesizing potential cross-resistance or sensitivity.

Kinase InhibitorPrimary Target(s)Known Resistance Mechanisms
This compound (Mivavotinib) SYK, FLT3Not well characterized. Potential for RAS/MAPK pathway activation.
Gilteritinib FLT3FLT3 TKD mutations (e.g., F691L, N701K), NRAS mutations.[7][8]
Quizartinib FLT3FLT3 TKD mutations (e.g., D835Y, F691L).[6][9][10]
Midostaurin FLT3, KIT, PDGFR, VEGFR2, PKCRAS pathway mutations.[6]
Entospletinib SYKActivation of RAS-MAPK-ERK pathway.
Ibrutinib BTKBTK mutations (e.g., C481S), PLCG2 mutations.
Idelalisib PI3KδNot fully elucidated, may involve activation of other signaling pathways.

Experimental Protocols for Investigating Cross-Resistance

To facilitate further research in this critical area, we provide a detailed, adaptable protocol for assessing cross-resistance between this compound and other kinase inhibitors in vitro.

Protocol: In Vitro Assessment of Kinase Inhibitor Cross-Resistance

1. Cell Lines and Culture:

  • Utilize a panel of hematological malignancy cell lines (e.g., MOLM-14 and MV4-11 for FLT3-ITD AML; TMD8 and OCI-Ly10 for DLBCL).
  • To generate resistant cell lines, culture parental cells in the continuous presence of a kinase inhibitor, starting at a low concentration (e.g., IC20) and gradually escalating the dose over several months as resistance develops.
  • Maintain parental cell lines in parallel with drug-free medium.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • Seeding: Plate 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.[11][12][13]
  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound and the other kinase inhibitor(s) of interest for 72 hours. Include a vehicle control (e.g., DMSO).
  • MTT Assay:
  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.[12]
  • Read the absorbance at 570 nm using a microplate reader.[11]
  • CellTiter-Glo® Luminescent Cell Viability Assay:
  • Equilibrate the plate and reagent to room temperature.
  • Add 100 µL of CellTiter-Glo® reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence with a plate-reading luminometer.

3. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in both parental and resistant cell lines using non-linear regression analysis.
  • The resistance factor (RF) can be calculated as: RF = IC50 (resistant cells) / IC50 (parental cells).
  • Cross-resistance is indicated if the RF for a second inhibitor is significantly greater than 1 in cells resistant to the first inhibitor.

4. Western Blot Analysis for Signaling Pathway Alterations:

  • Treat parental and resistant cells with the inhibitors for a short period (e.g., 2-4 hours).
  • Lyse the cells and perform SDS-PAGE and Western blotting to assess the phosphorylation status of key signaling proteins (e.g., p-SYK, p-FLT3, p-ERK, p-AKT) to investigate the underlying resistance mechanisms.[12]

Visualizing the Signaling Landscape

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and potential points of resistance.

SYK_Signaling_Pathway cluster_BCR B-Cell Receptor Complex BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 SYK->PLCG2 PI3K PI3K SYK->PI3K RAS RAS SYK->RAS BTK->PLCG2 NFkB NF-κB PLCG2->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB->Proliferation TAK659 This compound TAK659->SYK Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Idelalisib Idelalisib Idelalisib->PI3K Inhibition MEKi MEK Inhibitor MEKi->MEK Inhibition

Caption: BCR-SYK Signaling Pathway and Points of Inhibition.

FLT3_Signaling_Pathway cluster_FLT3 FLT3 Receptor FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS SYK SYK SYK->FLT3 Activation Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TAK659 This compound TAK659->FLT3 Inhibition TAK659->SYK Inhibition FLT3i Other FLT3 Inhibitors FLT3i->FLT3 Inhibition MEKi MEK Inhibitor MEKi->MEK Inhibition

Caption: FLT3 Signaling Pathway and Potential for Dual Inhibition.

Conclusion

This compound represents a promising therapeutic agent with a unique dual inhibitory mechanism against SYK and FLT3. While direct experimental data on cross-resistance is currently sparse, the available information suggests that this compound may be effective in some patient populations that are resistant to other targeted therapies. Further preclinical studies are crucial to delineate the specific patterns of cross-resistance and to identify rational combination strategies to overcome resistance. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of kinase inhibitor resistance and improving patient outcomes.

References

A Head-to-Head Comparison of TAK-659 and Fostamatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor drug development, spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target for a variety of autoimmune diseases and hematological malignancies. This guide provides a detailed, data-driven comparison of two notable Syk inhibitors: TAK-659 (mivavotinib), an investigational dual inhibitor of Syk and FMS-like tyrosine kinase 3 (FLT3), and fostamatinib (B613848) (Tavalisse®), a prodrug of the Syk inhibitor R406, which is approved for the treatment of chronic immune thrombocytopenia (ITP).

This objective comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, biochemical potency, selectivity, and clinical applications, supported by available experimental data.

Mechanism of Action and Signaling Pathways

Both this compound and fostamatinib exert their primary therapeutic effects through the inhibition of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] However, their target profiles exhibit a key difference.

Fostamatinib , administered as a prodrug, is rapidly converted in vivo to its active metabolite, R406.[3] R406 is a competitive ATP inhibitor of Syk, thereby blocking Syk-mediated signaling pathways that are integral to the phagocytosis of antibody-coated platelets by macrophages.[3][4] This mechanism is central to its efficacy in ITP.[4] Beyond Syk, R406 has been shown to inhibit other kinases at varying potencies.[3]

This compound is a potent, reversible, and orally available dual inhibitor of both Syk and FMS-like tyrosine kinase 3 (FLT3).[5][6] The dual inhibition of Syk and FLT3 gives this compound a distinct profile, with potential applications in hematological malignancies where both pathways are implicated, such as in certain types of leukemia and lymphoma.[7][8]

Below are diagrams illustrating the targeted signaling pathways for each inhibitor.

fostamatinib_pathway cluster_receptor Macrophage Surface cluster_cell Macrophage Cytoplasm FcR Fc Receptor Syk Syk FcR->Syk Activates Platelet Antibody-Coated Platelet Platelet->FcR Binds Downstream Downstream Signaling Syk->Downstream Phagocytosis Phagocytosis Downstream->Phagocytosis Fostamatinib Fostamatinib (R406) Fostamatinib->Syk Inhibits

Fostamatinib's Mechanism of Action.

tak659_pathway cluster_receptors Cell Surface cluster_cell_interior Cytoplasm BCR B-Cell Receptor Syk Syk BCR->Syk FLT3_receptor FLT3 Receptor FLT3_kinase FLT3 FLT3_receptor->FLT3_kinase Signaling_Syk BCR Signaling (Proliferation, Survival) Syk->Signaling_Syk Signaling_FLT3 FLT3 Signaling (Proliferation, Differentiation) FLT3_kinase->Signaling_FLT3 TAK659 This compound TAK659->Syk Inhibits TAK659->FLT3_kinase Inhibits

This compound's Dual Mechanism of Action.

Biochemical Potency and Kinase Selectivity

A direct head-to-head comparison of the full kinase inhibition profiles of this compound and fostamatinib's active metabolite, R406, from a single study under identical assay conditions is not publicly available. However, by compiling data from various sources, we can construct a comparative overview of their potency and selectivity.

This compound demonstrates high potency against its primary targets, with a reported IC50 of 3.2 nM for Syk and 4.6 nM for FLT3.[5][6] In a broad kinase panel, this compound showed more than 50-fold selectivity for Syk and FLT3 over 290 other protein kinases.[9][10]

Fostamatinib's active metabolite, R406, is also a potent Syk inhibitor with a reported IC50 of 41 nM.[3] While relatively specific for Syk, in vitro kinase assays have shown that R406 can inhibit other kinases, including Flt3, Lyn (IC50 63 nM), and Lck (IC50 37 nM).[3] However, in cell-based assays, the inhibitory potency of R406 against other kinases was 5- to 100-fold less than its effect on Syk.[3]

The following table summarizes the available quantitative data on the biochemical potency of these inhibitors.

InhibitorTarget KinaseIC50 (nM)Assay TypeReference
This compound Syk3.2Biochemical[5][9]
FLT34.6Biochemical[5][6]
Fostamatinib (R406) Syk41Biochemical[3]
Flt3--[3]
Lyn63Biochemical[3]
Lck37Biochemical[3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key in vitro assays used to characterize kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

kinase_assay_workflow A Prepare serial dilutions of test inhibitor B Add kinase, buffer, and inhibitor to wells A->B C Initiate reaction with ATP and substrate B->C D Incubate at room temperature C->D E Stop reaction and measure kinase activity D->E F Calculate IC50 value E->F

Workflow for an In Vitro Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Syk or FLT3)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., a specific peptide or protein)

  • Test inhibitor (e.g., this compound or R406) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96- or 384-well plate, add the kinase buffer.

  • Add the diluted test inhibitors to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the recombinant kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and division of cultured cells.

Objective: To determine the half-maximal effective concentration (EC50) of an inhibitor on the proliferation of a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., DLBCL cell line for this compound)

  • Complete cell culture medium

  • Test inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the specific reagent.

  • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and determine the EC50 value.[11]

Clinical Development and Applications

Fostamatinib is approved for the treatment of adult patients with chronic ITP who have had an insufficient response to a previous treatment.[4] Its efficacy was established in two Phase 3, randomized, placebo-controlled trials (FIT1 and FIT2).[4] In these studies, fostamatinib demonstrated a statistically significant improvement in platelet counts compared to placebo.[4][12]

This compound is currently in clinical development for the treatment of various hematological malignancies. Phase 1 studies have evaluated its safety and preliminary efficacy in patients with relapsed or refractory B-cell lymphomas and solid tumors.[8][13][14] These studies have established a maximum tolerated dose (MTD) and have shown single-agent activity in several lymphoma subtypes.[8][14]

The table below summarizes key aspects of the clinical trial designs for these two inhibitors.

FeatureFostamatinib (FIT Phase 3 Program)This compound (Phase 1 Lymphoma Study)
Indication Chronic Immune Thrombocytopenia (ITP)Relapsed/Refractory B-Cell Lymphoma
Study Phase 31
Design Randomized, Double-Blind, Placebo-ControlledOpen-Label, Dose-Escalation and Expansion
Patient Population Adults with persistent/chronic ITP with insufficient response to prior therapyPatients with relapsed/refractory B-cell lymphoma
Primary Endpoint Stable platelet responseDetermine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)
Dosing 100 mg BID, with potential increase to 150 mg BID60-120 mg once daily
Reference [4][15][13][14]

Conclusion

This compound and fostamatinib are both potent inhibitors of Syk, but their distinct target profiles and stages of development position them for different therapeutic applications. Fostamatinib, as an approved therapy for chronic ITP, has a well-defined role in managing this autoimmune disorder through its targeted inhibition of Syk-mediated platelet destruction. This compound, with its dual inhibition of Syk and FLT3, represents a promising investigational agent for hematological malignancies, with ongoing clinical trials exploring its full potential.

For researchers and drug developers, the choice between these or similar inhibitors will depend on the specific biological context and the signaling pathways driving the disease of interest. The comparative data and experimental frameworks presented in this guide are intended to support informed decision-making in the advancement of novel kinase-targeted therapies.

References

A Comparative Guide to TAK-659: Validating the Dual Inhibition of SYK and FLT3 in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAK-659 (mivavotinib), a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), with other targeted inhibitors. The information herein is supported by experimental data to validate its dual activity and benchmark its performance against selective SYK and FLT3 inhibitors.

Introduction to this compound

This compound is an orally bioavailable, reversible, and potent small molecule inhibitor that targets both SYK and FLT3.[1][2][3] SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[1][3] FLT3 is a receptor tyrosine kinase, and its activating mutations are common drivers in acute myeloid leukemia (AML).[4] The dual inhibition of both SYK and FLT3 by this compound presents a rational therapeutic strategy for various hematological cancers, including lymphomas and leukemias.[3][4][5]

Performance Data: this compound vs. Alternatives

The efficacy of this compound is best understood by comparing its inhibitory activity against its targets with that of other well-characterized inhibitors.

Biochemical Inhibitory Activity

The half-maximal inhibitory concentration (IC50) in biochemical assays is a key measure of a drug's potency against its purified target enzymes.

InhibitorTargetIC50 (nM)Reference(s)
This compound SYK 3.2 [6]
FLT3 4.6 [6]
Fostamatinib (R406)SYK41[7]
EntospletinibSYK7.7[4]
GilteritinibFLT3 (Wild-Type)5[8]
FLT3 (ITD)0.7 - 1.8[8]
QuizartinibFLT3 (Wild-Type)6.3[9]
FLT3 (ITD)0.4[9]
Cellular Inhibitory Activity

Cell-based assays provide insight into a drug's performance in a more biologically relevant context. This includes inhibiting the phosphorylation of the target kinase and affecting cell viability (EC50).

Phosphorylation Inhibition

InhibitorTargetCell LineIC50 (nM)Reference(s)
This compound p-FLT3 MOLM-14 80 [10]
Gilteritinibp-FLT3 (ITD)MOLM-141.8[8]
Quizartinibp-FLT3 (ITD)MOLM-140.73[6]

Cell Viability (EC50/IC50)

InhibitorCell LineDisease ModelEC50/IC50 (nM)Reference(s)
This compound VariesAMLAntiproliferative Effect[11]
FostamatinibVariesAMLAntiproliferative Effect[11]
EntospletinibVariesAMLAntiproliferative Effect[11]
GilteritinibMOLM-14AML (FLT3-ITD)7.87[6]
MV4-11AML (FLT3-ITD)~1[12]
QuizartinibMOLM-14AML (FLT3-ITD)0.67[6]
MV4-11AML (FLT3-ITD)0.40[6]
MOLM-13AML (FLT3-ITD)0.89[6]

Signaling Pathways and Inhibition

The following diagrams illustrate the SYK and FLT3 signaling pathways and the points of inhibition by their respective inhibitors.

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding SYK SYK BCR->SYK Recruitment & Activation LYN_SRC->BCR ITAM Phosphorylation BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K Proliferation Cell Proliferation & Survival BTK->Proliferation MAPK MAPK Pathway PLCg2->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MAPK->Proliferation NFkB->Proliferation TAK_659 This compound TAK_659->SYK Fostamatinib Fostamatinib Fostamatinib->SYK Entospletinib Entospletinib Entospletinib->SYK

Caption: SYK Signaling Pathway and Inhibition.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS Autophosphorylation & Activation PI3K PI3K FLT3->PI3K Autophosphorylation & Activation STAT5 STAT5 FLT3->STAT5 Autophosphorylation & Activation FL FLT3 Ligand (FL) FL->FLT3 Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation TAK_659 This compound TAK_659->FLT3 Gilteritinib Gilteritinib Gilteritinib->FLT3 Quizartinib Quizartinib Quizartinib->FLT3

Caption: FLT3 Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of the presented data.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of purified SYK or FLT3 by measuring the amount of ADP produced during the phosphorylation of a substrate.

Materials:

  • Recombinant human SYK or FLT3 enzyme

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]

  • This compound and other inhibitors (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitors in DMSO. The final DMSO concentration in the assay should be ≤1%. Dilute the kinase and substrate/ATP mix in kinase buffer.

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration, and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of inhibitors to block the phosphorylation of SYK or FLT3 within intact cells.

Materials:

  • Hematological malignancy cell lines (e.g., MOLM-14 for FLT3, Ramos for SYK)

  • Cell culture medium and supplements

  • This compound and other inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SYK (Tyr525/526), anti-total-SYK, anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of the inhibitors or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK or anti-phospho-FLT3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Determine the IC50 value by plotting the normalized signal against the inhibitor concentration.

Cell Viability Assay

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Hematological malignancy cell lines

  • Cell culture medium and supplements

  • This compound and other inhibitors

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Drug Treatment: Treat the cells with a serial dilution of the inhibitors or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control for each drug concentration. Determine the EC50 values by fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent dual inhibitory activity against both SYK and FLT3 in biochemical and cellular assays. Its performance is comparable to or exceeds that of some selective inhibitors of either pathway. The data presented in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to validate and further explore the therapeutic potential of this compound in hematological malignancies. The dual-targeting mechanism of this compound offers a promising approach to overcoming resistance and improving outcomes in cancers driven by SYK and/or FLT3 signaling.

References

Unlocking a Potent Anti-Leukemic Strategy: The Synergistic Potential of TAK-659 and Venetoclax in Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Guided Comparison for Researchers and Drug Development Professionals

Chronic Lymphocytic Leukemia (CLL), the most prevalent leukemia in Western adults, is characterized by the accumulation of malignant B-lymphocytes. While the advent of targeted therapies like the B-cell lymphoma 2 (BCL-2) inhibitor, venetoclax (B612062), has revolutionized patient outcomes, intrinsic and acquired resistance remains a significant clinical challenge. A promising strategy to overcome this resistance and enhance therapeutic efficacy lies in the combination of agents with complementary mechanisms of action. This guide explores the compelling scientific rationale and preclinical evidence supporting the synergistic interaction between TAK-659, a spleen tyrosine kinase (SYK) inhibitor, and venetoclax in the context of CLL.

The Scientific Rationale: A Two-Pronged Attack on CLL Survival

The synergy between this compound and venetoclax stems from their distinct but complementary roles in targeting the core survival pathways of CLL cells.

Venetoclax: Directly Inducing Apoptosis

Venetoclax is a potent and selective inhibitor of BCL-2, an anti-apoptotic protein that is overexpressed in CLL cells and is critical for their survival. By binding to BCL-2, venetoclax releases pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and programmed cell death.

This compound: Disrupting Microenvironment-Mediated Survival Signals

CLL cells within protective niches, such as the lymph nodes and bone marrow, receive crucial survival and proliferation signals through the B-cell receptor (BCR) pathway. Spleen tyrosine kinase (SYK) is a key mediator of BCR signaling. This compound, by inhibiting SYK, can abrogate these pro-survival signals from the microenvironment.

The Convergence Point: Overcoming Venetoclax Resistance

A primary mechanism of resistance to venetoclax involves the upregulation of other anti-apoptotic proteins, such as BCL-XL and MCL-1, which is often driven by signals from the tumor microenvironment. By inhibiting SYK with this compound, the BCR-mediated survival signals are cut off, preventing the upregulation of these resistance-conferring proteins and potentially re-sensitizing CLL cells to venetoclax-induced apoptosis.

Preclinical Evidence: Supporting the Synergistic Hypothesis

While direct preclinical studies on the combination of this compound and venetoclax in CLL are not yet extensively published, a strong body of evidence from studies on SYK inhibitors and venetoclax resistance provides a solid foundation for their synergistic potential.

A pivotal preclinical study demonstrated that the SYK inhibitor entospletinib, which shares a similar mechanism with this compound, could restore sensitivity to venetoclax in CLL cells that had developed resistance through co-culture with activated T-cells, a model that mimics the lymph node microenvironment. Furthermore, this compound has shown synergistic effects when combined with other BCR pathway inhibitors, highlighting its potential as a combination partner.[1]

Quantitative Data from Preclinical Models

The following tables summarize key quantitative data from preclinical studies on this compound and the principles of venetoclax resistance, which together support the rationale for their combined use.

Table 1: In Vitro Efficacy of this compound in CLL Cells

Cell TypeTreatment ConditionEndpointResultReference
Primary CLL cellsThis compound (0.1 - 10 µM)Cell ViabilityDose-dependent decrease in viability[2]
Primary CLL cells co-cultured with stromal cellsThis compound + IbrutinibApoptosisSignificantly increased apoptosis compared to single agents[1]
Primary CLL cells co-cultured with stromal cellsThis compound + IdelalisibApoptosisSignificantly increased apoptosis compared to single agents[1]

Table 2: Overcoming Venetoclax Resistance with SYK Inhibition

Cell ModelResistance InductionTreatmentOutcomeReference
Primary CLL cellsCo-culture with activated T-cellsEntospletinib (SYK inhibitor) + VenetoclaxRestored sensitivity to venetoclax

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the supporting literature.

Cell Viability and Apoptosis Assays

  • Cell Culture: Primary CLL cells are isolated from patient peripheral blood and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. For co-culture experiments, CLL cells are plated with a stromal cell line (e.g., HS-5) or in the presence of stimuli like anti-IgM and CD40L to mimic the microenvironment.

  • Drug Treatment: this compound and venetoclax are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in culture medium. Cells are treated with single agents or combinations for specified durations (e.g., 24, 48 hours).

  • Viability Assessment: Cell viability can be determined using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V identifies early apoptotic cells, while PI stains late apoptotic and necrotic cells.

  • Synergy Analysis: The synergistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Western Blot Analysis for Signaling Pathway Modulation

  • Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-SYK, total SYK, phospho-AKT, total AKT, BCL-2, BCL-XL, MCL-1, and a loading control like β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Synergy: Signaling Pathways and Experimental Logic

Diagram 1: The Synergistic Mechanism of this compound and Venetoclax in CLL

Synergy_Mechanism Synergistic Mechanism of this compound and Venetoclax in CLL cluster_BCR_Signaling BCR Signaling Pathway cluster_Apoptosis_Regulation Apoptosis Regulation BCR BCR SYK SYK BCR->SYK Activation Downstream Downstream Signaling (e.g., AKT, NF-κB) SYK->Downstream BCL_XL BCL-XL / MCL-1 Downstream->BCL_XL Upregulation BCL2 BCL-2 Apoptosis Apoptosis BCL2->Apoptosis Inhibition BCL_XL->Apoptosis Inhibition TAK659 This compound TAK659->SYK Inhibition Venetoclax Venetoclax Venetoclax->BCL2 Inhibition Experimental_Workflow Workflow for In Vitro Synergy Assessment CLL_Cells Primary CLL Cells Co_Culture Co-culture with Stromal Cells/Stimuli CLL_Cells->Co_Culture Treatment Treat with: - this compound alone - Venetoclax alone - Combination Co_Culture->Treatment Analysis Analyze: - Apoptosis (Flow Cytometry) - Protein Expression (Western Blot) Treatment->Analysis Synergy_Calc Calculate Combination Index Analysis->Synergy_Calc Logical_Relationship Overcoming Venetoclax Resistance Venetoclax Venetoclax Resistance Venetoclax Resistance Venetoclax->Resistance leads to Synergy Synergistic Apoptosis Venetoclax->Synergy induces Microenvironment Microenvironment Signals (via BCR/SYK) Upregulation Upregulation of BCL-XL / MCL-1 Microenvironment->Upregulation Upregulation->Resistance TAK659 This compound TAK659->Microenvironment Inhibits TAK659->Synergy enables

References

A Head-to-Head Showdown: TAK-659 vs. Gilteritinib for FLT3-ITD Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent tyrosine kinase inhibitors (TKIs), TAK-659 (mivavotinib) and gilteritinib (B612023), in the context of FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). FLT3-ITD mutations are prevalent in AML and are associated with a poor prognosis, making the development of effective FLT3 inhibitors a critical area of research.[1][2] This guide delves into the preclinical and clinical data available for both agents, presenting a side-by-side comparison of their mechanisms of action, efficacy, and the experimental protocols used to generate this data.

Mechanism of Action: A Tale of Two Inhibitors

Gilteritinib is a potent, second-generation TKI that selectively inhibits both FLT3 and AXL kinases.[3][4] Its mechanism involves binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the RAS/MEK/ERK and PI3K/AKT pathways.[5] Gilteritinib is a type I inhibitor, meaning it can bind to both the active and inactive conformations of the FLT3 kinase, allowing it to be effective against both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[4][6]

This compound, on the other hand, is a dual inhibitor of FLT3 and spleen tyrosine kinase (SYK).[7][8] Like gilteritinib, it is a type I TKI that inhibits FLT3 signaling.[2] The dual inhibition of SYK is a distinguishing feature. Preclinical evidence suggests that SYK overexpression can contribute to FLT3-ITD-mediated transformation and resistance to FLT3 inhibitors.[2] By targeting both kinases, this compound has the potential to overcome certain resistance mechanisms.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor SYK SYK FLT3->SYK activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 FLT3->STAT5 SYK->PI3K_AKT Proliferation Leukemic Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation TAK_659 This compound TAK_659->FLT3 inhibits TAK_659->SYK inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3 inhibits

Caption: Simplified FLT3-ITD Signaling and Inhibition by this compound and Gilteritinib.

Preclinical Efficacy: A Quantitative Comparison

The following tables summarize the in vitro and in vivo preclinical data for this compound and gilteritinib against FLT3-ITD AML models. It is important to note that these data are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity

CompoundAssay TypeTarget/Cell LineIC50/EC50 (nM)Reference
This compound Enzymatic AssaySYK4.3[7]
Enzymatic AssayFLT34.6[7]
Cell-based AssayHematopoietic-derived cell lines11 - 775[7]
Gilteritinib Enzymatic AssayFLT3-ITD0.7 - 1.8[9]
Cell-based AssayMV4-11 (FLT3-ITD)0.92[3]
Cell-based AssayMOLM-13 (FLT3-ITD)2.9[3]

Table 2: In Vivo Antitumor Activity in FLT3-ITD AML Xenograft Models

CompoundCell LineMouse ModelDosageTumor Growth Inhibition (TGI) / OutcomeReference
This compound MV-4-11Xenograft60 mg/kg, daily oral96% TGI[7]
Gilteritinib MV4-11Xenograft10 mg/kgProlonged survival[10]
MV4-11Xenograft3 mg/kg (in combination with chemotherapy)Greater tumor volume reduction than single agents[10]

Clinical Landscape: A Glimpse into Patient Outcomes

Gilteritinib is approved for the treatment of relapsed or refractory FLT3-mutated AML.[11][12] In the pivotal ADMIRAL clinical trial, gilteritinib demonstrated a significant improvement in overall survival compared to salvage chemotherapy.[11][12]

This compound has been evaluated in a Phase 1b/2 clinical trial for relapsed or refractory AML.[2] The study aimed to determine the safety, tolerability, and preliminary efficacy of this compound. While the trial has been terminated, it provided initial insights into the clinical activity of this dual SYK/FLT3 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standardized protocols for assays commonly used to evaluate FLT3 inhibitors.

Cell Viability Assay (MTT/WST-1)

This assay is used to determine the cytotoxic effects of the inhibitors on AML cell lines.

start Start cell_culture Culture FLT3-ITD+ AML Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of Inhibitor seeding->treatment incubation Incubate for 48-72 hours treatment->incubation reagent_addition Add MTT or WST-1 Reagent incubation->reagent_addition read_absorbance Read Absorbance reagent_addition->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a Cell Viability Assay.
  • Cell Culture: Maintain FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells per well.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or gilteritinib) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for an additional 2-4 hours.[10]

  • Data Acquisition: If using MTT, solubilize the formazan (B1609692) crystals with a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a suitable software.[10]

Western Blot for FLT3 Phosphorylation

This technique is used to directly assess the inhibitory effect of the compounds on FLT3 signaling.

start Start cell_treatment Treat AML Cells with Inhibitor start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (p-FLT3, Total FLT3, Loading Control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.
  • Cell Treatment: Treat FLT3-ITD positive AML cells with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10][13]

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the p-FLT3 signal to the total FLT3 signal.[13][14]

AML Xenograft Model

In vivo studies using xenograft models are essential for evaluating the antitumor efficacy of the inhibitors.

start Start cell_injection Inject FLT3-ITD+ AML Cells into Immunocompromised Mice start->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth treatment_initiation Initiate Treatment with Inhibitor or Vehicle tumor_growth->treatment_initiation monitoring Monitor Tumor Volume and Animal Well-being treatment_initiation->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Survival) monitoring->endpoint end End endpoint->end

Caption: Workflow for an AML Xenograft Study.
  • Cell Implantation: Subcutaneously or intravenously inject a suspension of FLT3-ITD positive AML cells (e.g., MV4-11) into immunocompromised mice (e.g., nude or NSG mice).[15]

  • Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or leukemia is engrafted (for disseminated models), randomize the mice into treatment groups. Administer the test compound (this compound or gilteritinib) or vehicle control orally or via another appropriate route at the specified dose and schedule.[15]

  • Monitoring: Monitor tumor volume (for subcutaneous models) using calipers and the overall health and body weight of the animals regularly. For disseminated models, monitor for signs of disease progression.[10]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies). For survival studies, monitor the animals until a predefined endpoint is reached.[15]

Conclusion

Both this compound and gilteritinib are potent inhibitors of FLT3-ITD, a key driver in a significant subset of AML cases. Gilteritinib has established its clinical efficacy and is an approved therapeutic option. This compound, with its dual SYK/FLT3 inhibitory activity, presents an interesting alternative approach that may address certain resistance mechanisms. The preclinical data for both agents demonstrates significant anti-leukemic activity. Further research, including potential head-to-head clinical trials, would be invaluable to definitively compare their clinical efficacy and safety profiles in patients with FLT3-ITD AML. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop more effective therapies for this challenging disease.

References

TAK-659: A Dual SYK/FLT3 Inhibitor Presenting a Novel Approach Beyond Selective SYK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

December 18, 2025 – In the landscape of targeted therapies for hematological malignancies, the dual inhibition of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) by TAK-659 presents a distinct therapeutic strategy compared to selective SYK inhibitors. This guide provides a comprehensive comparison of this compound with selective SYK inhibitors, supported by preclinical and clinical data, to elucidate its potential advantages for researchers, scientists, and drug development professionals.

Differentiating this compound: The Dual Inhibition Advantage

This compound is an oral, reversible, and potent inhibitor of both SYK and FLT3.[1][2] This dual mechanism of action is a key differentiator from selective SYK inhibitors such as fostamatinib, entospletinib, and lanraplenib, as well as the dual SYK/JAK inhibitor, cerdulatinib.

The rationale for this dual targeting stems from the critical roles both SYK and FLT3 play in the pathogenesis of various B-cell malignancies and acute myeloid leukemia (AML). SYK is a crucial component of B-cell receptor (BCR) signaling, which is often aberrantly activated in lymphomas, promoting cell proliferation and survival.[3][4] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemic blasts in a significant portion of AML patients.[5] By inhibiting both pathways, this compound has the potential to overcome resistance mechanisms and offer a broader spectrum of activity.

Comparative Analysis of Preclinical and Clinical Data

To objectively assess the performance of this compound against its counterparts, this guide summarizes key quantitative data on their biochemical potency, cellular activity, and clinical efficacy in relevant hematological malignancies.

In Vitro Kinase and Cellular Potency

The following tables provide a comparative overview of the in vitro inhibitory activity of this compound and selective SYK inhibitors against their primary targets and a selection of other kinases to illustrate their selectivity profiles.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

KinaseThis compoundFostamatinib (R406)Entospletinib (GS-9973)Lanraplenib (GS-9876)Cerdulatinib (PRT062070)
SYK 3.2 - 4.3 [6][7]41 [8]7.7 [9][10]9.5 [11][12]32 [5][13]
FLT3 4.6 [6]>5x less potent than SYK[8]>1000-fold less sensitive[2]--
JAK1----12[5][13]
JAK2-->1000-fold less sensitive[2]120[14]6[5][13]
JAK3>20-fold selectivity over SYK[15]---8[5][13]
TYK2----0.5[5][13]
c-Kit-->1000-fold less sensitive[2]--
VEGFR2>20-fold selectivity over SYK[15]----

Table 2: Cellular Functional Potency (EC50, nM)

AssayThis compoundLanraplenib (GS-9876)
Hematopoietic-derived cell line growth inhibition 11 - 775 [7]-
Anti-IgM stimulated phosphorylation (human B cells) -24 - 51 [11]
Anti-IgM mediated CD69/CD86 expression (B-cells) -112 - 164 [11]
Anti-IgM/anti-CD40 co-stimulated B-cell proliferation -108 [11]
IC-stimulated TNFα/IL-1β release (macrophages) -121 / 9 [11]
Clinical Efficacy in B-Cell Lymphomas

The clinical activity of these inhibitors has been evaluated in various B-cell malignancies. The following table summarizes the overall response rates (ORR) observed in clinical trials for patients with Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).

Table 3: Clinical Efficacy (Overall Response Rate, ORR)

InhibitorIndicationORRClinical Trial Highlights
This compound Relapsed/Refractory DLBCL28% (19% CR) [16]Phase I study showed single-agent activity.[16]
Relapsed/Refractory FL89% (22% CR) [16]High response rate in a small patient cohort.[16]
Fostamatinib Relapsed DLBCL22% Phase II trial showed modest activity.
Entospletinib Relapsed/Refractory DLBCL0% [1]Phase II trial showed limited activity as monotherapy.[1]
Relapsed/Refractory FL17.1% [17]Modest single-agent activity observed.[17]
Cerdulatinib Relapsed/Refractory FL (monotherapy)45% (13% CR) [18]Phase 2a study showed promising activity.[18]
Relapsed/Refractory FL (+ Rituximab)62% (8% CR) [18]Combination therapy enhanced response rates.[18]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in DOT language.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (NF-κB, MAPK, PI3K) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TAK659 This compound TAK659->SYK SelectiveSYK Selective SYK Inhibitors SelectiveSYK->SYK FLT3_Signaling_Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 binds FLT3_ITD FLT3-ITD (mutant) FLT3_ITD->STAT5 constitutive activation FLT3_ITD->RAS_MAPK FLT3_ITD->PI3K_AKT Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation TAK659 This compound TAK659->FLT3 TAK659->FLT3_ITD Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_clinical Clinical Trial KinaseAssay Biochemical Kinase Assay (e.g., LANCE TR-FRET) CellViability Cell Viability Assay (e.g., CellTiter-Glo) PDX_Model Patient-Derived Xenograft (PDX) Model KinaseAssay->PDX_Model Preclinical Evaluation SignalingAssay Cellular Signaling Assay (e.g., Western Blot for pSYK) Treatment Inhibitor Treatment Phase1 Phase I Study (Safety & MTD) PDX_Model->Phase1 Translational Research TumorMeasurement Tumor Volume Measurement Phase2 Phase II Study (Efficacy) Response Overall Response Rate (ORR) Assessment

References

Reproducibility of Preclinical Data on the Dual SYK/FLT3 Inhibitor TAK-659: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for TAK-659 (mivavotinib), a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), with other relevant targeted therapies. The objective is to present the available preclinical findings in a structured format to aid in the evaluation and potential reproduction of key experiments. This document summarizes quantitative data from in vitro and in vivo studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.

In Vitro Activity: Kinase and Cell-Based Assays

This compound demonstrates potent inhibitory activity against both SYK and FLT3 kinases. In cell-free assays, this compound inhibits SYK with a half-maximal inhibitory concentration (IC50) of 3.2 nM and FLT3 with an IC50 of 4.6 nM.[1] This dual activity translates to potent anti-proliferative effects in various hematological cancer cell lines.

Table 1: In Vitro IC50/EC50 Values of this compound and Comparator Kinase Inhibitors
CompoundTargetCell LineAssay TypeIC50/EC50 (nM)Reference
This compound SYK-Cell-free kinase assay3.2[1]
FLT3-Cell-free kinase assay4.6[1]
SYK-dependentOCI-LY10 (DLBCL)Cell proliferation-[2]
FLT3-ITDMV4-11 (AML)Cell viability18[1]
FLT3-ITDMOLM-13 (AML)Cell viability-[1]
Fostamatinib (B613848) (R406) SYK---[3]
Entospletinib SYKSU-DHL-10 (DLBCL)--[4]
Gilteritinib (B612023) FLT3Molm14 (AML)Cell viability-[5]
FLT3MV4-11 (AML)Cell viability-[5]
c-KitTF-1Immunoblot102[6]
Quizartinib FLT3-ITDMV4-11 (AML)Cell viability0.40[7]
FLT3-ITDMOLM-13 (AML)Cell viability0.89[7]
FLT3-ITDMOLM-14 (AML)Cell viability0.73[7]

DLBCL: Diffuse Large B-cell Lymphoma; AML: Acute Myeloid Leukemia

In Vivo Efficacy: Preclinical Xenograft Models

The anti-tumor activity of this compound has been evaluated in various xenograft models of hematological malignancies. These studies demonstrate the in vivo potency of this compound in inhibiting tumor growth and prolonging survival.

Table 2: In Vivo Efficacy of this compound and Comparator Kinase Inhibitors in Xenograft Models
CompoundModelCell LineDose & ScheduleKey FindingsReference
This compound AML XenograftMV4-1160 mg/kg, daily, p.o.Tumor regression after 20 days[2]
Pediatric ALL PDX8 B-lineage PDXs60 mg/kg, daily for 21 days, p.o.Significantly prolonged event-free survival in 6 of 8 PDXs.[8]
Entospletinib DLBCL XenograftSU-DHL-1025 or 75/50 mg/kg39% and 20% tumor growth inhibition, respectively.[4]
Gilteritinib AML XenograftMV4-11, MOLM-13-Potent single-agent anti-tumor effects.[9]
Quizartinib AML XenograftMOLM-14-Greater tumor growth inhibition than midostaurin.[7]
Midostaurin-resistant AML XenograftMOLM-14-MR-Retained in vivo activity.[7]

p.o.: per os (by mouth); PDX: Patient-Derived Xenograft

Experimental Protocols

In Vitro Kinase Assay

A general protocol for an in vitro kinase assay to determine the IC50 of an inhibitor is as follows:

  • Reagents and Materials: Recombinant kinase, kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA), substrate, ATP (radiolabeled or non-radiolabeled), test inhibitor, and a suitable detection system.

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.

    • Add serial dilutions of the test inhibitor (e.g., this compound) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at a specific temperature (e.g., 30°C).

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow Prepare Kinase Reaction Prepare Kinase Reaction Add Test Inhibitor Add Test Inhibitor Prepare Kinase Reaction->Add Test Inhibitor Initiate with ATP Initiate with ATP Add Test Inhibitor->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Quantify Stop Reaction & Quantify Incubate->Stop Reaction & Quantify Calculate IC50 Calculate IC50 Stop Reaction & Quantify->Calculate IC50

A simplified workflow for a typical in vitro kinase assay.
Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 or 96 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the EC50 value.[2]

In Vivo Xenograft Model

This protocol outlines the general steps for evaluating the efficacy of a compound in a xenograft mouse model.

  • Cell Implantation: Subcutaneously or intravenously inject a suspension of cancer cells (e.g., MV4-11) into immunocompromised mice (e.g., NOD/SCID or nude mice).[9] For patient-derived xenograft (PDX) models, primary patient tumor cells are used.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound) and vehicle control according to the specified dose and schedule (e.g., daily oral gavage).[2]

  • Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

cluster_workflow In Vivo Xenograft Model Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Monitor Efficacy Monitor Efficacy Drug Administration->Monitor Efficacy

A typical workflow for an in vivo xenograft study.

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the SYK and FLT3 signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.

SYK Signaling Pathway in B-cells

In B-cell malignancies, SYK is a key component of the B-cell receptor (BCR) signaling pathway.[10] Activation of the BCR leads to the recruitment and activation of SYK, which in turn triggers downstream signaling cascades involving BTK, PLCγ2, and NF-κB, ultimately promoting cell survival and proliferation.

cluster_syk SYK Signaling Pathway BCR BCR SYK SYK BCR->SYK Activation BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 NFkB NF-κB BTK->NFkB PLCg2->NFkB Proliferation Proliferation & Survival NFkB->Proliferation TAK659 This compound TAK659->SYK Inhibition

This compound inhibits the SYK signaling pathway in B-cells.
FLT3 Signaling Pathway in AML

In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 receptor, such as internal tandem duplications (ITD), lead to its constitutive activation.[5] This results in the continuous activation of downstream pro-survival pathways, including the RAS/MAPK and PI3K/AKT pathways.

cluster_flt3 FLT3 Signaling Pathway FLT3 FLT3 (mutated) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K MAPK MAPK RAS->MAPK Proliferation Leukemic Cell Proliferation MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TAK659 This compound TAK659->FLT3 Inhibition

This compound inhibits the mutated FLT3 signaling pathway in AML.

References

Validation of Biomarkers for TAK-659 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for sensitivity to TAK-659 (mivavotinib), a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). We present supporting experimental data, detailed methodologies, and comparisons with alternative therapeutic agents to inform preclinical and clinical research.

Introduction to this compound

This compound is an investigational, orally bioavailable small molecule that has demonstrated anti-tumor activity in various hematological malignancies.[1] Its dual-targeting mechanism allows it to disrupt key signaling pathways involved in the proliferation and survival of cancer cells, particularly in B-cell lymphomas and acute myeloid leukemia (AML).[2][3]

Biomarkers for this compound Sensitivity in Diffuse Large B-Cell Lymphoma (DLBCL)

Emerging evidence points to the cell of origin and specific genetic mutations as key determinants of response to this compound in DLBCL.

Cell of Origin: Non-Germinal Center B-Cell Like (non-GCB) Subtype

Clinical data strongly suggests that the non-GCB subtype of DLBCL is a significant biomarker for sensitivity to this compound. In a phase 1 study, patients with the non-GCB subtype demonstrated a substantially higher overall response rate (ORR) compared to those with the germinal center B-cell like (GCB) subtype.[1][4][5]

DLBCL SubtypeOverall Response Rate (ORR)Complete Response (CR)Patient Cohort (Response-Evaluable)
Non-GCB 58%8%n=12
GCB 28%23%n=40
Table 1: Efficacy of this compound in Relapsed/Refractory DLBCL by Cell of Origin.[1]
Genetic Mutations: MYD88 and CD79B

Preclinical studies have shown that mutations in MYD88 and CD79B, which are enriched in the non-GCB/ABC (Activated B-Cell like) subtype of DLBCL, lead to hyperactivation of SYK-mediated signaling pathways.[6][7] This provides a strong rationale for the heightened sensitivity of these tumors to SYK inhibition by this compound. An ongoing phase 2 clinical trial (NCT05319028) is currently evaluating the efficacy of mivavotinib in patients with relapsed/refractory non-GCB DLBCL with and without MYD88 and/or CD79B mutations.[7] While clinical data on response rates in these specific mutation-defined populations are still emerging, preclinical evidence suggests a strong correlation.[6]

Comparison with Alternative SYK Inhibitors

Entospletinib (B612047) (GS-9973) is another selective SYK inhibitor that has been investigated in various B-cell malignancies and AML.

DrugIndicationBiomarkerReported Efficacy
This compound (Mivavotinib) Relapsed/Refractory DLBCLNon-GCB SubtypeORR: 58%
Entospletinib Newly Diagnosed AMLNPM1 mutationIn combination with chemotherapy, induced higher response rates (87%) compared to the overall population (70%) in a Phase Ib/II trial.[8]
Table 2: Comparison of this compound with Entospletinib in Biomarker-Defined Patient Populations.

Biomarkers for this compound Sensitivity in Acute Myeloid Leukemia (AML)

As a dual SYK/FLT3 inhibitor, this compound has potential applications in AML, particularly in subtypes driven by FLT3 mutations.

FLT3 Mutations

Mutations in the FLT3 gene, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in AML and are associated with a poor prognosis.[9] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell proliferation and survival.[10] this compound's ability to inhibit FLT3 makes these mutations a key predictive biomarker for its use in AML.

Comparison with Alternative FLT3 Inhibitors

Several FLT3 inhibitors are either approved or in late-stage clinical development for the treatment of FLT3-mutated AML.

DrugTypeBiomarkerReported Efficacy (Relapsed/Refractory FLT3-mutated AML)
This compound (Mivavotinib) Type I SYK/FLT3 InhibitorFLT3 mutationsClinical data in this specific setting is still emerging.
Gilteritinib (Xospata®) Type I FLT3/AXL InhibitorFLT3 mutations (ITD and TKD)Median Overall Survival: 9.3 months (vs. 5.6 months with chemotherapy) in the ADMIRAL trial.[4][11]
Midostaurin (Rydapt®) Type II Multi-kinase InhibitorFLT3 mutations (ITD and TKD)In combination with chemotherapy in newly diagnosed patients, significantly improved overall survival.[12][13]
Table 3: Comparison of this compound with other FLT3 Inhibitors.

Experimental Protocols

Determination of DLBCL Cell of Origin (Hans Algorithm)

This method utilizes immunohistochemistry (IHC) to classify DLBCL into GCB and non-GCB subtypes based on the expression of three proteins: CD10, BCL6, and MUM1.[2][14][15][16]

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are prepared.

  • Immunohistochemical Staining: Sections are stained with antibodies against CD10, BCL6, and MUM1 using an automated stainer.

  • Scoring: A positive result is defined as ≥30% of tumor cells showing positive staining for the respective marker.[17]

  • Classification Algorithm:

    • If CD10 is positive, the tumor is classified as GCB .

    • If CD10 is negative and BCL6 is positive, and MUM1 is negative, the tumor is classified as GCB .

    • If CD10 is negative and BCL6 is negative, or if CD10 is negative, BCL6 is positive, and MUM1 is positive, the tumor is classified as non-GCB .

Detection of MYD88 and CD79B Mutations (Sanger Sequencing)

Sanger sequencing is a reliable method for detecting specific point mutations in genes like MYD88 and CD79B.[18][19][20]

Methodology:

  • DNA Extraction: Genomic DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA).

  • PCR Amplification: The specific exons of MYD88 and CD79B containing the mutations of interest are amplified using polymerase chain reaction (PCR) with specific primers.

  • Sequencing Reaction (Cycle Sequencing): The PCR products are used as templates for a sequencing reaction containing DNA polymerase, primers, the four standard deoxynucleotide triphosphates (dNTPs), and a small amount of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs). The incorporation of a ddNTP terminates the DNA synthesis.

  • Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.

  • Sequence Analysis: The sequence is read by detecting the fluorescent label on each ddNTP at the end of the fragments. The resulting chromatogram is analyzed to identify any mutations compared to a reference sequence.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and SYK Inhibition

The BCR signaling pathway is crucial for the survival and proliferation of B-cells. In many B-cell malignancies, this pathway is constitutively active. SYK is a key component of this pathway, and its inhibition by this compound can block downstream signaling.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR BCR LYN LYN BCR->LYN CD79ab CD79a/b SYK SYK CD79ab->SYK Recruitment & Activation LYN->CD79ab Phosphorylation BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB AKT AKT Pathway PI3K->AKT TAK659 This compound TAK659->SYK Inhibition Cell Survival & Proliferation Cell Survival & Proliferation NFkB->Cell Survival & Proliferation AKT->Cell Survival & Proliferation

Caption: BCR signaling pathway and the inhibitory action of this compound on SYK.

FLT3 Signaling Pathway and Inhibition

In FLT3-mutated AML, the FLT3 receptor is constitutively active, leading to uncontrolled cell growth. This compound can inhibit this aberrant signaling.

FLT3_Signaling_Pathway cluster_membrane_flt3 Cell Membrane cluster_cytoplasm_flt3 Cytoplasm cluster_nucleus_flt3 Nucleus FLT3 Mutated FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Constitutive Activation RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression RAS_MAPK->Gene_Expression PI3K_AKT->Gene_Expression TAK659_flt3 This compound TAK659_flt3->FLT3 Inhibition

Caption: FLT3 signaling pathway in AML and its inhibition by this compound.

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for validating a biomarker for drug sensitivity.

Experimental_Workflow Patient_Samples Patient Tumor Samples (e.g., DLBCL biopsy) Biomarker_Assessment Biomarker Assessment (IHC for COO, Sequencing for Mutations) Patient_Samples->Biomarker_Assessment Patient_Stratification Patient Stratification (Biomarker-Positive vs. Biomarker-Negative) Biomarker_Assessment->Patient_Stratification Treatment Treatment with this compound Patient_Stratification->Treatment Response_Evaluation Clinical Response Evaluation (e.g., ORR, CR) Treatment->Response_Evaluation Data_Analysis Data Analysis & Correlation Response_Evaluation->Data_Analysis

Caption: Workflow for clinical validation of a predictive biomarker.

References

TAK-659: A Preclinical Comparative Analysis of Combination Therapy Versus Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of TAK-659, a dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), as a monotherapy and in combination with other anti-cancer agents. The data presented is compiled from various preclinical studies to offer a comprehensive overview of its therapeutic potential and underlying mechanisms of action.

Executive Summary

This compound has demonstrated significant anti-tumor activity as a single agent in various preclinical models of hematological malignancies and solid tumors. Its efficacy is further enhanced when used in combination with immunotherapy and potentially with chemotherapy. Preclinical evidence suggests that combination strategies can lead to more durable responses and overcome potential resistance mechanisms. This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways from these preclinical investigations.

Data Presentation

Table 1: In Vivo Efficacy of this compound Monotherapy in Pediatric Acute Lymphoblastic Leukemia (ALL) Patient-Derived Xenografts (PDXs)
PDX ModelLineageEvent-Free Survival (EFS) T/C Ratio*Objective Response
MLLr-ALL (1)B-lineage2.2Partial Response
BCP-ALL (3)B-lineage1.0 - 1.8Progressive Disease
MLLr-ALL (3)B-lineage1.2 - 1.9Progressive Disease
Ph-like ALL (1)B-lineage1.5Progressive Disease

*T/C ratio represents the median event-free survival of the treated group divided by the median event-free survival of the control group.[1]

Table 2: In Vivo Efficacy of this compound in Combination with Immunotherapy in a CT-26 Murine Colon Cancer Model
Treatment GroupNumber of Mice with Complete Response (CR)Total Number of MicePercentage of Mice with CR
This compound Monotherapy11010%
Anti-PD-1 Monotherapy11010%
NKTR-214 Monotherapy0100%
This compound + NKTR-21491090%
This compound + NKTR-214 + Anti-PD-191090%

Signaling Pathways and Experimental Workflows

Dual Inhibition of SYK and FLT3 Signaling by this compound

This compound exerts its anti-tumor effects by targeting two key signaling pathways involved in cell proliferation, survival, and differentiation: the SYK pathway, which is crucial for B-cell receptor (BCR) signaling, and the FLT3 pathway, which is often dysregulated in hematological malignancies.[2]

TAK659_Mechanism_of_Action cluster_BCR B-Cell Receptor Signaling cluster_FLT3 FLT3 Receptor Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 SYK->PLCg2 BTK->PLCg2 PI3K PI3K PLCg2->PI3K MAPK MAPK PLCg2->MAPK NFkB NF-κB PI3K->NFkB MAPK->NFkB Proliferation_Survival Proliferation & Survival NFkB->Proliferation_Survival FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT FLT3->PI3K_AKT Leukemic_Cell_Proliferation Leukemic Cell Proliferation STAT5->Leukemic_Cell_Proliferation RAS_RAF_MEK_ERK->Leukemic_Cell_Proliferation PI3K_AKT->Leukemic_Cell_Proliferation TAK659 This compound TAK659->SYK Inhibits TAK659->FLT3 Inhibits

Caption: this compound dual inhibition of SYK and FLT3 pathways.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in patient-derived xenograft (PDX) models.

Xenograft_Workflow cluster_treatment Treatment Phase start Patient Tumor Sample Collection engraft Engraftment into Immunodeficient Mice start->engraft expand PDX Expansion and Cryopreservation engraft->expand treatment Implantation and Tumor Growth expand->treatment random Randomization into Treatment Groups treatment->random monotherapy This compound Monotherapy random->monotherapy combination This compound Combination Therapy random->combination control Vehicle Control random->control monitor Tumor Volume and Body Weight Monitoring monotherapy->monitor combination->monitor control->monitor endpoint Endpoint Analysis: Tumor Excision, Biomarker Analysis monitor->endpoint

References

Safety Operating Guide

Essential Safety and Disposal Procedures for TAK-659 (Mivavotinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and logistical information for the safe handling and proper disposal of TAK-659 (Mivavotinib), a dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). Adherence to these guidelines is paramount for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The following is a summary of key safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1][2]

  • Avoid Contact: Take measures to prevent direct contact with skin and eyes.[1]

  • Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek medical advice.[1]

Proper Disposal Plan: Step-by-Step Guidance

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in regular trash or poured down the drain.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed hazardous waste container. Contaminated disposables such as weigh boats, pipette tips, and gloves must be placed in a designated and sealed hazardous waste bag or container.

    • Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with the solvents used.

    • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Mivavotinib"), and any other components of the waste mixture.

    • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. Segregate this compound waste from incompatible materials as outlined in your institution's chemical hygiene plan.[1]

  • Final Disposal:

    • Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[1]

    • Do Not Treat: Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following an approved protocol.

Quantitative Data Summary

Specific quantitative data for the disposal of this compound, such as concentration limits for various disposal methods, are not publicly available in the reviewed Safety Data Sheets or literature. Disposal procedures are primarily guided by the GHS hazard classifications. For institution-specific quantitative limits and protocols, please consult your Environmental Health and Safety (EHS) department.

Table 1: GHS Hazard Information for this compound (Mivavotinib)

Hazard ClassHazard StatementPrecautionary Statement Codes
Acute toxicity, OralHarmful if swallowed.P264, P270, P301+P312+P330, P501
Skin irritationCauses skin irritation.P264, P280, P302+P352, P332+P313, P362
Eye irritationCauses serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicityMay cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from a representative Safety Data Sheet. Classifications may vary slightly between suppliers.

Experimental Workflow and Signaling Pathway

The following diagram outlines the general workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_handling Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal Waste Segregation and Collection cluster_final Storage and Final Disposal Consult_SDS Consult Safety Data Sheet (SDS) Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Consult_SDS->Wear_PPE Handle_in_Hood Handle in a Ventilated Area (Chemical Fume Hood) Wear_PPE->Handle_in_Hood Solid_Waste Solid Waste (Unused Compound, Contaminated PPE) Handle_in_Hood->Solid_Waste Liquid_Waste Liquid Waste (Aqueous/Solvent Solutions) Handle_in_Hood->Liquid_Waste Sharps_Waste Sharps Waste (Contaminated Needles, Syringes) Handle_in_Hood->Sharps_Waste Collect_Solid Collect in Labeled, Sealed Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Leak-Proof Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Designated Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store in Designated, Secure Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS

Workflow for this compound Disposal

This compound is a dual inhibitor targeting Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[3] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In certain hematological malignancies, the aberrant activation of these pathways contributes to cancer cell growth. This compound competitively binds to the ATP-binding sites of SYK and FLT3, thereby blocking their downstream signaling.

cluster_syk SYK Pathway cluster_flt3 FLT3 Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Downstream_SYK Downstream Signaling (e.g., PLCγ2, PI3K, MAPK) SYK->Downstream_SYK Proliferation_Survival_SYK Cell Proliferation & Survival Downstream_SYK->Proliferation_Survival_SYK FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Downstream_FLT3 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT5) FLT3->Downstream_FLT3 Proliferation_Survival_FLT3 Cell Proliferation & Survival Downstream_FLT3->Proliferation_Survival_FLT3 TAK659 This compound TAK659->SYK Inhibition TAK659->FLT3 Inhibition

This compound Mechanism of Action

References

Safeguarding Researchers: A Comprehensive Guide to Handling TAK-659

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of the investigational SYK/FLT3 inhibitor, TAK-659, are critical for ensuring the well-being of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for safe handling based on best practices for cytotoxic and hazardous compounds in a research setting.

As an investigational anticancer agent, this compound (Mivavotinib) should be handled with the utmost care to minimize exposure. The following guidelines offer essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against accidental exposure to potent compounds like this compound. All personnel handling this substance must be trained in the proper selection, use, and disposal of the following equipment.

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves, double-gloved.Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.
Gown Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of aerosolization, such as when handling the powdered form of the compound.Prevents inhalation of airborne particles.

Operational Plan: Meticulous Handling and Preparation

All procedures involving this compound should be performed in a designated and controlled area to prevent cross-contamination and accidental exposure.

Designated Handling Area: All handling of this compound, especially in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). This provides a controlled environment to minimize the risk of aerosol generation and inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary materials, including PPE, weighing papers, spatulas, and waste disposal bags, are within the BSC or CVE.

  • Donning PPE: Put on all required PPE in the correct order (gown, then inner gloves, then outer gloves, followed by eye and respiratory protection).

  • Weighing and Reconstitution: Carefully weigh the required amount of this compound powder on a tared weigh boat within the BSC. To reconstitute, add the desired solvent slowly and carefully to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and responsible researcher's initials.

  • Post-Handling: After handling, decontaminate all surfaces within the BSC with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE in the designated cytotoxic waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Segregated and Secure Waste Stream

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Solid Waste: Contaminated gloves, gowns, weigh boats, and other solid materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

Disposal Procedure:

  • All cytotoxic waste must be segregated at the point of generation.

  • Waste containers should be sealed when three-quarters full.

  • Sealed containers must be transported in a secure manner to the designated hazardous waste storage area.

  • Final disposal of cytotoxic waste is typically through high-temperature incineration by a licensed hazardous waste management company.

Experimental Protocols: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SYK and FLT3 kinases.

Methodology:

  • Recombinant human SYK or FLT3 kinase is incubated in a reaction buffer containing ATP and a suitable substrate.

  • A serial dilution of this compound is added to the kinase reaction.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based assay.

  • The IC₅₀ value is calculated by plotting the kinase activity against the concentration of this compound and fitting the data to a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflow

To better understand the operational context and the biological impact of this compound, the following diagrams illustrate key processes.

TAK659_Handling_Workflow General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_materials Gather Materials (PPE, Reagents, Waste Bags) setup_bsc Prepare Biological Safety Cabinet prep_materials->setup_bsc don_ppe Don PPE setup_bsc->don_ppe weigh_reconstitute Weigh & Reconstitute This compound don_ppe->weigh_reconstitute perform_experiment Perform Experiment weigh_reconstitute->perform_experiment decontaminate Decontaminate Work Area perform_experiment->decontaminate dispose_waste Segregate & Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

A high-level overview of the procedural steps for safely handling this compound in a laboratory setting.

SYK_Signaling_Pathway Simplified SYK Signaling Pathway BCR BCR SYK SYK BCR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K BTK BTK SYK->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream PI3K->Downstream BTK->Downstream TAK659 This compound TAK659->SYK

This compound inhibits the Spleen Tyrosine Kinase (SYK), a key component of B-cell receptor (BCR) signaling.

FLT3_Signaling_Pathway Simplified FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binding & Dimerization STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation TAK659 This compound TAK659->FLT3

This compound also targets the FMS-like Tyrosine Kinase 3 (FLT3) receptor, inhibiting downstream pro-survival pathways.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.